Lacripep
描述
属性
CAS 编号 |
2243095-21-6 |
|---|---|
分子式 |
C106H167N27O29 |
分子量 |
2283.6 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C106H167N27O29/c1-9-60(6)88(133-104(160)78(53-65-31-17-12-18-32-65)130-97(153)71(38-42-83(112)138)123-92(148)66(117-62(8)136)33-19-23-45-107)106(162)125-73(40-44-87(143)144)99(155)131-79(54-84(113)139)91(147)115-55-85(140)118-81(57-135)105(161)124-72(39-43-86(141)142)98(154)128-76(51-63-27-13-10-14-28-63)100(156)116-61(7)90(146)119-70(37-41-82(111)137)96(152)121-68(35-21-25-47-109)94(150)126-75(50-59(4)5)102(158)127-74(49-58(2)3)101(157)122-67(34-20-24-46-108)93(149)120-69(36-22-26-48-110)95(151)129-77(52-64-29-15-11-16-30-64)103(159)132-80(56-134)89(114)145/h10-18,27-32,58-61,66-81,88,134-135H,9,19-26,33-57,107-110H2,1-8H3,(H2,111,137)(H2,112,138)(H2,113,139)(H2,114,145)(H,115,147)(H,116,156)(H,117,136)(H,118,140)(H,119,146)(H,120,149)(H,121,152)(H,122,157)(H,123,148)(H,124,161)(H,125,162)(H,126,150)(H,127,158)(H,128,154)(H,129,151)(H,130,153)(H,131,155)(H,132,159)(H,133,160)(H,141,142)(H,143,144)/t60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,88-/m0/s1 |
InChI 键 |
LQIGMWPYUDATJX-GKKSKUFBSA-N |
产品来源 |
United States |
Foundational & Exploratory
Lacripep's Mechanism of Action in Corneal Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacripep™, a synthetic peptide derived from the C-terminus of the naturally occurring tear protein lacritin, represents a novel therapeutic approach for ocular surface diseases, including dry eye disease. Unlike conventional treatments that primarily address symptoms, this compound targets the underlying cellular and molecular dysfunctions of the corneal epithelium to restore homeostasis. This technical guide provides an in-depth exploration of this compound's mechanism of action in corneal epithelial cells, detailing the signaling pathways, summarizing key quantitative data, and providing comprehensive experimental protocols.
Core Mechanism of Action: Restoring Ocular Surface Homeostasis
This compound's primary function is to restore the health and integrity of the corneal epithelium. It achieves this through a multi-faceted mechanism that includes binding to a specific cell surface receptor complex, initiating intracellular signaling cascades that promote cell survival and proliferation, and modulating autophagy to mitigate cellular stress.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of this compound.
Table 1: Effect of this compound on Tear Secretion in a Mouse Model of Aqueous-Deficient Dry Eye [1][2]
| Treatment Group | Day 0 (Tear Volume % of Wild-Type) | Day 7 (Tear Volume % of Wild-Type) | Day 15 (Tear Volume % of Wild-Type) |
| Untreated Aire KO | 77% | 67% | 37% |
| PBS-Treated Aire KO | Not Reported | Not Reported | 50% |
| This compound-Treated Aire KO | ~77% (baseline) | Similar to untreated | 83% |
Table 2: Effect of this compound on Corneal Epithelial Integrity (Lissamine Green Staining) in a Mouse Model [1]
| Treatment Group | Day 7 (Lissamine Green Uptake vs. Baseline) | Day 15 (Lissamine Green Uptake vs. Day 7) |
| Untreated Aire KO | Increased | Increased |
| PBS-Treated Aire KO | Increased | Increased |
| This compound-Treated Aire KO | Increased | Significantly Improved (resembling wild-type) |
Table 3: Clinical Efficacy of this compound in Patients with Primary Sjögren's Syndrome-Associated Dry Eye [3][4]
| Outcome Measure | This compound 22 µM vs. Placebo (Day 14) | This compound 22 µM vs. Placebo (Day 28) |
| Inferior Corneal Fluorescein Staining (Improvement from baseline) | -0.4 (p=0.005) | Not Statistically Significant |
| Burning and Stinging Symptom Score (Mean Difference) | -14.01 (p=0.003) | Not Statistically Significant |
Table 4: Effect of this compound on Corneal Epithelial Cell Proliferation in a Mouse Model
| Treatment Group | Percentage of Proliferating (Ki67+) KRT14+ Basal Cells |
| Wild-Type Control | Baseline |
| Untreated Aire KO | Significantly Increased vs. Wild-Type |
| PBS-Treated Aire KO | Similar to Untreated Aire KO |
| This compound-Treated Aire KO | Similar to Untreated Aire KO |
Note: This suggests this compound's primary effect is on cell identity and function rather than increasing the rate of cell division in this model.
Signaling Pathways
This compound initiates its effects on corneal epithelial cells by binding to a receptor complex consisting of Syndecan-1 (SDC1) and G-protein coupled receptor 87 (GPR87). This interaction triggers downstream signaling cascades that are crucial for its therapeutic effects.
Syndecan-1/GPR87 Signaling Pathway
This compound binds to the preformed SDC1-GPR87 complex on the surface of corneal epithelial cells. This binding event is thought to activate a G-protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels activate calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus where it regulates the transcription of genes involved in cell survival and homeostasis.
Autophagy Regulation Pathway
Under conditions of cellular stress, such as inflammation, this compound promotes corneal epithelial cell survival by transiently stimulating autophagy in an mTOR-independent manner. This process involves the transcription factors Forkhead Box O1 (FOXO1) and FOXO3. In stressed cells, FOXO1 is acetylated but remains unable to initiate autophagy. This compound treatment facilitates the binding of acetylated FOXO1 to ATG7, a key autophagy-initiating protein. Simultaneously, this compound promotes the hyperacetylation of FOXO3, enabling it to bind to ATG101. These interactions lead to the formation of the autophagosome, which engulfs damaged cellular components for degradation and recycling, thereby restoring cellular homeostasis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the mechanism of action of this compound on corneal epithelial cells.
In Vitro Scratch Wound Healing Assay
This assay is used to assess the effect of this compound on corneal epithelial cell migration.
Materials:
-
Human Corneal Epithelial (HCE-T) cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HCE-T cells into 24-well plates at a density of 1 x 10^5 cells/well. Culture at 37°C and 5% CO2 until a confluent monolayer is formed (approximately 24-48 hours).
-
Scratch Creation: Once confluent, gently create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh complete medium containing the desired concentration of this compound or a vehicle control.
-
Imaging: Immediately capture images of the scratch wound at 0 hours using a phase-contrast microscope at 10x magnification. Mark the location of the image for subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same marked locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Primary Sjögren-Associated Ocular Surface Disease: Results of the First-In-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Lacritin C-Terminal Fragments in Ocular Surface Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tear glycoprotein (B1211001) lacritin and its C-terminal fragments, focusing on their critical role in maintaining ocular surface homeostasis. Lacritin, a multifunctional prosecretory and mitogenic protein, is increasingly recognized for its therapeutic potential in treating ocular surface disorders, most notably dry eye disease. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.
Introduction to Lacritin and its C-Terminal Fragments
Lacritin is a 12.3 kDa glycoprotein predominantly secreted by the lacrimal gland, with additional contributions from the meibomian gland and the corneal and conjunctival epithelia.[1] It is a key component of the lacrimal functional unit, playing a vital role in tear secretion, epithelial cell proliferation and survival, and corneal wound healing.[1] The biological activity of lacritin is largely attributed to its C-terminal region, which contains an amphipathic α-helix essential for its functions.[2][3] Natural or bacterial cleavage of lacritin can release C-terminal fragments that retain or even enhance specific biological activities.[1] Notably, a synthetic C-terminal fragment, known as Lacripep™, is under clinical investigation as a novel therapy for dry eye disease.[4][5]
Quantitative Data on Lacritin in Ocular Health and Disease
Quantitative analysis of lacritin levels in tear fluid has revealed a significant correlation between its deficiency and ocular surface diseases, particularly Sjögren's syndrome-associated dry eye. The following tables summarize key quantitative findings from preclinical and clinical studies.
Table 1: Lacritin Levels in Human Tears
| Subject Group | Lacritin Monomer (ng / 100 µL tear eluate) | Lacritin C-terminal Fragment (ng / 100 µL tear eluate) | p-value | Reference |
| Healthy Controls (n=14) | 655.8 ± 118.9 | 399.5 ± 84.3 | [6] | |
| Sjögren's Syndrome Patients (n=15) | 421.8 ± 65.3 | 125 ± 34.1 | p = 0.05 (monomer), p = 0.008 (fragment) | [6] |
Table 2: Efficacy of Topical Lacritin Treatment in a Dry Eye Mouse Model (Aire KO)
| Treatment Group | Parameter | Baseline | Post-treatment (21 days) | % Change | p-value | Reference |
| Lacritin (4 µM) | Stimulated Tear Secretion (mm) | 8.9 ± 2.9 | 13.0 ± 3.5 | +46% | p = 0.01 | [6] |
| Vehicle (PBS) | Stimulated Tear Secretion (mm) | - | - | - | [6] | |
| Lacritin (4 µM) | Lissamine Green Staining Score | - | -0.417 ± 0.06 | - | p = 0.02 | [6] |
| Vehicle (PBS) | Lissamine Green Staining Score | - | 0.125 ± 0.07 | - | [6] |
Table 3: In Vitro Mitogenic Activity of Lacritin on Human Corneal Epithelial (HCE-T) Cells
| Treatment | Optimal Concentration for Mitogenesis | Cell Type | Reference |
| Recombinant Human Lacritin | 1 - 10 nM | HCE-T | [7] |
Signaling Pathways of Lacritin C-Terminal Fragments
The biological effects of lacritin are mediated through a sophisticated signaling cascade initiated by its interaction with the cell surface heparan sulfate (B86663) proteoglycan, syndecan-1 (SDC1).[1] This interaction is tightly regulated by the enzyme heparanase.
The Syndecan-1 Dependent "Off-On" Switch
Lacritin's binding to SDC1 is contingent on an "off-on" switch mechanism. Under normal conditions, the long heparan sulfate chains of SDC1 sterically hinder lacritin binding.[1] However, active epithelial heparanase cleaves these chains, exposing a binding site for lacritin's C-terminal α-helix within the N-terminal region of the SDC1 core protein, specifically involving the 'GAGAL' sequence.[1][2][8] This novel mechanism ensures targeted cellular activation.
Caption: Lacritin-Syndecan-1 "Off-On" Switch.
Downstream Mitogenic and Survival Signaling
Upon binding to SDC1, lacritin is thought to engage a G-protein-coupled receptor (GPCR), initiating downstream signaling cascades that promote cell proliferation and survival.[1][3] These pathways involve key mediators such as protein kinase C alpha (PKCα), phospholipase C (PLC), calcium mobilization, calcineurin, NFAT (Nuclear Factor of Activated T-cells), and mTOR (mammalian Target of Rapamycin).[7][9] Under cellular stress, lacritin promotes survival by stimulating autophagy through the acetylation of FOXO3 and its subsequent interaction with ATG101.[1][10]
Caption: Lacritin Downstream Signaling Pathways.
Key Experimental Protocols
This section outlines the methodologies for pivotal experiments used to elucidate the function of lacritin C-terminal fragments.
Quantification of Lacritin in Human Tears
Objective: To measure the concentration of lacritin monomer and its C-terminal fragments in tear samples.
Methodology:
-
Tear Collection: Tears are collected from healthy controls and patients with dry eye disease.
-
ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA is performed using a C-terminal specific antibody to quantify lacritin and its fragments.[6]
-
Data Analysis: The concentration of lacritin monomer and fragments is determined per 100 µL of tear eluate and compared between groups using appropriate statistical tests (e.g., t-test).[6]
In Vivo Efficacy Studies in a Mouse Model of Dry Eye
Objective: To assess the therapeutic potential of topically administered lacritin.
Methodology:
-
Animal Model: Autoimmune regulator (Aire) knockout (KO) mice, which develop an autoimmune condition similar to Sjögren's syndrome, are used.[6]
-
Treatment: A paired-eye study design is employed where one eye receives lacritin (e.g., 10 µL of 4 µM lacritin) and the contralateral eye receives a vehicle control (PBS), typically administered three times daily for 21 days.[6]
-
Outcome Measures:
Caption: In Vivo Efficacy Study Workflow.
Lacritin-Syndecan-1 Binding Assays
Objective: To confirm the interaction between lacritin and syndecan-1.
Methodology:
-
Affinity Chromatography: Biotinylated cell surface proteins from lacritin-responsive cells are applied to a lacritin affinity column. Bound proteins are eluted and identified by mass spectrometry.[11]
-
Pull-Down Assays: Intein-tagged lacritin or its deletion mutants are incubated with cell lysates from cells transfected with different syndecans (SDC1, SDC2, SDC4). The complex is precipitated, and binding is assessed by SDS-PAGE and Western blotting.[11]
-
Competitive Binding Assays: The ability of soluble lacritin, its fragments, or heparin to inhibit the binding of lacritin to SDC1 is evaluated.[11]
Conclusion and Future Directions
The C-terminal fragments of lacritin are integral to maintaining ocular surface homeostasis through their pro-secretory, mitogenic, and pro-survival activities. The unique heparanase-dependent activation of syndecan-1 signaling highlights a sophisticated regulatory mechanism that ensures targeted cellular responses. The deficiency of lacritin in dry eye disease and the promising results from preclinical and early clinical studies with lacritin-based therapies underscore its potential as a novel, targeted treatment for ocular surface disorders.
Future research should focus on further elucidating the identity and role of the putative G-protein coupled receptor in lacritin signaling, exploring the full spectrum of lacritin proteoforms in tear fluid, and expanding clinical trials to a broader population of patients with various forms of dry eye disease. A deeper understanding of these mechanisms will pave the way for the development of next-generation biologics for restoring ocular surface health.
References
- 1. Lacritin - Wikipedia [en.wikipedia.org]
- 2. The Lacritin-Syndecan-1-Heparanase Axis in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lacritin and Other New Proteins of the Lacrimal Functional Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. reviewofophthalmology.com [reviewofophthalmology.com]
- 6. Topical administration of lacritin is a novel therapy for aqueous-deficient dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Focus on Molecules: Lacritin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. rupress.org [rupress.org]
- 10. Lacritin Rescues Stressed Epithelia via Rapid Forkhead Box O3 (FOXO3)-associated Autophagy That Restores Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
The Genesis of Lacripep: A Novel Therapeutic for Dry Eye Disease
A Technical Whitepaper on the Discovery, Mechanism, and Clinical Development of a First-in-Class Ocular Surface Restorative Agent
Executive Summary
Dry Eye Disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, leading to symptoms of discomfort, visual disturbance, and tear film instability with potential damage to the ocular surface. Current treatments often provide only symptomatic relief. This whitepaper details the discovery and development of Lacripep™, a novel therapeutic agent that represents a paradigm shift in the management of DED. This compound is a synthetic peptide fragment of Lacritin, a naturally occurring human tear protein discovered to be deficient in the tears of DED patients. This document provides an in-depth technical overview of the foundational science, preclinical evidence, and clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Discovery of Lacritin and the Advent of this compound
The journey to this compound began with foundational research into the protein composition of human tears. Dr. Gordon W. Laurie and his team at the University of Virginia undertook an unbiased screening for factors that regulate tearing and ocular surface homeostasis.[1] This led to the discovery of Lacritin, a 12.3 kDa secreted glycoprotein.[2]
Subsequent proteomic studies revealed that the active, monomeric form of Lacritin is significantly downregulated in the tears of patients with various forms of dry eye, including aqueous-deficient, evaporative, and contact lens-related dry eye.[3] This deficiency was found to be particularly striking in individuals with Sjögren's Syndrome.[3]
This pivotal discovery positioned Lacritin as a potential replacement therapy for DED.[4][5] Further research focused on identifying the protein's active domain. Through truncation and point mutational analysis, the biological activity of Lacritin was localized to a C-terminal amphipathic alpha-helix.[1] This led to the development of this compound (also referred to as N-94/C-6), a synthetic 19-amino acid peptide fragment that encapsulates the full therapeutic activity of the native Lacritin protein.[1][3] This shorter, stable peptide can be produced at scale, making it a viable therapeutic candidate.
Mechanism of Action: Restoring Ocular Surface Homeostasis
This compound's mechanism of action is multifaceted, targeting the underlying pathophysiology of DED rather than merely suppressing inflammation. It functions as a restorative agent, promoting basal tearing and restoring the health of the ocular surface.[4][5]
The signaling cascade is initiated by the binding of Lacritin (and by extension, this compound) to the cell surface proteoglycan Syndecan-1.[2][6][7] This interaction is dependent on heparanase, an enzyme that deglycanates Syndecan-1, exposing the Lacritin binding site.[2][7] This unique "off-on" switch mechanism contributes to the cell-specific action of Lacritin.[2]
Upon binding to Syndecan-1, Lacritin activates a G-protein coupled receptor, initiating downstream signaling pathways.[6][7] These pathways include:
-
PLC/PKCα/mTOR pathway: This pathway is involved in promoting cell proliferation and survival.[2]
-
Ca2+/Calcineurin/NFAT pathway: This pathway also plays a role in mitogenic signaling.[2][6]
-
Suppression of Autophagy: In response to inflammatory stress (e.g., from TNF-α and IFN-γ), Lacritin rapidly blocks the formation of autophagosomes in human corneal epithelial cells, a process involving PLD, SRC, and AKT1.[8]
These signaling events collectively contribute to the restoration of ocular surface health by promoting epithelial cell proliferation, stimulating tear secretion, and protecting against inflammatory damage.[6][9]
Signaling Pathway of Lacritin/Lacripep
References
- 1. Laurie, Gordon W. - Ophthalmology [med.virginia.edu]
- 2. Focus on Molecules: Lacritin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New dry eye drug aims to treat cause rather than mask symptoms [newsroom.uvahealth.com]
- 5. New Dry Eye Drug is First That Aims to Treat Cause, Rather Than Symptoms | UVA Today [news.virginia.edu]
- 6. Lacritin, a Novel Human Tear Glycoprotein, Promotes Sustained Basal Tearing and Is Well Tolerated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Function of Ocular Lacritin - Gordon Laurie [grantome.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Lacritin-mediated regeneration of the corneal epithelia by protein polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Lacripep™: A Novel Secretagogue for Tear Film Restoration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lacripep™, a synthetic fragment of the naturally occurring tear protein lacritin, represents a promising novel therapeutic for dry eye disease (DED). This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on tear film stability and composition, and the experimental methodologies employed in its evaluation. This compound's primary mode of action involves the restoration of ocular surface homeostasis through the promotion of corneal nerve regeneration and the stimulation of basal tearing. Clinical and preclinical studies have demonstrated its potential to improve both signs and symptoms of DED. This document consolidates available quantitative data, details experimental protocols, and visualizes key pathways to serve as a resource for researchers, scientists, and professionals involved in the development of ophthalmic therapeutics.
Introduction
Dry eye disease is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, and accompanied by ocular symptoms, in which tear film instability and hyperosmolarity, ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles. Lacritin, a tear protein discovered to be downregulated in DED, has emerged as a key molecule in maintaining ocular surface health. This compound, a synthetic peptide derived from the C-terminus of lacritin, harnesses the prosecretory and restorative properties of the native protein.[1] This guide delves into the scientific underpinnings of this compound's effects on the tear film.
Mechanism of Action: The this compound Signaling Pathway
This compound initiates its effects by interacting with a cell-surface receptor complex on corneal epithelial cells. This interaction triggers a signaling cascade that ultimately leads to the restoration of ocular surface health.
The core components of this pathway are:
-
Syndecan-1 (SDC1): A heparan sulfate (B86663) proteoglycan that acts as a co-receptor.
-
G Protein-Coupled Receptor 87 (GPR87): The primary signaling receptor for lacritin.[2][3]
-
Heparanase: An enzyme that cleaves heparan sulfate chains on SDC1, a necessary step for this compound binding.[4]
The signaling cascade is initiated as follows:
-
Heparanase modifies the heparan sulfate chains on SDC1.[4]
-
This modification allows this compound to bind to a preformed SDC1-GPR87 complex.[2][5]
-
This compound binding is thought to occur at the outer loop domains of GPR87.[5]
-
This interaction activates downstream signaling pathways, involving Gαi or Gαo proteins, leading to an increase in intracellular calcium and activation of NFAT (Nuclear Factor of Activated T-cells).[4][6]
-
Ultimately, this signaling cascade promotes corneal nerve regeneration, restores basal tearing, and enhances epithelial cell proliferation and survival.[1][3]
References
- 1. A synthetic tear protein resolves dry eye through promoting corneal nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Lacritin-Syndecan-1-Heparanase Axis in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
An In-Depth Technical Guide to the Prosecretory and Mitogenic Properties of Lacripep®
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacripep®, a synthetic 19-amino acid fragment of the naturally occurring tear protein lacritin, is emerging as a promising therapeutic agent for ocular surface diseases, including dry eye disease.[1][2] Its multifaceted mechanism of action, encompassing both prosecretory and mitogenic properties, positions it as a novel restorative therapy.[3] This technical guide provides a comprehensive overview of the scientific evidence supporting these properties, detailing the underlying signaling pathways, experimental methodologies used for their investigation, and a summary of key quantitative data.
Prosecretory Properties of this compound
This compound has been demonstrated to restore and maintain basal tear secretion, a critical function for ocular surface homeostasis.[3][4] This prosecretory effect is crucial for alleviating the symptoms of dry eye disease, which is often characterized by insufficient tear production.
Quantitative Data: Prosecretory Effects
The prosecretory activity of this compound has been quantified in both preclinical animal models and human clinical trials. The following tables summarize key findings.
Table 1: Preclinical Evaluation of this compound's Prosecretory Effect in a Mouse Model of Aqueous-Deficient Dry Eye
| Treatment Group | N (Mice) | Duration | Assessment Method | Mean Tear Secretion (mm) at Day 21 | Change from Baseline | p-value |
| PBS (Control) | 7 | 3 weeks | Phenol Red Thread Test | Not Reported | Progressive Decrease | - |
| This compound | 11 | 3 weeks | Phenol Red Thread Test | 8.84 mm higher than PBS | Maintained | p=0.0001 |
| Lacritin | 8 | 3 weeks | Phenol Red Thread Test | 5.01 mm higher than PBS | Maintained | p=0.0004 |
Data adapted from a study on Aire KO mice, a model for Sjögren's Syndrome-associated dry eye.
Table 2: Clinical Evaluation of this compound's Effect on Tear Production in Primary Sjögren's Syndrome Patients
| Treatment Group | Concentration | N (Subjects) | Assessment Method | Change in Anesthetized Schirmer's Score |
| Placebo | - | ~68 | Schirmer's Test | Not specified as a primary outcome with significant change |
| This compound | 22 µM | ~68 | Schirmer's Test | Not specified as a primary outcome with significant change |
| This compound | 44 µM | ~68 | Schirmer's Test | Not specified as a primary outcome with significant change |
Note: In the first-in-human study, the primary efficacy endpoint for tear production (Schirmer's test) was not met. However, significant improvements in signs and symptoms of dry eye were observed.[1][5]
Experimental Protocol: In Vitro Prosecretory Assay (β-Hexosaminidase Release)
This protocol outlines a method to assess the prosecretory activity of this compound on isolated lacrimal gland acinar cells by measuring the release of the enzyme β-hexosaminidase, a marker for tear protein secretion.
1.2.1. Materials
-
Isolated primary lacrimal gland acinar cells (e.g., from rabbit)
-
Cell culture medium (e.g., DMEM)
-
This compound (at desired concentrations)
-
Carbachol (positive control)
-
β-Hexosaminidase substrate (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Lysis buffer
-
Fluorometer
1.2.2. Procedure
-
Culture isolated lacrimal gland acinar cells to form acinus-like structures.
-
Wash the cells with a balanced salt solution.
-
Incubate the cells with varying concentrations of this compound or control solutions (vehicle, carbachol) for a specified time (e.g., 60 minutes) at 37°C.
-
Collect the supernatant, which contains the secreted proteins.
-
Lyse the remaining cells to determine the total cellular β-hexosaminidase content.
-
Add the β-hexosaminidase substrate to both the supernatant and the cell lysate.
-
Incubate to allow for the enzymatic reaction to occur.
-
Measure the fluorescence of the product using a fluorometer.
-
Calculate the percentage of β-hexosaminidase released into the supernatant relative to the total cellular content.
1.2.3. Expected Results An increase in the percentage of β-hexosaminidase released in this compound-treated cells compared to the vehicle control would indicate a prosecretory effect. A multivalent form of this compound (3LP-A96) has been shown to significantly increase β-hexosaminidase secretion from primary rabbit lacrimal gland acinar cells, at a level 3-fold higher than non-treated controls (p<0.001).
Mitogenic Properties of this compound
This compound exhibits mitogenic activity, specifically promoting the proliferation of corneal epithelial cells.[1] This property is vital for the repair and regeneration of the corneal surface, which is often compromised in dry eye disease.
Quantitative Data: Mitogenic Effects
The mitogenic potential of this compound has been demonstrated in preclinical studies.
Table 3: Preclinical Evaluation of this compound's Mitogenic Effect on Corneal Epithelial Integrity
| Treatment Group | N (Mice) | Duration | Assessment Method | Outcome | Odds Ratio (vs. PBS) |
| PBS (Control) | 7 | 3 weeks | Lissamine Green Staining | - | - |
| This compound | 11 | 3 weeks | Lissamine Green Staining | Improved corneal epithelial integrity | 17.7 |
| Lacritin | 8 | 3 weeks | Lissamine Green Staining | Improved corneal epithelial integrity | 23.5 |
Data from a study on Aire KO mice. An odds ratio greater than 1 indicates a higher likelihood of improvement in corneal staining.
Experimental Protocol: In Vitro Corneal Epithelial Cell Proliferation Assay (EdU Incorporation)
This protocol describes a method to quantify the mitogenic effect of this compound on human corneal epithelial cells using the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine.
2.2.1. Materials
-
Human corneal epithelial cells (HCECs)
-
Cell culture medium
-
This compound (at desired concentrations)
-
EdU labeling solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
2.2.2. Procedure
-
Seed HCECs in a multi-well plate and allow them to adhere.
-
Starve the cells (if necessary to synchronize cell cycles) by reducing the serum concentration in the culture medium.
-
Treat the cells with various concentrations of this compound or control solutions for a predetermined period (e.g., 24-48 hours).
-
Add EdU labeling solution to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
Fix and permeabilize the cells.
-
Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
2.2.3. Expected Results A dose-dependent increase in the percentage of EdU-positive cells in the this compound-treated groups compared to the vehicle control would confirm its mitogenic activity.
Signaling Pathways of this compound
The prosecretory and mitogenic effects of this compound are mediated through a complex signaling cascade initiated by its interaction with the cell surface syndecan-1.
This compound-Syndecan-1 Interaction
The initial step in this compound's mechanism of action is its binding to syndecan-1, a transmembrane heparan sulfate (B86663) proteoglycan. This interaction is dependent on the prior cleavage of heparan sulfate chains on syndecan-1 by the enzyme heparanase, which exposes a binding site for this compound.
Downstream Mitogenic Signaling Cascade
Following binding to syndecan-1, this compound activates a signaling pathway that involves Protein Kinase C alpha (PKCα), leading to the activation of two distinct downstream branches: the Ca2+-NFAT pathway and the mTOR pathway. Both pathways contribute to the mitogenic effect.
Prosecretory Signaling
The prosecretory effects of this compound are also linked to an increase in intracellular calcium. This calcium mobilization is a key event in triggering the exocytosis of tear proteins from lacrimal gland acinar cells.
Summary and Future Directions
This compound demonstrates significant potential as a therapeutic for dry eye disease through its dual prosecretory and mitogenic activities. The data presented in this guide highlight its ability to restore tear secretion and promote corneal epithelial health. The elucidation of its signaling pathway through syndecan-1 provides a solid foundation for understanding its mechanism of action and for the development of next-generation therapies.
Future research should focus on further delineating the downstream effectors of the this compound signaling cascade and on optimizing its formulation and delivery to maximize its therapeutic efficacy in a broader patient population. The ongoing clinical development of this compound holds promise for a novel, restorative treatment for the millions suffering from ocular surface diseases.
References
- 1. tearsolutions.com [tearsolutions.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. In vitro Assay to Examine the Function of Tears on Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The Lacritin-Syndecan-1-Heparanase Axis in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
Lacripep™: A Novel Therapeutic for Corneal Nerve Regeneration in Ocular Surface Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of Lacripep, a first-in-class regenerative therapy, and its potential to promote corneal nerve regeneration. This compound, a synthetic fragment of the naturally occurring tear protein lacritin, addresses a critical unmet need in the treatment of dry eye disease and other ocular surface disorders characterized by corneal nerve damage.[1][2] Unlike existing treatments that primarily manage symptoms, this compound aims to restore ocular surface homeostasis by targeting the underlying cause of the disease, including the restoration of the intricate network of corneal nerves essential for ocular health.[1][3]
Mechanism of Action: Restoring Nerve-Epithelial Crosstalk
This compound's primary mechanism involves the re-establishment of functional sensory innervation of the corneal epithelium.[4][5] The protein fragment lacritin is naturally deficient in the tears of individuals with various forms of dry eye disease.[6][7] this compound acts as a replacement therapy, restoring crucial biological functions.[1]
The proposed signaling cascade is initiated by the binding of this compound to its co-receptor, Syndecan-1 (SDC1), which is expressed on the surface of corneal epithelial cells.[4] This interaction is believed to trigger downstream signaling pathways that activate key regulators of neuronal growth and guidance, ultimately leading to the regeneration of sensory nerves.[4][8] This process restores the vital nerve-epithelial communication necessary for maintaining tear secretion, epithelial barrier function, and overall corneal homeostasis.[2][4] Notably, this compound has demonstrated the ability to promote this reinnervation even in the presence of chronic inflammation, a common feature of dry eye disease.[4][5][9]
Preclinical Evidence in Animal Models
Preclinical studies utilizing the autoimmune regulator (Aire)-deficient (Aire KO) mouse model, which mimics the severe dry eye characteristic of Sjögren's syndrome, have provided substantial evidence for this compound's regenerative capabilities.[4][10]
Topical application of this compound in these models resulted in significant improvements in corneal nerve density, tear secretion, and a reduction in inflammatory markers.
| Parameter Measured | Model | Treatment Group | Control Group (PBS) | Outcome | Reference |
| Corneal Nerve Terminals | Aire KO Mouse | This compound | PBS | Significant increase to ~50 terminals per 0.1 mm²; nerve density returned to wild-type levels by day 15. | [4][8] |
| Regenerating Nerves (GAP43+) | Aire KO Mouse | This compound | PBS / Wild-Type | Proportion of GAP43+ terminals was significantly greater than in both control groups. | [4] |
| Tear Secretion (Female) | Aire KO Mouse | This compound | PBS | Tear secretion values were 8.84 mm higher than the PBS-treated group after 3 weeks. | [10] |
| Corneal CD4 T Cell Infiltration | Aire KO Mouse | This compound | PBS | 48% decrease in CD4 T cell infiltration. | [10] |
| Lacrimal Gland Lymphocytic Foci | Aire KO Mouse | This compound | PBS | 40.5% reduction in the formation of lymphocytic foci. | [10] |
The methodologies employed in these key preclinical studies provide a framework for evaluating pro-regenerative corneal therapies.
Clinical Evidence in Human Trials
The promising preclinical results led to human clinical trials to assess the safety and efficacy of this compound in patients with severe dry eye disease, particularly those with primary Sjögren's syndrome.[11][12]
This first-in-human study demonstrated that this compound was well-tolerated and showed statistically significant improvements in both signs and symptoms of dry eye.[11][12][13]
| Parameter Measured | Patient Population | Treatment Group (0.005% this compound) | Control Group (Placebo) | Outcome (at 2 weeks) | Reference |
| Inferior Corneal Fluorescein Staining (CFS) | Primary Sjögren's Syndrome | -0.4 reduction in score | N/A | Statistically significant improvement (p=0.0055 vs. placebo). | [11] |
| Symptom: Burning and Stinging | Primary Sjögren's Syndrome | -14.5 point reduction | N/A | Statistically significant improvement (p=0.0024 vs. placebo). | [11] |
| Adverse Events | Primary Sjögren's Syndrome | <3% reported mild irritation | N/A | This compound was found to be safe and well tolerated. | [12][13] |
Post-hoc analysis of patients with baseline Eye Dryness Severity scores ≥60 revealed significant improvements in inferior CFS at both 14 and 28 days.[12][13]
The design of the NCT03226444 study provides a robust model for assessing ophthalmic therapies in a severe dry eye population.
Conclusion and Future Directions
The collective evidence from both preclinical and clinical studies strongly supports the potential of this compound as a transformative therapy for dry eye disease and other conditions involving corneal damage. By promoting the regeneration of essential corneal nerves, this compound addresses a core pathological element of the disease, offering the prospect of long-term restoration of ocular surface health rather than temporary symptom relief.[4][6]
Future research will likely focus on further elucidating the specific intracellular signaling pathways activated by this compound and optimizing dosing for various ocular surface diseases.[4][12] A clinical trial is also underway to evaluate this compound's efficacy in promoting corneal wound healing after photorefractive keratectomy (PRK), which could significantly expand its therapeutic applications.[14] As a first-in-class regenerative peptide, this compound represents a significant advancement in the field of ophthalmology and holds the promise of a new standard of care for millions of patients worldwide.
References
- 1. New dry eye drug aims to treat cause rather than mask symptoms [newsroom.uvahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. Primary Sjogren's Syndrome Clinical Trial In Denver CO [tearsolutions.com]
- 4. A synthetic tear protein resolves dry eye through promoting corneal nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthetic tear protein resolves dry eye through promoting corneal nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theeyepractice.com.au [theeyepractice.com.au]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound (synthetic lacritin) / TearSolutions [delta.larvol.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound for the Treatment of Primary Sjögren-Associated Ocular Surface Disease: Results of the First-In-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Genetic Underpinnings of Lacritin Deficiency in Sjögren's Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacritin, a tear glycoprotein (B1211001) encoded by the LACRT gene, is a critical homeostatic factor for the ocular surface. It promotes basal tear secretion, stimulates corneal epithelial cell proliferation and survival, and modulates inflammatory responses. A significant and selective deficiency of lacritin is a hallmark of the dry eye associated with Sjögren's Syndrome, a systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands. While the downstream consequences of lacritin insufficiency are well-documented, the precise genetic basis for its diminished presence in Sjögren's Syndrome remains an area of active investigation. This technical guide synthesizes the current understanding of the genetic factors potentially contributing to lacritin deficiency in this complex autoimmune disorder. It provides an in-depth overview of lacritin biology, its signaling pathways, and the broader genetic landscape of Sjögren's Syndrome. Furthermore, this guide details relevant experimental protocols for the quantification of lacritin and the assessment of its cellular activity, offering a valuable resource for researchers and drug development professionals in the field.
Introduction: The Pivotal Role of Lacritin in Ocular Surface Homeostasis
The tear film is a complex and dynamic fluid essential for maintaining the health and function of the ocular surface. Among its numerous protein components, lacritin has emerged as a key player in maintaining ocular surface homeostasis.[1][2] Produced primarily by the lacrimal gland, lacritin is a 12.3 kDa glycoprotein that exerts a range of beneficial effects.[1] It acts as a prosecretory mitogen, stimulating tear secretion and promoting the proliferation and survival of corneal epithelial cells.[1][3] These functions are crucial for the continuous renewal and repair of the ocular surface.
Sjögren's Syndrome is a chronic autoimmune disease that primarily targets the lacrimal and salivary glands, leading to the characteristic symptoms of dry eyes (keratoconjunctivitis sicca) and dry mouth (xerostomia). A consistent finding in patients with Sjögren's Syndrome is a marked and selective reduction in the levels of active lacritin monomer in their tears. This deficiency is thought to be a significant contributor to the ocular surface pathology observed in the disease. Understanding the underlying causes of this deficiency is therefore of paramount importance for the development of targeted therapies.
While the genetic basis of Sjögren's Syndrome is known to be complex and multifactorial, involving numerous genes primarily within the major histocompatibility complex (MHC) region, a direct causative link between specific genetic variations in the LACRT gene and the development of Sjögren's Syndrome has not yet been firmly established in large-scale genetic studies. This guide will explore the current evidence, from the molecular biology of lacritin to the broader genetic and regulatory mechanisms that may contribute to its deficiency in Sjögren's Syndrome.
Lacritin Biology and Signaling Pathways
Lacritin's biological activities are mediated through its interaction with specific cell surface receptors, initiating a cascade of intracellular signaling events. The primary receptor for lacritin is syndecan-1 (SDC1), a heparan sulfate (B86663) proteoglycan. The binding of lacritin to SDC1 is regulated by the enzyme heparanase, which cleaves heparan sulfate chains on SDC1 to expose the lacritin binding site. More recent evidence also points to the involvement of the G protein-coupled receptor GPR87 as a co-receptor in lacritin signaling.
Upon binding to its receptor complex, lacritin activates several downstream signaling pathways that are crucial for its pro-proliferative and pro-survival effects on corneal epithelial cells. These pathways include:
-
The Calcineurin-NFAT (Nuclear Factor of Activated T-cells) Pathway: Lacritin stimulates an increase in intracellular calcium levels, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and activate the transcription of genes involved in cell proliferation.
-
The mTOR (mammalian Target of Rapamycin) Pathway: This pathway is also implicated in lacritin-induced cell proliferation.
-
The AKT/FOXO3 Pathway: Under conditions of cellular stress, such as exposure to inflammatory cytokines, lacritin can promote cell survival by activating the AKT kinase, which then phosphorylates and inactivates the pro-apoptotic transcription factor FOXO3.
The intricate interplay of these signaling pathways underscores the multifaceted role of lacritin in maintaining a healthy ocular surface.
The Genetic Landscape of Sjögren's Syndrome and the LACRT Gene
The genetic basis of Sjögren's Syndrome is complex and polygenic, with the strongest associations found within the HLA (Human Leukocyte Antigen) region on chromosome 6. Genome-wide association studies (GWAS) have identified several non-HLA susceptibility loci, primarily related to immune regulation, including genes such as IRF5, STAT4, BLK, and TNIP1.
The LACRT gene is located on chromosome 12q13.2. To date, large-scale GWAS in Sjögren's Syndrome have not identified the LACRT gene as a significant susceptibility locus. This suggests that common genetic variants within the LACRT gene itself are unlikely to be major drivers of the disease in the general population.
However, this does not exclude the possibility of:
-
Rare Variants: Rare genetic variations in the LACRT gene with a larger effect size could be present in a subset of patients and may not be detected by standard GWAS.
-
Regulatory Variants: Polymorphisms in the promoter or enhancer regions of the LACRT gene could affect its expression levels. While specific studies on this are lacking, the regulation of gene expression in the lacrimal gland is known to be complex, involving a network of transcription factors.
-
Epigenetic Modifications: Alterations in DNA methylation or histone modifications in the LACRT gene region could lead to reduced gene expression. Epigenetic dysregulation is increasingly recognized as a key factor in the pathogenesis of autoimmune diseases, including Sjögren's Syndrome.
-
Indirect Effects: The genetic risk factors for Sjögren's Syndrome that reside in immune-related genes could indirectly lead to a downstream reduction in lacritin production. For example, chronic inflammation and cytokine dysregulation within the lacrimal gland, driven by the underlying autoimmune process, could suppress LACRT gene expression.
Quantitative Data on Lacritin Levels in Sjögren's Syndrome
Multiple studies have consistently demonstrated lower levels of lacritin in the tears of patients with Sjögren's Syndrome compared to healthy individuals. This quantitative data underscores the clinical relevance of lacritin deficiency in this disease.
| Study Cohort | Method | Lacritin Levels in Healthy Controls | Lacritin Levels in Sjögren's Syndrome Patients | Reference |
| 14 Healthy Controls vs. 15 SS Patients | ELISA | 4.2 ± 1.17 ng/100 ng total tear protein | Significantly lower (specific values not provided in abstract) | |
| 10 Healthy Controls vs. 10 SS Patients | Western Blot | Not specified | Significantly reduced active lacritin monomer | |
| 60 Healthy Controls vs. 60 DED Patients (including SS) | LC-MS/MS & Electrochemical Sensor | Not specified | Depleted in DED | |
| Proteomic analysis | 2D-nano-LC-MS/MS | Present | Lower spectral intensities |
Experimental Protocols
For researchers aiming to investigate the role of lacritin in Sjögren's Syndrome, robust and reproducible experimental protocols are essential.
Quantification of Lacritin in Tear Samples
a) Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A sandwich ELISA is a common method for quantifying lacritin in tear samples.
-
Protocol Outline:
-
Coat a 96-well plate with a capture antibody specific for lacritin.
-
Block non-specific binding sites.
-
Add tear samples and a standard curve of recombinant lacritin.
-
Incubate to allow lacritin to bind to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate that is converted by the enzyme to produce a detectable signal.
-
Measure the signal using a plate reader.
-
Calculate lacritin concentration in the samples based on the standard curve.
-
-
Commercial Kits: Several commercial ELISA kits for human lacritin are available.
b) Western Blotting
-
Principle: Western blotting allows for the detection and semi-quantitative analysis of different forms of lacritin (monomer, polymers).
-
Protocol Outline:
-
Collect tear samples and determine the total protein concentration.
-
Separate tear proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for lacritin.
-
Wash the membrane.
-
Incubate with a secondary antibody conjugated to an enzyme or a fluorescent dye.
-
Detect the signal using chemiluminescence or fluorescence imaging.
-
Quantify band intensity relative to a loading control or a recombinant lacritin standard.
-
Assessment of Lacritin Activity
a) Cell Proliferation Assays
-
Principle: To determine the mitogenic activity of lacritin, human corneal epithelial cells can be treated with lacritin, and their proliferation can be measured.
-
Protocol Outline (using BrdU incorporation):
-
Seed human corneal epithelial cells in a 96-well plate.
-
Starve the cells to synchronize their cell cycle.
-
Treat the cells with different concentrations of lacritin or a control.
-
Add BrdU (a thymidine (B127349) analog) to the culture medium.
-
Incubate to allow BrdU incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to an enzyme.
-
Add a substrate and measure the signal.
-
b) Cell Survival Assays
-
Principle: To assess the pro-survival effects of lacritin, corneal epithelial cells can be subjected to stress (e.g., inflammatory cytokines) in the presence or absence of lacritin.
-
Protocol Outline (using MTT assay):
-
Seed human corneal epithelial cells in a 96-well plate.
-
Treat the cells with an inflammatory stimulus (e.g., TNF-α and IFN-γ) with or without lacritin.
-
Incubate for a specified period.
-
Add MTT reagent to the wells.
-
Incubate to allow viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals.
-
Measure the absorbance at a specific wavelength.
-
c) Signaling Pathway Analysis
-
Principle: To investigate the signaling pathways activated by lacritin, the phosphorylation status or localization of key signaling molecules can be analyzed.
-
Methods:
-
Western Blotting: To detect the phosphorylation of proteins like AKT and the nuclear translocation of NFAT.
-
Immunofluorescence Microscopy: To visualize the subcellular localization of signaling proteins.
-
Calcium Imaging: To measure changes in intracellular calcium concentration using fluorescent calcium indicators.
-
Future Directions and Conclusion
The deficiency of lacritin in the tears of Sjögren's Syndrome patients represents a significant aspect of the disease's ocular pathology. While current research has not identified a direct causal link between genetic variations in the LACRT gene and Sjögren's Syndrome, the multifactorial nature of the disease suggests that the regulation of lacritin expression is likely influenced by a complex interplay of genetic, epigenetic, and inflammatory factors.
Future research should focus on:
-
Deep sequencing of the LACRT gene and its regulatory regions in well-characterized cohorts of Sjögren's Syndrome patients to identify potential rare variants with significant functional consequences.
-
Epigenetic studies to investigate the DNA methylation and histone modification status of the LACRT gene in the lacrimal gland tissue of Sjögren's Syndrome patients.
-
Transcriptomic and proteomic analyses of lacrimal gland tissue to understand how the inflammatory microenvironment in Sjögren's Syndrome affects the expression of LACRT and other lacrimal gland-specific genes.
-
Functional studies to elucidate the precise mechanisms by which the genetic risk factors for Sjögren's Syndrome contribute to the dysregulation of lacrimal gland function and lacritin production.
A deeper understanding of the genetic and molecular mechanisms underlying lacritin deficiency will be instrumental in the development of novel therapeutic strategies for Sjögren's Syndrome, potentially leading to targeted therapies that can restore lacritin levels and alleviate the debilitating symptoms of dry eye. This technical guide provides a solid foundation for researchers and clinicians working towards this important goal.
References
- 1. Epigenetic alterations in primary Sjögren's syndrome - an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated DNA Methylation and Transcriptomics Analyses of Lacrimal Glands Identify the Potential Genes Implicated in the Development of Sjögren's Syndrome-Related Dry Eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lacritin, a Novel Human Tear Glycoprotein, Promotes Sustained Basal Tearing and Is Well Tolerated - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Landscape of Lacripep in Ocular Surface Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocular surface diseases, including dry eye disease (DED), represent a significant and growing unmet medical need, affecting millions worldwide. The pathophysiology is complex, characterized by a cycle of inflammation, tear film instability, and ocular surface damage. Current therapeutic strategies often provide symptomatic relief but may not address the underlying homeostatic imbalances. Lacripep™, a synthetic 19-amino acid fragment of the naturally occurring tear protein lacritin, has emerged as a promising therapeutic candidate with a novel mechanism of action centered on restoring ocular surface homeostasis and exerting anti-inflammatory effects. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, detailing its mechanism of action, key experimental findings, and the methodologies used to elucidate its therapeutic potential.
Mechanism of Action: Restoring Homeostasis to Quell Inflammation
This compound's anti-inflammatory effects are intrinsically linked to its primary function of restoring ocular surface homeostasis.[1] Unlike conventional anti-inflammatory agents that directly suppress immune responses, this compound aims to eliminate the triggers of inflammation by promoting basal tearing and restoring the health of corneal epithelial cells.[1] The active monomeric form of lacritin, from which this compound is derived, is notably deficient in the tears of individuals with various forms of dry eye disease, including Sjögren's syndrome.[1]
The proposed mechanism of action involves a sophisticated signaling cascade initiated by the binding of this compound to a cell surface receptor complex.
Signaling Pathway
This compound initiates its effects by binding to the cell surface proteoglycan syndecan-1 (SDC1) . This interaction is a critical first step for its biological activity. Recent evidence also points to the involvement of G protein-coupled receptor 87 (GPR87) as a signaling receptor for lacritin, forming a complex with SDC1 to mediate downstream effects.
Upon binding, this compound triggers a signaling cascade that leads to the activation of autophagy , a cellular self-cleaning process, in a Forkhead Box O3 (FOXO3) -dependent manner. This process is crucial for clearing damaged proteins and organelles that can otherwise trigger inflammatory responses. Specifically, this compound promotes the acetylation of FOXO3, leading to its interaction with ATG101 , a key component of the autophagy initiation complex. Furthermore, this compound facilitates the coupling of stress-acetylated FOXO1 with ATG7 , another essential autophagy-related protein. This rapid and transient stimulation of autophagy helps to restore cellular metabolism and mitigate cellular stress induced by inflammatory cytokines like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α).
While the direct impact of this compound on central inflammatory signaling pathways like NF-κB and MAPK is still under investigation, its ability to restore cellular homeostasis and clear stress-induced damage suggests an indirect modulatory role, thereby reducing the stimuli for the activation of these pro-inflammatory pathways.
Preclinical Evidence of Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been extensively studied in the autoimmune regulator (Aire) knockout (KO) mouse model, which mimics the Sjögren's syndrome phenotype of aqueous-deficient dry eye.
Reduction of Inflammatory Cell Infiltration
Topical administration of this compound has been shown to significantly reduce the infiltration of CD4+ T cells, a key inflammatory cell type in dry eye disease, in the cornea and lacrimal glands of Aire KO mice.
| Parameter | Treatment Group | Outcome | Reference |
| CD4+ T Cell Infiltration (Cornea) | This compound | 48% decrease compared to control | |
| Lymphocytic Foci Formation (Lacrimal Gland) | This compound | 40.5% reduction in lymphocytic foci |
Improvement in Ocular Surface Integrity and Tear Production
By mitigating inflammation and restoring homeostasis, this compound leads to significant improvements in clinical signs of dry eye in preclinical models.
| Parameter | Treatment Group | Outcome | Reference |
| Corneal Staining (Lissamine Green) | This compound | Significant improvement in corneal epithelial integrity (Odds Ratio: 17.7) | |
| Tear Secretion | This compound | Maintained tear secretion (8.84mm) compared to progressive decrease in control | |
| Corneal Nerve Restoration | This compound | Effective restoration of nerve innervation |
Clinical Evidence: First-in-Human Study (NCT03226444)
A multicenter, randomized, double-masked, placebo-controlled Phase I/II clinical trial evaluated the safety and efficacy of this compound in 204 subjects with primary Sjögren's syndrome-associated ocular surface disease.
Study Design
Participants were randomized to receive vehicle, 22 µM this compound, or 44 µM this compound, administered three times daily for 28 days. Key outcome measures included corneal fluorescein (B123965) staining (CFS), lissamine green conjunctival staining, Schirmer's test, and patient-reported symptoms.
Key Efficacy Findings
While the primary endpoint of a change in total CFS score at day 28 was not met, post-hoc analyses revealed clinically and statistically significant improvements in specific signs and symptoms, particularly in patients with moderate to severe disease.
| Endpoint | Treatment Group (22 µM this compound) | Timepoint | Result vs. Placebo | P-value | Reference |
| Inferior Corneal Fluorescein Staining | 22 µM this compound | Day 14 | -0.4 reduction in score | 0.005 | |
| Burning/Stinging Symptom Score | 22 µM this compound | Day 14 | -14.5 point reduction | 0.0024 | |
| Inferior Corneal Fluorescein Staining (Baseline EDS ≥60) | 22 µM this compound | Day 14 | -0.8 improvement | 0.0001 | |
| Inferior Corneal Fluorescein Staining (Baseline EDS ≥60) | 22 µM this compound | Day 28 | -0.4 improvement | 0.026 |
These results suggest a rapid onset of action for this compound, with notable improvements observed within two weeks of treatment. The study also indicated a potential bell-shaped dose-response curve, a phenomenon observed in preclinical studies as well.
Experimental Protocols
In Vivo Model: Aire Knockout Mouse
-
Animal Model: Autoimmune regulator (Aire)-deficient (KO) mice on a NOD or BALB/c background, typically 6-8 weeks of age, are used as a model for Sjögren's syndrome-associated dry eye.
-
Treatment: Mice receive topical administration of this compound (e.g., 4 µM in a 10 µL volume) or a vehicle control (e.g., phosphate-buffered saline - PBS) three times daily for a period of 21 days.
-
Tear Secretion Measurement: Tear production is assessed using methods like the Schirmer's test with appropriately sized strips for mice or the phenol (B47542) red thread test. The strip is placed in the lower conjunctival sac for a defined period (e.g., 1 minute), and the length of the wetted area is measured.
-
Corneal Staining: Corneal epithelial damage is evaluated using lissamine green staining. A small volume (e.g., 1-2 µL) of 1% lissamine green solution is instilled into the conjunctival sac. After a brief period (e.g., 1-2 minutes), the cornea is examined under a slit lamp with a green filter, and the degree of staining is scored based on a standardized scale (e.g., 0-4).
-
Immunohistochemistry for CD4+ T Cells:
-
Tissue Preparation: Eyes and lacrimal glands are enucleated, embedded in Optimal Cutting Temperature (OCT) compound, and snap-frozen. Cryosections (e.g., 8-10 µm) are prepared.
-
Staining: Sections are fixed (e.g., with cold acetone (B3395972) or paraformaldehyde), blocked with a serum-containing buffer, and incubated with a primary antibody against CD4 (e.g., rat anti-mouse CD4). This is followed by incubation with a fluorescently labeled secondary antibody (e.g., goat anti-rat IgG conjugated to a fluorophore). Nuclei are counterstained with DAPI.
-
Analysis: Stained sections are imaged using a fluorescence microscope, and the number of CD4+ cells per unit area is quantified.
-
-
Confocal Microscopy of Corneal Nerves: In vivo confocal microscopy is used to visualize the sub-basal nerve plexus of the cornea. The number, density, and tortuosity of nerve fibers are analyzed to assess nerve regeneration.
In Vitro Model: Human Corneal Epithelial Cells Under Inflammatory Stress
-
Cell Culture: Primary or immortalized human corneal epithelial cells (HCECs) are cultured in appropriate media.
-
Inflammatory Stress Induction: To mimic the inflammatory environment of dry eye, cells are treated with a cocktail of pro-inflammatory cytokines, such as TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL), for a specified duration (e.g., 24-48 hours).
-
This compound Treatment: this compound is added to the culture medium at various concentrations to assess its protective and restorative effects.
-
Outcome Measures:
-
Cell Viability: Assessed using assays such as MTT or AlamarBlue.
-
Cytokine Secretion: Levels of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the culture supernatant are quantified using ELISA.
-
Western Blotting: Expression and activation of key signaling proteins (e.g., phosphorylated forms of NF-κB and MAPK pathway components, autophagy markers like LC3-II) are analyzed.
-
Immunofluorescence: Subcellular localization of signaling molecules (e.g., FOXO3) is visualized.
-
Conclusion
This compound represents a novel and promising therapeutic approach for ocular surface disease, distinguished by its unique mechanism of action that focuses on restoring homeostasis to mitigate inflammation. Preclinical and clinical data provide compelling evidence for its anti-inflammatory effects, demonstrated by a reduction in inflammatory cell infiltration, improvement in ocular surface integrity, and relief of patient symptoms. The detailed experimental protocols outlined in this guide provide a framework for further investigation into the multifaceted biological activities of this compound and its potential to address the significant unmet needs of patients with ocular surface disease. Further research, including larger-scale clinical trials and deeper mechanistic studies, will continue to elucidate the full therapeutic potential of this innovative peptide.
References
Methodological & Application
Synthetic Peptide Synthesis and Purification Protocol for Lacripep: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacripep™ is a synthetic 19-amino acid peptide fragment of the full-length human tear protein, Lacritin.[1][2] It is under investigation as a topical therapeutic for dry eye disease, aiming to restore the natural homeostasis of the ocular surface.[3] this compound corresponds to the C-terminal active fragment of Lacritin and has been shown to retain the biological activity of the parent protein.[1] This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound for research and preclinical development purposes.
The primary amino acid sequence of this compound is: KQFIENGSEFAQKLLKKFS
Synthetic Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is optimally achieved using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin, facilitating the removal of excess reagents and byproducts through simple washing steps.
Key Materials and Reagents
-
Resin: Rink Amide resin is a suitable choice for producing a C-terminally amidated peptide, if required. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resin is recommended.
-
Amino Acids: High-purity Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Gln, Asn; tBu for Ser, Glu; Boc for Lys).
-
Coupling Reagents: A combination of a carbodiimide (B86325) such as Diisopropylcarbodiimide (DIC) and an additive like Ethyl Cyanohydroxyiminoacetate (Oxyma), or a pre-activated uronium/phosphonium salt like HATU or HBTU.
-
Deprotection Reagent: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF).
-
Solvents: High-purity DMF, Dichloromethane (DCM).
-
Cleavage Cocktail: A mixture typically containing Trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (B1312306) (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.
Synthesis Protocol
-
Resin Preparation: Swell the chosen resin in DMF for at least 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ser(tBu)-OH) to the resin.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a suitable activation method.
-
Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the peptide-resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Wash the peptide pellet with cold ether and dry under vacuum.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude this compound peptide will contain various impurities from the synthesis process, such as truncated or deletion sequences. RP-HPLC is the standard method for purifying peptides to a high degree of homogeneity based on their hydrophobicity.
Key Materials and Reagents
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used for peptide purification.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a low concentration of mobile phase B in mobile phase A.
Purification Protocol
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A and 5% B).
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing mobile phase B concentration. A typical gradient might be from 5% to 65% B over 60 minutes. The optimal gradient should be determined empirically using analytical HPLC first.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance at 214 nm and 280 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure this compound peptide and lyophilize to obtain a dry, stable powder.
Characterization
Following purification, it is essential to confirm the identity and purity of the synthetic this compound.
Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Purpose: To confirm the molecular weight of the synthesized peptide. The theoretical molecular weight of this compound should be calculated and compared with the experimentally observed mass.
Analytical RP-HPLC
-
Technique: Analytical Reversed-Phase High-Performance Liquid Chromatography.
-
Purpose: To determine the purity of the final peptide product. The analysis is typically performed using a C18 analytical column with a faster gradient than the preparative method. Purity is determined by integrating the peak area of the main product relative to the total peak area at a specific wavelength (e.g., 214 nm).
Quantitative Data Summary
The following table provides expected, albeit generalized, quantitative data for the synthesis and purification of a 19-amino acid peptide like this compound. Actual results may vary depending on the specific synthesis and purification conditions.
| Parameter | Typical Value | Notes |
| Crude Peptide Yield | 60-80% | Based on the initial loading of the resin. |
| Crude Peptide Purity | 50-70% | Determined by analytical RP-HPLC. |
| Purified Peptide Yield | 20-40% | Overall yield after HPLC purification. |
| Final Peptide Purity | >95% | Determined by analytical RP-HPLC. For in-vivo or clinical studies, >98% purity is often required. |
| Verified Molecular Weight | Matches Theoretical Mass | Confirmed by Mass Spectrometry. |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for this compound Synthesis and Purification.
Caption: Simplified this compound Signaling Pathway.
References
- 1. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (synthetic lacritin) / TearSolutions [delta.larvol.com]
Application Notes and Protocols for Establishing an Aire KO Mouse Model for Lacripep Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune Regulator (Aire) knockout (KO) mice serve as a valuable model for studying autoimmune diseases, particularly those with features resembling Sjögren's syndrome, such as aqueous-deficient dry eye. These mice spontaneously develop an autoimmune condition characterized by lymphocytic infiltration of the lacrimal glands, leading to reduced tear production and corneal damage. This makes them an ideal platform for evaluating the efficacy of novel therapeutics like Lacripep, a synthetic fragment of the naturally occurring tear protein lacritin, which has shown promise in restoring ocular surface homeostasis.[1][2]
These application notes provide detailed protocols for establishing and utilizing the Aire KO mouse model to assess the therapeutic potential of this compound for dry eye disease.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in Aire KO mouse models, demonstrating its effects on key dry eye parameters.
Table 1: Effect of Topical this compound on Stimulated Tear Secretion in Aire KO Mice
| Treatment Group | Duration of Treatment | Mean Tear Secretion (mm/5 min ± SEM) | Fold Change vs. Vehicle | p-value vs. Vehicle | Reference |
| Vehicle (PBS) | 3 weeks | 7.75 ± 2.8 | - | - | [3] |
| This compound | 3 weeks | 12.3 ± 3.1 | 1.59 | 0.005 | [3] |
| Lacritin | 3 weeks | 13.7 ± 2.4 | 1.77 | 0.003 | [3] |
Table 2: Effect of Topical this compound on Corneal Epithelial Integrity (Lissamine Green Staining) in Aire KO Mice
| Treatment Group | Duration of Treatment | Mean Lissamine Green Score (± SEM) | Odds Ratio for Improvement vs. Vehicle | p-value vs. Vehicle | Reference |
| Vehicle (PBS) | 3 weeks | 0.125 ± 0.07 | - | - | [3] |
| This compound | 3 weeks | -0.417 ± 0.06 | 17.7 | 0.02 | [3] |
| Lacritin | 3 weeks | 0.0 ± 0.06 | 23.5 | 0.08 | [3] |
Table 3: Effect of Topical this compound on CD4+ T Cell Infiltration in Aire KO Mice
| Treatment Group | Tissue | Mean Reduction in CD4+ T Cell Infiltration (%) | p-value vs. Vehicle | Reference |
| This compound | Cornea | 48 | < 0.05 | [3] |
| This compound | Lacrimal Gland (Lymphocytic Foci) | 40.5 | < 0.05 | [3] |
Experimental Protocols
Generation and Validation of Aire KO Mice
a. Mouse Strain: The C.Cg-Airetm1Mmat/J strain (Stock No: 036465) from The Jackson Laboratory is a suitable model.[4] These mice have a knockout of exons 5-12 of the Aire gene and develop autoimmune phenotypes resembling Sjögren's syndrome on a BALB/c background.[4]
b. Breeding: Homozygous mice are viable but may be subfertile.[4] It is recommended to maintain the colony by breeding heterozygous mice.
c. Genotyping Protocol (Adapted from The Jackson Laboratory): A standard PCR protocol can be used to distinguish between wild-type, heterozygous, and homozygous mice.
-
DNA Extraction: Extract genomic DNA from tail snips or ear punches using a standard kit.
-
PCR Primers:
-
Common Forward: 5' - AGG GAG AAG GGA ACG CAA G - 3'
-
Wild-Type Reverse: 5' - GGA GGA GTG GGG AGA ATG A - 3'
-
Mutant Reverse: 5' - CAC CAA ACA AGT TAG AGA ATG CTG - 3'
-
-
PCR Reaction:
-
Set up a multiplex PCR reaction with all three primers.
-
-
Cycling Conditions (Touchdown PCR):
-
94°C for 3 min
-
94°C for 30 sec
-
65°C for 1 min (-0.5°C per cycle)
-
68°C for 1 min
-
Repeat steps 2-4 for 10 cycles
-
94°C for 30 sec
-
60°C for 1 min
-
72°C for 1 min
-
Repeat steps 6-8 for 28 cycles
-
72°C for 5 min
-
Hold at 10°C
-
-
Gel Electrophoresis:
-
Run PCR products on a 2% agarose (B213101) gel.
-
Expected Results:
-
Wild-Type: ~250 bp band
-
Heterozygous: ~250 bp and ~300 bp bands
-
Homozygous Mutant: ~300 bp band
-
-
This compound Formulation and Topical Administration
-
Formulation:
-
Administration:
Evaluation of Dry Eye Disease
a. Stimulated Tear Secretion:
-
Materials: Phenol (B47542) red threads, forceps, anesthetic (e.g., isoflurane).
-
Procedure:
-
Anesthetize the mouse.
-
Gently place the tip of a phenol red thread into the lateral canthus of the eye for 15-30 seconds.
-
Remove the thread and measure the length of the color change (in millimeters) from the tip.
-
To stimulate tearing, an intraperitoneal injection of pilocarpine (B147212) (0.5 mg/kg) can be administered 5 minutes prior to measurement.
-
b. Corneal and Conjunctival Staining:
-
Lissamine Green Staining (for conjunctiva):
-
Fluorescein (B123965) Staining (for cornea):
Histological and Molecular Analysis
a. Lacrimal Gland Lymphocytic Infiltration:
-
Procedure:
-
Euthanize mice and carefully excise the lacrimal glands.
-
Fix the glands in 10% neutral buffered formalin and embed in paraffin.[9]
-
Cut 5 µm sections and stain with Hematoxylin (B73222) and Eosin (B541160) (H&E).[10]
-
Quantification (Focus Score):
-
Examine the sections under a microscope.
-
A focus is defined as an aggregate of at least 50 lymphocytes.
-
The focus score is the number of foci per 4 mm² of tissue area.[11]
-
-
b. Immunohistochemistry for CD4+ T Cells:
-
Procedure:
-
Use paraffin-embedded sections of lacrimal glands or whole corneas.
-
Perform antigen retrieval using citrate (B86180) buffer.
-
Incubate with a primary antibody against mouse CD4.
-
Use a labeled secondary antibody and a suitable detection system (e.g., DAB or fluorescence).
-
Counterstain with hematoxylin (for chromogenic detection) or DAPI (for fluorescence).
-
Quantification: Count the number of CD4-positive cells per unit area or within lymphocytic foci.
-
c. Quantitative Real-Time PCR (qPCR) for Inflammatory Markers:
-
Procedure:
-
Validated Mouse Primer Sequences:
-
TNF-α: Fwd: 5'-GGC AGG TCT ACT TTG GAG TCA TTG C-3', Rev: 5'-ACA TTC GAG GCT CCA GTG AAT TCG G-3'[14]
-
IL-1β: Fwd: 5'-TGC AGA GTT CCC CAA CTG GTA CAT C-3', Rev: 5'-GTG CTG CCT AAT GTC CCC TTG AAT C-3'[15]
-
IL-6: Fwd: 5'-TCC AAT GCT CTC CTA ACA GAT AAG-3', Rev: 5'-CAA GAT GAA TTG GAT GGT CTT G-3'[12]
-
GAPDH: Fwd: 5'-TGT TCC TAC CCC CAA TGT G-3', Rev: 5'-GTG GAG TCA TAC TGG AAC ATG TAG-3'[12]
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Aire-mediated central tolerance pathway.
Caption: this compound signaling pathway.
Experimental Workflows
Caption: Experimental workflow for this compound efficacy testing.
Caption: Logical relationship of the model and treatment.
References
- 1. Characterization of dry eye disease in a mouse model by optical coherence tomography and fluorescein staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theeyepractice.com.au [theeyepractice.com.au]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Dacryoadenitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Spontaneous Autoimmune Dacryoadenitis in Aged CD25KO Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. origene.com [origene.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Lacripep™ Concentration in Tear Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacripep™ is a synthetic fragment of lacritin, a naturally occurring human tear protein that plays a crucial role in maintaining ocular surface health.[1] As a therapeutic candidate for dry eye disease, accurate and reproducible quantification of this compound™ concentration in tear samples is essential for pharmacokinetic studies, dose-response assessments, and overall drug development. These application notes provide detailed protocols for the primary methods of this compound™ quantification in human tear samples: a quantitative Western blot-based immunoassay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Additionally, an overview of an emerging electrochemical biosensor technology is presented.
Methods for this compound™ Quantification
Several analytical methods can be employed to measure the concentration of this compound™ and its parent protein, lacritin, in tear fluid. The choice of method depends on the specific requirements of the study, such as the need to differentiate between various proteoforms, the desired sensitivity and specificity, and the available equipment.
Data Presentation: Comparison of Quantification Methods
The following table summarizes the key quantitative parameters for the described methods.
| Method | Analyte | Sample Volume | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Throughput |
| Quantitative Western Blot | Lacritin Proteoforms | ~5 µL | Not explicitly defined | Not explicitly defined | ≥90% from Schirmer strips[2] | Low to Medium |
| LC-MS/MS | This compound™/Lacritin-derived peptides | ~1-10 µL | Not explicitly defined | Not explicitly defined | High (with internal standards) | High |
| Electrochemical Biosensor | This compound™ (potential) | < 5 µL | Potentially low nM to pM range | Not explicitly defined | High (direct measurement) | High |
Method 1: Quantitative Western Blot for Lacritin Proteoforms
This method allows for the quantification of different forms of lacritin, including the active monomer, inactive polymers, and a splice variant, lacritin-c, in tear samples.[2][3]
Experimental Workflow: Sample Collection and Processing
Caption: Workflow for tear sample collection and processing.
Detailed Experimental Protocol
1. Tear Sample Collection:
-
Collect basal tears using Schirmer test strips placed in the inferior conjunctival sac for 5 minutes after administration of a topical anesthetic.[2]
-
Alternatively, collect tears using glass microcapillary tubes from the inferior tear meniscus.
2. Protein Elution from Schirmer Strips:
-
Place the Schirmer strip in a microcentrifuge tube.
-
Add an appropriate volume of elution buffer (e.g., Phosphate Buffered Saline - PBS).
-
Incubate to allow for diffusion and then centrifuge to elute the proteins. A recovery of ≥90% is expected.[2]
3. Total Protein Quantification:
-
Determine the total protein concentration of the eluted tear samples using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Normalize all tear samples to a consistent total protein concentration (e.g., 2.56 µg) with sample buffer.[2]
-
Prepare a standard curve using known concentrations of recombinant lacritin.
5. SDS-PAGE and Western Blotting:
-
Separate the protein samples and recombinant lacritin standards on a precast polyacrylamide gel (e.g., Any kD Mini-PROTEAN TGX Precast Protein Gels).[3]
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the N-terminus of lacritin (anti-Pep Lac N-term) overnight at 4°C.[2][3]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a fluorescently labeled secondary antibody (e.g., IRDye-conjugated secondary antibody) for 1 hour at room temperature, protected from light.[2]
-
Wash the membrane three times with TBST.
6. Image Acquisition and Quantification:
-
Visualize the fluorescent signal using an imaging system such as the LI-COR Odyssey CLx.[2][4]
-
Quantify the pixel density of the bands corresponding to the different lacritin proteoforms (monomer, polymer, lacritin-c).
-
Generate a standard curve from the recombinant lacritin standards and use it to determine the concentration of each lacritin proteoform in the tear samples.[2][4]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific method for the absolute quantification of this compound™ by targeting unique tryptic peptides.
Detailed Experimental Protocol
1. Tear Sample Collection:
-
Collect tear fluid using 0.5-1 µL glass capillary tubes from the inferior tear meniscus to minimize reflex tearing and contamination.
2. Sample Preparation and Digestion:
-
Dilute the tear sample (e.g., 1 µL) in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) bicarbonate).
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes.
-
Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion: Add trypsin (e.g., sequencing grade) at a specific trypsin-to-protein ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Include a stable isotope-labeled internal standard of the target this compound™ peptide for absolute quantification.
3. LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., a Q Exactive or timsTOF Pro 2) coupled with a nano-liquid chromatography system.
-
Chromatography: Separate the tryptic peptides on a C18 reverse-phase column using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in a targeted mode, such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM), to specifically detect and quantify the precursor and fragment ions of the target this compound™ peptide and its internal standard.
4. Data Analysis:
-
Integrate the peak areas of the endogenous this compound™ peptide and the stable isotope-labeled internal standard.
-
Calculate the concentration of this compound™ in the original tear sample based on the ratio of the peak areas and the known concentration of the internal standard.
Method 3: Electrochemical Biosensors (Emerging Technology)
Electrochemical biosensors represent a promising future direction for the rapid and point-of-care quantification of peptides like this compound™ in tear samples.
General Principles
These sensors typically consist of a working electrode functionalized with a biorecognition element (e.g., an antibody or a specific peptide-binding molecule) that has a high affinity for this compound™. The binding of this compound™ to the biorecognition element induces a measurable change in the electrochemical properties of the electrode surface, such as impedance or current.[5][6]
Potential Advantages
-
High Sensitivity: Capable of detecting low concentrations of the target analyte.
-
Rapid Analysis: Can provide results in minutes.
-
Miniaturization: Suitable for the development of portable, point-of-care devices.
-
Label-Free Detection: May not require the use of secondary labels or reagents.
A specific, validated protocol for a this compound™ electrochemical biosensor is not yet widely available in the literature but represents an active area of research.
This compound™ Signaling Pathway
This compound™ exerts its therapeutic effects by restoring ocular surface homeostasis through a specific signaling cascade.
Caption: this compound™ signaling cascade.
The signaling pathway is initiated by the enzymatic activity of heparanase on the cell surface proteoglycan syndecan-1.[7][8][9] This modification allows this compound™ to bind to the now-accessible core protein of syndecan-1.[7][8] Recent evidence suggests that GPR87 acts as a co-receptor with syndecan-1.[10] This binding event activates downstream signaling pathways, including those involving protein kinase C alpha (PKCα) and the nuclear factor of activated T-cells (NFAT), as well as FOXO-dependent pathways.[9][11] The culmination of this signaling cascade is the promotion of cell proliferation, induction of autophagy, and ultimately, the restoration of ocular surface homeostasis.[1][9]
References
- 1. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Quantitative Immunoassay for Tear Lacritin Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The Role of Peptides in the Design of Electrochemical Biosensors for Clinical Diagnostics [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Lacritin-Syndecan-1-Heparanase Axis in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heparanase deglycanation of syndecan-1 is required for binding of the epithelial-restricted prosecretory mitogen lacritin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Lacritin-Syndecan-1-Heparanase Axis in Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Lacripep™ Treatment Effects with Corneal Fluorescein Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacripep™ is a synthetic fragment of lacritin, a naturally occurring human tear protein, being investigated as a topical therapy for dry eye disease (DED).[1][2][3] A deficiency of the full-length protein, lacritin, is observed in various forms of dry eye disease.[2][3] this compound aims to address the underlying causes of DED by restoring the natural basal tearing mechanism and promoting the health of ocular surface cells. Preclinical and clinical studies have demonstrated its potential to improve both signs and symptoms of DED, with corneal fluorescein (B123965) staining (CFS) being a key endpoint for assessing its efficacy on ocular surface integrity.
These application notes provide a detailed overview of the use of corneal fluorescein staining to evaluate the therapeutic effects of this compound, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action of this compound™
This compound is the active 19 amino acid C-terminal fragment of lacritin and is thought to restore ocular surface homeostasis through several mechanisms:
-
Restoration of Basal Tearing: this compound has been shown to restore basal tear secretion without causing irritation.
-
Epithelial Health: It exhibits mitogenic effects on the corneal epithelium, promoting cell repair and regeneration.
-
Corneal Nerve Regeneration: Studies suggest that this compound may promote the regeneration of corneal nerves, which are crucial for signaling tear production.
-
Anti-inflammatory Properties: this compound has demonstrated the ability to reduce CD4+ T cell infiltration in the cornea, suggesting an anti-inflammatory effect.
-
Tear Film Stabilization: It interacts with meibum fatty acids, which may help to stabilize the tear film.
The proposed signaling pathway for this compound involves its interaction with cell surface syndecan-1, leading to the activation of downstream pathways that promote cell proliferation, migration, and survival, ultimately restoring ocular surface health.
References
Application Notes and Protocols for Utilizing the SANDE Questionnaire in Lacripep Symptom Assessment Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the Symptom Assessment in Dry Eye (SANDE) questionnaire for evaluating symptom changes in clinical studies of Lacripep.
Introduction to the SANDE Questionnaire
The SANDE questionnaire is a validated and reliable tool for assessing the symptoms of dry eye disease.[1][2] It is a brief, two-item visual analog scale (VAS) that quantifies both the frequency and severity of ocular surface discomfort.[2] Its brevity and intuitive design make it an efficient instrument for use in clinical trials to track changes in patient-reported symptoms over time.
The questionnaire consists of two 100 mm horizontal lines, where patients mark their perceived frequency and severity of dry eye symptoms.[2] The frequency scale ranges from "rarely" to "all the time," and the severity scale ranges from "very mild" to "very severe."[2] The final score is calculated by multiplying the scores for frequency and severity (measured in millimeters from the left end of the scale) and then taking the square root of the product.[2]
This compound and its Mechanism of Action
This compound is an investigational topical ophthalmic solution being developed for the treatment of dry eye disease, with a particular focus on patients with Sjögren's syndrome. It is a synthetic fragment of lacritin, a tear protein that is naturally present in healthy eyes. The proposed mechanism of action for this compound involves the restoration of the natural basal tearing mechanism and the promotion of ocular surface cell health. By addressing a potential underlying cause of dry eye—a deficiency in lacritin—this compound aims to provide a therapeutic effect beyond simple symptom palliation.
Quantitative Data from this compound Clinical Trials
The primary source of data on the use of the SANDE questionnaire in this compound studies is the Phase 2 clinical trial NCT03226444, which evaluated the safety and efficacy of this compound in patients with dry eye associated with primary Sjögren's syndrome.
While the full quantitative data with mean scores, standard deviations, and p-values for the SANDE questionnaire from this trial are not publicly available in detail, the main publication from this study reports on the overall findings. The study included two different concentrations of this compound (22 μM and 44 μM) compared to a placebo. The results indicated that there were no statistically significant differences in the change from baseline SANDE scores between the this compound treatment groups and the placebo group.
A post-hoc analysis of a subgroup of patients with higher baseline eye dryness severity scores (≥60 as measured by a separate visual analog scale, not the composite SANDE score) did show statistically significant improvements in some objective signs of dry eye and in symptoms of burning and stinging, but not specifically for the overall SANDE score.
Table 1: Summary of SANDE Questionnaire Use and Findings in the this compound NCT03226444 Trial
| Treatment Arm | Baseline SANDE Score | Change from Baseline in SANDE Score | Statistical Significance vs. Placebo |
| Placebo | Not Reported | Not Reported | N/A |
| This compound (22 μM) | Not Reported | Not Reported | No significant difference |
| This compound (44 μM) | Not Reported | Not Reported | No significant difference |
Note: Specific numerical data for SANDE scores (mean, standard deviation, p-value) are not available in the cited public sources. The table reflects the qualitative results reported in the primary study publication.
Experimental Protocols
Patient Selection and Baseline Assessment
A crucial step in utilizing the SANDE questionnaire for a this compound clinical trial is the establishment of clear inclusion and exclusion criteria. Based on the NCT03226444 trial, a key criterion for enrollment was a minimum symptom severity score on the SANDE questionnaire.
-
Inclusion Criterion Example: Participants must have a Symptom Severity score of ≥ 40 mm on the SANDE questionnaire at both the screening and baseline visits.
-
Procedure:
-
At the screening visit, administer the SANDE questionnaire to potential participants.
-
Measure the "severity" score in millimeters from the left end of the visual analog scale.
-
Confirm that the score meets the predefined threshold (e.g., ≥ 40 mm).
-
Repeat the assessment at the baseline visit to ensure symptom stability and continued eligibility.
-
Administering the SANDE Questionnaire
The proper administration of the SANDE questionnaire is vital for obtaining reliable and valid data.
-
Materials:
-
Printed copies of the SANDE questionnaire (Version 1 for initial and subsequent global assessments).
-
A ruler to measure the scores in millimeters.
-
-
Protocol:
-
Provide the participant with the SANDE questionnaire in a quiet and comfortable setting.
-
Instruct the participant to read the two questions carefully:
-
"How often do your eyes feel dry and/or irritated?"
-
"How severe are your symptoms of dryness and/or irritation?"
-
-
Explain that they should place a single vertical mark on each of the two horizontal lines to indicate their average experience over the specified recall period (e.g., the past week).
-
Ensure the participant understands the anchors of the scales ("Rarely" to "All the time" for frequency, and "Very mild" to "Very severe" for severity).
-
Collect the completed questionnaire.
-
Scoring the SANDE Questionnaire
The scoring of the SANDE questionnaire should be performed consistently and accurately.
-
Procedure:
-
For each of the two questions, use a ruler to measure the distance in millimeters from the leftmost point of the line (0 mm) to the participant's mark.
-
Record the frequency score (F) and the severity score (S).
-
Calculate the final SANDE score using the following formula: SANDE Score = √(F × S)
-
Scores will range from 0 to 100, with higher scores indicating greater symptom burden.
-
Longitudinal Symptom Assessment
To assess the efficacy of this compound over time, the SANDE questionnaire should be administered at multiple time points throughout the study.
-
Protocol:
-
Administer the SANDE questionnaire at baseline (Visit 1).
-
Administer the questionnaire at prespecified follow-up visits (e.g., Week 2, Week 4, and a post-treatment follow-up).
-
Calculate the change from baseline in the SANDE score for each participant at each follow-up visit.
-
Compare the mean change in SANDE scores between the this compound treatment groups and the placebo group.
-
Visualizations
Experimental Workflow for SANDE Questionnaire Administration
Caption: Workflow for SANDE questionnaire use in a clinical trial.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound on the ocular surface.
Relationship Between SANDE and Clinical Outcomes
Caption: Role of SANDE in overall efficacy evaluation.
References
Troubleshooting & Optimization
Optimizing Lacripep dosage to avoid a bell-shaped dose-response curve
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Lacripep™ dosage and mitigating the potential for a bell-shaped dose-response curve in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a bell-shaped dose-response curve and why is it relevant for this compound?
A bell-shaped, or non-monotonic, dose-response curve is a biological response that increases with dose only up to a certain point, after which the response decreases as the dose continues to increase[1][2][3]. This contrasts with a standard sigmoidal curve where the effect plateaus at high concentrations[2][3]. This phenomenon is critical in the study of this compound, as both preclinical and clinical studies have observed this dose-response relationship. In a first-in-human trial for primary Sjögren's Syndrome, the 22 µM dose showed greater efficacy for certain endpoints at specific time points compared to the higher 44 µM dose, suggesting an optimal concentration window. Understanding this curve is crucial for determining the therapeutic window and avoiding doses that are less effective or produce confounding effects.
Q2: What is the proposed mechanism of action for this compound?
This compound is a synthetic 19-amino acid peptide fragment of the full-length human tear protein lacritin. Its primary function is to restore the natural homeostasis of the ocular surface. Unlike anti-inflammatory approaches, this compound aims to treat the underlying cause of certain dry eye diseases by addressing a deficiency in the lacritin protein. It promotes basal tear secretion, supports the health of corneal epithelial cells, and helps stabilize the tear film. The proposed mechanism involves interaction with cell surface receptors, potentially including syndecan-1, to initiate pro-proliferative and protective signaling pathways.
Q3: What could cause a bell-shaped dose-response curve with this compound?
Several factors, both biological and physicochemical, can contribute to a bell-shaped dose-response curve:
-
Receptor-Mediated Inhibition: A leading hypothesis for this compound's bell-shaped curve is analogous to that of fibroblast growth factor 2 (FGF2). At optimal concentrations, this compound forms a productive signaling complex with its receptor (e.g., a heparan sulfate (B86663) proteoglycan like syndecan-1). However, at higher concentrations, it may bind to the receptor in a way that prevents proper signaling, leading to reduced efficacy.
-
Compound Aggregation: At high concentrations, peptides can sometimes form colloidal aggregates. These aggregates may have reduced biological activity or be unable to effectively engage with the target receptor, thus lowering the observed response. This phenomenon can lead to a downturn in the dose-response curve.
-
Cellular Toxicity: Although this compound has been shown to be well-tolerated with few adverse events in clinical trials, very high concentrations of any peptide could potentially induce cytotoxicity in in-vitro models, leading to a decrease in the measured response due to cell death.
-
Complex Biological Pathways: The signaling pathways initiated by this compound are intricate. High concentrations could trigger negative feedback loops or engage secondary, lower-affinity targets that counteract the primary therapeutic effect.
Troubleshooting Guide: Experimental Optimization
Q4: My dose-response curve for this compound is bell-shaped. What is my first step?
The first step is to confirm the result is reproducible and not an artifact. Verify your serial dilutions, ensure the stability of your this compound stock solution, and standardize all experimental conditions such as cell densities and incubation times. Once reproducibility is confirmed, the next step is to investigate the potential causes. A logical troubleshooting workflow can help pinpoint the underlying reason.
Troubleshooting Workflow for Bell-Shaped Dose-Response
Caption: A logical workflow for troubleshooting a bell-shaped dose-response curve.
Q5: How do I rule out cytotoxicity as the cause of the bell-shaped curve?
You should run a parallel cytotoxicity assay using the same cell line, this compound concentrations, and incubation times as your primary experiment.
-
Recommended Assays: MTT (measures metabolic activity), LDH (measures membrane integrity), or live/dead fluorescent staining.
-
Interpretation: If you observe a significant increase in cell death or a sharp decrease in metabolic activity that correlates with the downturn in your dose-response curve, then cytotoxicity is a likely contributing factor. The solution is to conduct subsequent experiments using a concentration range that is non-toxic to the cells.
Q6: How can I test for and mitigate this compound aggregation?
Peptide aggregation can be a physical cause for reduced efficacy at high concentrations.
-
Detection: Dynamic Light Scattering (DLS) is a direct method to measure the formation of particles in your this compound solution at various concentrations.
-
Mitigation: A simple way to test if aggregation is affecting your assay is to include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton™ X-100 or Tween® 20 in your assay buffer to disrupt potential aggregates. If the bell shape is flattened or resolved, aggregation was likely the cause.
Quantitative Data Summary
The following tables summarize the concentrations of this compound used in key published studies. Note that lower doses have demonstrated significant effects, consistent with a bell-shaped dose-response curve.
Table 1: Clinical Trial Dosage Information
| Study Identifier | Phase | This compound Concentrations | Dosing Regimen | Key Finding Related to Dose-Response |
| NCT03226444 | Phase 1/2 | 22 µM (0.005%) and 44 µM (0.01%) | One drop, 3 times daily for 28 days | The 22 µM dose showed a significant treatment effect at 14 days for inferior corneal fluorescein (B123965) staining (CFS), while the 44 µM dose did not, suggesting a biphasic (bell-shaped) response. |
Table 2: Preclinical Study Dosage Information
| Model | This compound Concentration | Dosing Regimen | Outcome |
| Autoimmune regulator (Aire) knockout (KO) mice | 4 µM | Topical application 3 times daily for 14 days | Restored physiological tear secretion and rescued functional integrity of the corneal epithelium. |
| Normal Rabbits | 4 µM (full lacritin) | Not specified | Optimal dose in preclinical studies. |
Experimental Protocols
Protocol 1: In-Vitro Dose-Response Curve Generation for this compound
Objective: To determine the effective concentration range of this compound on a relevant cell type (e.g., human corneal epithelial cells) and characterize the dose-response curve.
Methodology:
-
Cell Culture: Culture human corneal epithelial cells in appropriate media until they reach 80-90% confluency.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Starvation (Optional): To reduce baseline signaling, you may replace the growth medium with a basal or low-serum medium for 4-24 hours prior to treatment.
-
This compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the assay medium. A wide range is recommended to capture the full curve (e.g., 10 pM to 100 µM).
-
Treatment: Remove the starvation medium and add the this compound dilutions to the cells. Include a vehicle-only control (placebo).
-
Incubation: Incubate for a predetermined time (e.g., 24, 48, or 72 hours) based on the endpoint being measured.
-
Endpoint Assay: Perform an assay to measure a relevant biological response. Examples include:
-
Proliferation/Viability: MTT, WST-1, or CyQUANT™ assays.
-
Wound Healing: Create a scratch in a confluent monolayer and measure cell migration into the gap over time.
-
-
Data Analysis: Blank-correct the raw data. Normalize the results to the vehicle control. Plot the normalized response versus the log of the this compound concentration and fit the data to a non-linear regression model (e.g., a bell-shaped model if appropriate) to determine parameters like EC50.
This compound Signaling and Dose-Response Hypothesis
References
Troubleshooting inconsistent results in Lacripep in vitro experiments
Welcome to the Technical Support Center for Lacripep in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in vitro?
This compound is a synthetic 19-amino acid peptide fragment of the full-length human tear protein, lacritin.[1] In vitro, this compound replicates the biological activities of lacritin, which is known to restore ocular surface homeostasis.[1] Its primary mechanism involves binding to and activating the cell surface syndecan-1.[2] This interaction is often dependent on the enzymatic activity of heparanase, which modifies syndecan-1 to allow for this compound binding.[3] Upon binding, this compound can trigger several downstream signaling pathways, leading to effects such as promoting tear secretion, enhancing corneal epithelial cell proliferation and migration, and restoring corneal nerve function.
Q2: I am observing a bell-shaped dose-response curve with this compound in my experiments. Why is this happening?
A bell-shaped or biphasic dose-response is a known characteristic of this compound and its parent protein, lacritin, in both in vitro and in vivo studies. This means that the biological effect of this compound increases with concentration up to an optimal point, after which higher concentrations lead to a diminished response. One proposed mechanism for this phenomenon is analogous to the signaling of fibroblast growth factor 2 (FGF2). At optimal concentrations, this compound forms a complex with syndecan-1 and a signaling receptor, leading to a productive signaling cascade. However, at excessively high concentrations, it may bind to the signaling receptor in a way that prevents effective signaling. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and assay.
Q3: What is the best way to dissolve and store this compound?
For maximum stability, lyophilized this compound should be stored at -20°C or -80°C in a sealed container with a desiccant. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation. When preparing a stock solution, it is recommended to first dissolve the peptide in sterile, distilled water. If solubility is an issue, a small amount of a suitable solvent like dilute acetic acid for basic peptides can be used. For cellular assays, it is important to ensure the final concentration of any organic solvent is non-toxic to the cells (e.g., DMSO concentration should typically be below 0.5%). Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: I am seeing a lot of variability between my experimental replicates. What could be the cause?
Inconsistent results in peptide-based assays can stem from several factors:
-
Peptide Handling: Improper storage, repeated freeze-thaw cycles, or microbial contamination of your this compound stock can lead to degradation and loss of activity.
-
Peptide Aggregation: Peptides can aggregate, especially at high concentrations or in certain buffers, reducing their effective concentration and activity. Sonication can sometimes help to break up aggregates.
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and serum concentration can all impact cellular responses to this compound. It is important to maintain consistent cell culture practices.
-
Assay Protocol: Inconsistencies in incubation times, reagent concentrations, or washing steps can introduce variability.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Cell Proliferation/Viability Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Remember the bell-shaped dose-response curve. |
| Peptide Degradation | Prepare fresh aliquots of this compound from a properly stored lyophilized stock. Avoid using old solutions. |
| Cell Seeding Density | Optimize cell seeding density. Too few cells may not show a robust proliferative response, while too many may lead to contact inhibition. |
| Serum Concentration | Serum contains growth factors that can mask the effect of this compound. Consider reducing the serum concentration or using serum-free media after initial cell attachment. |
| Incorrect Assay endpoint | Ensure the assay endpoint (e.g., incubation time) is appropriate to detect changes in proliferation. |
Issue 2: High Variability in Wound Healing (Scratch) Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Scratch Width | Use a consistent tool and technique to create the scratch. Automated scratch tools can improve consistency. |
| Cell Monolayer Disruption | Be gentle when creating the scratch to avoid detaching the cell monolayer from the plate. |
| Cell Proliferation vs. Migration | To specifically measure cell migration, consider pre-treating cells with a proliferation inhibitor like Mitomycin C. |
| Edge Effects | Use the inner wells of the plate for your experiment and fill the outer wells with sterile PBS or media to minimize evaporation and temperature gradients. |
| Image Analysis Inconsistency | Use standardized imaging parameters and analysis software to quantify wound closure. Mark the bottom of the plate to ensure you are imaging the same field of view at each time point. |
Quantitative Data Summary
The following tables summarize quantitative data from in vitro experiments with this compound and related assays.
Table 1: this compound Concentration and Effects on Corneal Epithelial Cells
| Cell Line | This compound Concentration | Assay | Observed Effect |
| Human Corneal Epithelial Cells (HCEC) | Not Specified | Mitogenesis | Promotes cell-selective mitogenesis |
| Human Corneal Epithelial Cells (HCEC) | Not Specified | Wound Healing | Promotes corneal epithelial healing |
| Human Corneal Epithelial Cells (HCE-T) | 1 µM | Cell Motility | Enhanced cell motility in a scratch assay |
| Human Corneal Epithelial Cells (HCE-T) | 1 µM | Calcium Influx | Induced Ca²⁺ influx |
Table 2: Experimental Conditions for In Vitro Wound Healing Assays
| Cell Line | Seeding Density | Scratch Method | Incubation Time |
| Human Corneal Epithelial Cells (HCEC) | Confluent monolayer | 1 mm abrasion | 0, 6, 12, 18, 24 hours |
| Conjunctival Epithelial Cells | 116,000 cells/well (24-well plate) | 1000 µL pipette tip | 0, 2, 4, 6, 12, 24 hours |
| General recommendation for 96-well plate | 4 x 10^4 cells/well | 100 µl pipette tip | Dependent on cell line |
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay with Human Corneal Epithelial Cells (HCECs)
-
Cell Seeding: Seed HCECs in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Culture the cells until they reach 100% confluence.
-
Serum Starvation (Optional): To reduce the influence of serum growth factors, you may replace the growth medium with serum-free or low-serum medium for 12-24 hours before creating the scratch.
-
Creating the Scratch: Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap.
-
Washing: Gently wash the wells with sterile PBS to remove dislodged cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or control vehicle.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0). It is helpful to mark the bottom of the plate to ensure the same fields are imaged over time.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) to monitor wound closure.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area at time 0.
Protocol 2: Cell Proliferation/Viability Assay
-
Cell Seeding: Seed HCECs in a 96-well plate at a predetermined optimal density.
-
Cell Attachment: Allow cells to attach for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Include a positive control for proliferation if available.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Assay: Perform a cell viability or proliferation assay according to the manufacturer's instructions (e.g., MTS, WST-1, or crystal violet staining).
-
Data Analysis: Measure the absorbance or fluorescence according to the assay protocol. Normalize the results to the vehicle control to determine the percentage change in cell viability or proliferation.
Visualizations
Caption: this compound initiates signaling by binding to modified Syndecan-1, leading to cellular responses.
Caption: A logical workflow for troubleshooting inconsistent results in this compound in vitro experiments.
References
- 1. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic tear protein resolves dry eye through promoting corneal nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesized Multivalent Lacritin Peptides Stimulate Exosome Production in Human Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Shelf-Life of Lacripep™ Solutions
Welcome to the Technical Support Center for Lacripep™ solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and extending the shelf-life of this compound™ formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and why is its stability in solution a concern?
A1: this compound™ is a synthetic 19-amino acid fragment of the full-length human tear protein lacritin.[1] As a therapeutic peptide, its stability in aqueous solutions is crucial for maintaining its biological activity and ensuring accurate experimental outcomes. Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, aggregation, and deamidation, which can be influenced by factors such as pH, temperature, and the presence of excipients.
Q2: What is the recommended storage temperature for this compound™ solutions?
A2: While specific long-term storage data for this compound™ solutions is not publicly available, it is general practice for peptide solutions to be stored at refrigerated temperatures (2-8°C) for short-term use and frozen (≤ -20°C) for long-term storage to minimize degradation. Multiple freeze-thaw cycles should be avoided as they can lead to aggregation and loss of activity.
Q3: What is the optimal pH range for maintaining the stability of this compound™ solutions?
A3: A patent application for a stable this compound™ formulation specifies a pH range of approximately 6.2 to 6.8. This near-neutral pH is likely intended to mimic the physiological pH of tears and to minimize acid- or base-catalyzed degradation of the peptide. Operating outside of this range may lead to increased rates of hydrolysis and other degradation pathways.
Q4: What excipients are known to be compatible with this compound™?
A4: A patent application for a stable this compound™ composition discloses the use of a buffer, disodium (B8443419) EDTA, tyloxapol (B196765), and sodium chloride. These excipients likely serve to maintain pH, chelate metal ions that can catalyze oxidation, act as a surfactant to prevent adsorption and aggregation, and adjust tonicity, respectively.
Q5: How can I detect degradation of my this compound™ solution?
A5: Degradation can be monitored using various analytical techniques. The most common method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate the intact peptide from its degradation products. Other methods include size-exclusion chromatography (SEC) to detect aggregates, mass spectrometry (MS) to identify modifications, and circular dichroism (CD) to assess changes in the peptide's secondary structure.
Troubleshooting Guides
Issue 1: Loss of Biological Activity in a this compound™ Solution
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Verify Storage Conditions: Ensure the solution has been stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles. 2. Check Solution pH: Measure the pH of the solution. If it has deviated from the optimal range (around 6.2-6.8), the buffering capacity may be insufficient. Prepare a fresh solution with an appropriate buffer system. 3. Analyze for Degradants: Use RP-HPLC to check for the presence of degradation products. An increase in impurity peaks and a decrease in the main this compound™ peak indicate degradation. |
| Aggregation | 1. Visual Inspection: Check for any visible precipitates or cloudiness in the solution. 2. SEC-HPLC Analysis: Use Size-Exclusion Chromatography (SEC-HPLC) to detect the presence of soluble aggregates. 3. Optimize Formulation: Consider adding a non-ionic surfactant like polysorbate 80 or tyloxapol to the formulation to minimize aggregation. |
| Adsorption to Container | 1. Use Low-Binding Containers: Store peptide solutions in polypropylene (B1209903) or other low-protein-binding tubes and vials. 2. Include a Surfactant: The addition of a small amount of a non-ionic surfactant can help prevent adsorption to surfaces. |
Issue 2: Unexpected Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Identify Degradation Pathway: Based on the retention time and mass spectrometry data (if available), try to identify the nature of the degradation product (e.g., deamidation, oxidation, hydrolysis). 2. Forced Degradation Study: Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in confirming the identity of the unknown peaks. |
| Contamination | 1. Check Reagents and Solvents: Ensure all components used to prepare the solution and the HPLC mobile phase are of high purity and free from contamination. 2. Clean HPLC System: Thoroughly flush the HPLC system to remove any residual contaminants. |
| Excipient-Related Peaks | 1. Run a Blank: Inject a blank sample containing only the formulation buffer and excipients to identify any peaks originating from these components. |
Quantitative Data Summary
While specific quantitative stability data for this compound™ solutions under various conditions is proprietary, the following tables provide an illustrative example of expected stability trends for a typical therapeutic peptide in an ophthalmic formulation. These tables are intended for guidance and may not represent the actual stability profile of this compound™.
Table 1: Illustrative Effect of Temperature on this compound™ Stability (at pH 6.5)
| Temperature (°C) | Storage Duration (Days) | Expected Purity (%) by RP-HPLC |
| 4 | 30 | >98% |
| 25 | 30 | ~95% |
| 40 | 30 | <90% |
Table 2: Illustrative Effect of pH on this compound™ Stability (at 25°C)
| pH | Storage Duration (Days) | Expected Purity (%) by RP-HPLC |
| 5.0 | 14 | ~92% |
| 6.5 | 14 | >95% |
| 7.5 | 14 | ~93% |
| 8.5 | 14 | <90% |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound™ Solution
Objective: To intentionally degrade this compound™ under controlled stress conditions to identify potential degradation products and pathways.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound™ in the desired formulation buffer.
-
Aliquot for Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot to achieve a final HCl concentration of 0.01 M. Incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot to achieve a final NaOH concentration of 0.01 M. Incubate at 40°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide to an aliquot to achieve a final concentration of 0.3%. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot at 60°C for 24 hours.
-
Photostability: Expose an aliquot to a calibrated light source (e.g., ICH option 2) for a defined period.
-
Neutralization and Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by RP-HPLC.
Protocol 2: RP-HPLC Method for this compound™ Stability Analysis
Objective: To separate and quantify intact this compound™ and its degradation products.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Linear gradient from 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate the peak areas of this compound™ and any degradation products. Calculate the percentage of intact peptide remaining.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Stability Testing.
Caption: Troubleshooting Logic for Loss of Activity.
References
Addressing challenges in the topical delivery of Lacripep to the ocular surface
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the topical delivery of Lacripep to the ocular surface. This center provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's formulation, mechanism, and application in experimental settings.
Q1: What is this compound and how does it work?
A1: this compound is a synthetic 19-amino acid peptide fragment of the full-length, naturally occurring human tear protein, lacritin.[1][2] In most forms of dry eye disease, including that associated with Sjögren's syndrome, the active monomeric form of lacritin is deficient.[1][3] this compound acts as a restorative therapy, aiming to treat the cause of dry eye rather than just masking symptoms.[4] Its proposed mechanisms of action include:
-
Restoring Homeostasis: It helps restore the natural basal tearing mechanism and the health of ocular surface cells.[1][4]
-
Promoting Autophagy: It targets the cell surface and activates signaling pathways that promote autophagy, a process that clears damaged proteins and organelles, thereby preventing cell death (apoptosis).[1]
-
Corneal Nerve Regeneration: It has been shown to restore the extensive network of corneal nerves, which are crucial for tear secretion, epithelial health, and wound healing.[4][5]
-
Tear Film Stabilization: It may interact with lipids in the tear film to enhance its stability.[3]
Q2: What are the main challenges in formulating this compound for topical ocular delivery?
A2: Like most peptide-based therapeutics, formulating this compound as a stable and effective eye drop presents several challenges. These are compounded by the eye's natural defense mechanisms.[6][7]
-
Peptide Stability: Peptides are susceptible to degradation through enzymatic activity (proteases in the tear film), hydrolysis, and oxidation. This can reduce the shelf-life and efficacy of the formulation.[6]
-
Bioavailability: The eye has a very low bioavailability for topically applied drugs (<5-7%).[8] Rapid tear turnover, blinking, and nasolacrimal drainage quickly clear the drug from the ocular surface. The multi-layered cornea also presents a significant barrier to penetration.[7]
-
Solubility and Aggregation: Peptides can have poor solubility or a tendency to aggregate at high concentrations, which can affect formulation, bioavailability, and potentially lead to an unwanted immune response.[6]
-
Sterility and Preservation: Ophthalmic solutions must be sterile. The inclusion of preservatives, like benzalkonium chloride (BAK), can cause ocular surface toxicity, which is counterproductive when treating dry eye.[7][9]
Q3: this compound appears to have a "bell-shaped" or "biphasic" dose-response. What does this mean for my experiments?
A3: A bell-shaped dose-response means that the therapeutic effect of this compound increases with concentration up to an optimal point, after which higher concentrations lead to a diminished effect.[1][3] This has been observed in both preclinical cell culture studies and human clinical trials.[3]
-
Experimental Implication: It is critical to test a range of concentrations to identify the optimal therapeutic window. Simply increasing the dose may lead to a loss of efficacy. The first-in-human study found that 22 µM this compound showed a significant treatment effect in some measures, while the higher 44 µM dose did not, suggesting the optimal dose may be in the lower range.[2]
-
Potential Mechanism: The mechanism is not fully elucidated but may be analogous to fibroblast growth factor 2 (FGF2) signaling. At optimal concentrations, this compound binds to a heparan sulfate (B86663) proteoglycan (like syndecan-1), forming a complex that then engages a signaling receptor. At higher concentrations, this compound might bind directly to the signaling receptor in a non-productive way, preventing signaling.[1][2] Another possibility is the formation of colloidal aggregates at higher concentrations, which can reduce the amount of active, monomeric peptide available to the cell.[10]
Q4: What are the standard animal models for testing this compound's efficacy?
A4: Several mouse models are used to study dry eye and evaluate therapies like this compound.
-
Sjögren's Syndrome Models (Autoimmune):
-
NOD (Non-obese diabetic) and MRL/lpr mice: These strains spontaneously develop autoimmune-driven inflammation and destruction of the lacrimal glands, mimicking Sjögren's syndrome.[11][12]
-
Aire KO (Autoimmune regulator knockout) mice: These mice also develop a Sjögren's-like phenotype and have been used successfully in this compound studies to demonstrate corneal nerve regeneration.[4][13]
-
-
Tear-Deficient Models (Non-Autoimmune):
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
Guide 1: Formulation and Stability Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between batches of this compound solution. | 1. Peptide Degradation: The peptide may be degrading due to improper storage (temperature, light exposure) or pH shifts in the solution. 2. Aggregation: The peptide may be forming aggregates over time, reducing the concentration of active monomer. 3. Contamination: Bacterial or fungal contamination can introduce proteases that degrade the peptide. | 1. Storage: Store lyophilized peptide at -20°C or -80°C. Store reconstituted solutions in small aliquots at -20°C or below to avoid freeze-thaw cycles. Protect from light. 2. pH Control: Ensure the solution is buffered to a pH that maximizes peptide stability (typically slightly acidic for many peptides, but must be optimized). The pH of ophthalmic solutions should ideally be close to physiological pH (~7.4) to avoid irritation.[6] 3. Aggregation Monitoring: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to check for aggregates before use. 4. Sterile Technique: Prepare solutions under sterile conditions using sterile, protease-free water and buffers. Filter-sterilize the final solution through a 0.22 µm filter. |
| Precipitation or cloudiness observed in the ophthalmic solution. | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen buffer. 2. Excipient Interaction: An interaction between this compound and another formulation component (e.g., buffer salts, preservative) may be causing precipitation. 3. pH Shift: The pH of the solution may have shifted to a point where the peptide's isoelectric point is reached, causing it to precipitate. | 1. Solubility Screening: Test the solubility of this compound in various pharmaceutically acceptable buffers (e.g., phosphate, citrate) at different pH values. 2. Formulation Simplification: Start with a simple saline or phosphate-buffered saline (PBS) solution. Introduce additional excipients one at a time to check for compatibility. 3. pH Maintenance: Ensure the formulation has sufficient buffering capacity to maintain the target pH throughout its shelf life. |
| Eye irritation observed in animal models after topical application. | 1. Non-physiological pH/Tonicity: The formulation's pH or salt concentration may be outside the comfortable physiological range for the eye. 2. Preservative Toxicity: If using a preservative like BAK, it may be causing irritation and ocular surface damage. 3. High Peptide Concentration: Very high concentrations of the peptide itself could be irritating. | 1. Adjust Formulation: Adjust the pH to ~7.0-7.4. Use tonicity-adjusting agents (e.g., NaCl, mannitol) to make the solution isotonic (~280-320 mOsm/kg). 2. Use Alternative Preservatives: If a preservative is necessary, consider less toxic alternatives to BAK or use a preservative-free formulation in single-dose units. 3. Dose-Response Testing: Test lower concentrations. The first-in-human trial reported only mild irritation in <3% of patients at 22 µM and 44 µM concentrations.[1] |
Guide 2: In Vitro & In Vivo Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in in vivo dry eye model (e.g., tear volume, corneal staining). | 1. Model Heterogeneity: Animal models of dry eye, particularly autoimmune models, can have significant inter-animal variability in disease onset and severity. 2. Environmental Factors: Low humidity, high airflow, and prolonged anesthesia can exacerbate dry eye signs inconsistently. 3. Measurement Technique: Inconsistent technique for Schirmer's test or fluorescein/lissamine green staining can introduce variability. | 1. Increase Sample Size: Use a sufficient number of animals per group to achieve statistical power. 2. Establish Baseline: Measure baseline dry eye signs for all animals before starting treatment. Use this baseline to normalize data or as a covariate in statistical analysis. Randomize animals into groups based on baseline severity. 3. Control Environment: House animals in a controlled environment (humidity, temperature). Minimize anesthesia time. 4. Standardize Procedures: Ensure all measurements are performed by the same trained individual using a consistent, standardized technique. |
| No significant effect of this compound observed in an experiment. | 1. Incorrect Dosing (Bell-Shaped Curve): The concentration used may be too high (on the downward slope of the bell curve) or too low to elicit a response. 2. Insufficient Treatment Duration: The treatment period may be too short to observe a significant biological effect like nerve regeneration. 3. Degraded Peptide: The this compound used may have lost its activity due to improper storage or handling (See Guide 1). 4. Model Unsuitability: The chosen animal or cell model may not be responsive to this compound's mechanism of action. | 1. Run a Dose-Response Curve: Test a wide range of concentrations (e.g., from 1 µM to 50 µM) to find the optimal dose for your model system.[1][2] 2. Time-Course Study: Conduct a study with multiple time points. Clinical data shows some effects are significant at 2 weeks, while others emerge later.[3] Nerve regeneration is a slow process.[4] 3. Verify Peptide Activity: Before a large experiment, test the batch of this compound in a simple, rapid in vitro assay (e.g., a cell proliferation or migration assay with corneal epithelial cells) to confirm its biological activity. |
| Difficulty quantifying corneal nerve regeneration. | 1. Low Quality Imaging: Poor immunofluorescence staining or inadequate microscopy can make it difficult to visualize and trace fine nerve fibers. 2. Subjective Quantification: Manual counting or scoring of nerves can be subjective and prone to bias. 3. Scarcity of Nerves: In severely damaged models, regenerating nerves may be too sparse to be reliably measured.[14] | 1. Optimize Staining: Use validated antibodies for neuronal markers (e.g., β-III tubulin, GAP43). Optimize antibody concentrations, incubation times, and antigen retrieval methods. 2. Use Automated Analysis: Employ imaging software (e.g., ImageJ/Fiji with NeuronJ plugin, Imaris) for automated or semi-automated nerve tracing and quantification of parameters like nerve density, length, and branch points. 3. Use In Vivo Confocal Microscopy (IVCM): If available, IVCM allows for non-invasive, longitudinal tracking of nerve regeneration in live animals.[14] |
Section 3: Data & Experimental Protocols
Quantitative Data Summary
The following table summarizes key quantitative data from the first-in-human Phase I/II clinical trial of this compound in patients with Primary Sjögren's Syndrome.[1][2][3]
| Parameter | Value / Finding | Source |
| Concentrations Tested | 22 µM (0.005%) and 44 µM (0.01%) this compound ophthalmic solution | [1][3] |
| Dosing Regimen | 1 drop, three times daily (TID) for 28 days | [1] |
| Primary Efficacy Endpoint | No significant change in total Corneal Fluorescein Staining (CFS) at Day 28 | [1] |
| Statistically Significant Finding (Sign) | -0.4 reduction in inferior corneal staining score vs. placebo at 2 weeks (22 µM group) | [3] |
| Statistically Significant Finding (Symptom) | -14.5 point reduction in burning/stinging score vs. placebo at 2 weeks (22 µM group) | [3] |
| Dose-Response Profile | Bell-shaped (biphasic) response observed, with the lower 22 µM dose showing more efficacy than the 44 µM dose in some measures. | [2][3] |
| Safety & Tolerability | Well-tolerated; mild irritation was the most common adverse event (<3% of patients). | [1] |
Key Experimental Protocols
Protocol 1: In Vivo Efficacy in a Mouse Model of Sjögren's Syndrome (Aire KO) (Adapted from Knox, S. M., et al., Cell Reports, 2022)[4]
-
Model: Autoimmune regulator knockout (Aire KO) mice on a BALB/c background. Use age-matched wild-type (WT) mice as controls. Disease onset typically occurs by 5-7 weeks of age.
-
Grouping:
-
Group 1: Aire KO + Vehicle control (e.g., sterile PBS)
-
Group 2: Aire KO + this compound (e.g., 4 µM concentration, based on previous mouse studies[1])
-
Group 3: Wild-Type (WT) + Vehicle control
-
-
Treatment:
-
Establish baseline measurements for all animals (Day 0).
-
Administer one 5 µL drop of the corresponding solution topically to the ocular surface three times daily (TID).
-
Continue treatment for at least 15 days.
-
-
Efficacy Assessments:
-
Tear Secretion: Measure unstimulated tear volume at baseline (Day 0), Day 7, and Day 15 using phenol (B47542) red-impregnated cotton threads. Place the thread in the lateral canthus for 15-30 seconds and measure the length of the color change.
-
Corneal and Conjunctival Staining: At baseline and subsequent time points, apply 1 µL of 1% lissamine green to the eye. After 1 minute, score the staining intensity on a standardized scale (e.g., 0-4).
-
Corneal Nerve Analysis (Terminal Endpoint):
-
Euthanize mice and enucleate eyes.
-
Fix corneas in 4% paraformaldehyde.
-
Perform whole-mount immunofluorescence staining using an antibody against a neuronal marker (e.g., β-III tubulin).
-
Image the corneal nerve plexus using a confocal microscope.
-
Quantify nerve density and morphology using image analysis software.
-
-
Protocol 2: In Vitro Corneal Epithelial Cell Migration (Wound Healing) Assay
-
Cell Culture: Culture human corneal epithelial cells (HCECs) or a human corneal limbal epithelial (HCLE) cell line in appropriate keratinocyte growth medium until they form a confluent monolayer in a 24-well plate.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells twice with sterile PBS to remove dislodged cells.
-
Treatment:
-
Replace the medium with a low-serum or serum-free basal medium.
-
Add this compound at various concentrations (e.g., 0, 1, 10, 25, 50 µM) to different wells. Include a positive control if available (e.g., media with growth factors like EGF).
-
-
Imaging and Analysis:
-
Immediately after adding the treatment (T=0), capture images of the scratch wound in each well using an inverted microscope with a camera.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch or the cell-free area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the T=0 area. Compare the closure rate between different this compound concentrations and the vehicle control.
-
Section 4: Visualizations (Diagrams)
This section provides diagrams to illustrate key concepts related to this compound's mechanism and experimental design.
Caption: Proposed signaling pathway for this compound at the ocular surface.
References
- 1. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A synthetic tear protein resolves dry eye through promoting corneal nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ocular delivery of proteins and peptides: challenges and novel formulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Considerations for the Management of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dry eye management in a Sjögren’s syndrome mouse model by inhibition of p38-MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Pigment Epithelium-Derived Factor Peptide Promotes Corneal Nerve Regeneration: An In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming variability in animal models of dry eye for Lacripep research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for overcoming variability in animal models of dry eye disease (DED) when investigating Lacripep. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing significant variability in tear production within our control and experimental groups. What are the common causes and how can we mitigate this?
A1: High variability in tear production is a frequent challenge. Key factors include:
-
Animal Handling and Stress: Stress from handling can induce reflex tearing, artificially inflating measurements.
-
Solution: Handle animals gently and consistently. Acclimate them to the procedure room and the measurement process for several days before starting the experiment. Ensure all technicians use the same handling technique.
-
-
Anesthesia: Anesthetics can suppress tear production.[1] The type, depth, and duration of anesthesia must be tightly controlled.
-
Solution: Standardize the anesthetic protocol. If possible, perform measurements without anesthesia, but maintain consistency. If anesthesia is required, ensure the time between induction and measurement is identical for all animals.
-
-
Environmental Conditions: Low humidity and high airflow, even outside of a controlled chamber, can affect baseline tear levels.[2][3]
-
Solution: House animals under controlled conditions with stable humidity (40-60%) and temperature. Perform measurements in a draft-free area.
-
-
Measurement Technique: Inconsistent placement of the Schirmer strip or phenol (B47542) red thread can lead to erroneous results.
-
Solution: Always place the measurement strip in the same location, typically the lateral canthus of the lower eyelid, avoiding contact with the cornea. Ensure the duration of the test is precisely timed.
-
Q2: Our attempts to induce a consistent dry eye phenotype with the desiccating stress model are failing. What should we troubleshoot?
A2: Inducing a stable DED phenotype requires careful control over several parameters.
-
Environmental Control: The core of this model is the environment.
-
Anticholinergic Agents: Systemic administration of agents like scopolamine (B1681570) is often used to suppress basal tear secretion.[3][5]
-
Solution: Check the dosage, administration route (subcutaneous is common), and timing. Ensure the scopolamine is fresh and properly stored. Inconsistent administration can lead to variable suppression of tearing. Note that scopolamine can have systemic effects on T-cell responses, which may be a confounding factor for immune-related investigations.[5]
-
-
Strain and Gender: Different mouse strains and genders exhibit varying susceptibility to DED induction. Female mice are often more susceptible.[2]
-
Solution: Use a single, well-documented strain (e.g., C57BL/6) and gender for the entire study. Be aware of the known differences in susceptibility when designing your experiment.
-
Q3: Corneal fluorescein (B123965) staining scores are inconsistent and difficult to interpret. How can we improve our technique?
A3: Consistency in corneal staining is critical for assessing epithelial damage.
-
Dye Application: The volume and concentration of fluorescein can impact results.
-
Solution: Use a micropipette to apply a small, precise volume (e.g., 1-2 µL) of fluorescein solution to the conjunctival sac. Avoid touching the cornea with the pipette tip, which can cause mechanical injury.
-
-
Timing: The time between dye instillation and scoring is crucial.
-
Solution: Standardize the waiting period (e.g., 1-2 minutes) to allow the dye to distribute and to differentiate between true staining and pooling of the dye in epithelial defects.
-
-
Scoring System: Subjectivity in scoring is a major source of variability.
-
Illumination and Imaging: Improper lighting can make it difficult to see subtle staining.
-
Solution: Use a slit lamp with a cobalt blue filter for visualization.[7] Capture high-resolution images under consistent lighting conditions for documentation and later review.
-
Q4: Which animal model is most appropriate for studying this compound's efficacy?
A4: The ideal model depends on the specific aspect of this compound's mechanism you are investigating. This compound is a synthetic fragment of lacritin, a protein deficient in DED that helps restore basal tearing and ocular surface health.[8][9]
-
For Aqueous-Deficient Dry Eye: Models that directly reduce tear production are highly relevant.
-
Recommendation: The desiccating stress model with scopolamine in mice[3] or surgical lacrimal gland resection models[2][10] are suitable. Autoimmune models like the Aire-deficient or NOD mice, which mimic Sjögren's syndrome, are also excellent choices as this compound has shown promise in this context.[11]
-
-
For Inflammation and Corneal Healing:
-
Recommendation: Benzalkonium chloride (BAC)-induced models create significant ocular surface inflammation and damage, providing a good platform to test this compound's anti-inflammatory and wound-healing properties.[5][10] The desiccating stress model also induces a notable inflammatory response.[3]
-
-
For Neurotrophic Effects:
-
Recommendation: Models involving corneal nerve damage or dysfunction would be ideal. While less common, these can be created surgically or chemically. This compound's ability to restore corneal innervation can also be assessed in chronic DED models like the Aire-deficient mouse.
-
Quantitative Data for Common Dry Eye Models
The following tables summarize expected quantitative outcomes from various published animal models of dry eye. These values can serve as a baseline for comparison and troubleshooting.
Table 1: Tear Production in Murine Models
| Animal Model | Strain | Induction Method | Baseline (mm/5 min) | Post-Induction (mm/5 min) | Citation |
|---|---|---|---|---|---|
| Desiccating Stress | C57BL/6 | Scopolamine + Low Humidity Airflow | ~3.5 | ~1.5 | [3] |
| Autoimmune | Aire KO | Spontaneous | ~9.0 (at 6 wks) | ~4.0 (at 9 wks, PBS group) |
| BAC-Induced | C57BL/6 | 0.075% BAC twice daily for 7 days | Not Reported | Significantly Decreased |[5] |
Table 2: Corneal Fluorescein Staining (CFS) Scores
| Animal Model | Strain/Species | Induction Method | Scoring Scale | Baseline Score | Post-Induction Score | Citation |
|---|---|---|---|---|---|---|
| Desiccating Stress | C57BL/6 Mouse | Scopolamine + Low Humidity | 0-15 | ~0.5 | ~8.0 | [3] |
| BAC-Induced | New Zealand Rabbit | 0.1% BAC twice daily for 14 days | Not Specified | Not Reported | Significantly Increased | [5] |
| Surgical | New Zealand Rabbit | Lacrimal Gland Resection | 0-12 | ~0 | ~7.4 (at 56 days) | [6] |
| Environmental | New Zealand Rabbit | Controlled Drying System (14 days) | 0-15 (NEI) | ~0 | ~7.5 |[4] |
Detailed Experimental Protocols
Protocol 1: Induction of Dry Eye via Desiccating Stress (Mouse Model)
-
Animal Selection: Use 6-8 week old female C57BL/6 mice.
-
Acclimation: Acclimate mice for at least one week to the housing facility.
-
Baseline Measurements: Perform baseline measurements for tear production (phenol red thread test) and corneal fluorescein staining.
-
Induction:
-
Administer subcutaneous injections of scopolamine hydrobromide (0.5 mg/0.2 mL) three times daily.
-
Place mice in a controlled environment chamber with humidity maintained at less than 30% and an airflow of approximately 15 L/min for 16 hours per day.
-
-
Duration: Continue the induction process for 5 to 10 days.
-
Outcome Assessment: Perform endpoint measurements on the final day. The DED phenotype is typically reversible after cessation of the desiccating stress.[5]
Protocol 2: Benzalkonium Chloride (BAC)-Induced Dry Eye (Rabbit Model)
-
Animal Selection: Use adult New Zealand white rabbits.
-
Acclimation: Acclimate rabbits for one week.
-
Baseline Measurements: Perform baseline Schirmer test, tear film break-up time (TBUT), and corneal/conjunctival staining (fluorescein and lissamine green).
-
Induction:
-
Duration: Continue the induction for 14 days.[12]
Protocol 3: Corneal Fluorescein Staining and Scoring
-
Preparation: Anesthetize the animal if necessary, following a standardized protocol.
-
Dye Instillation: Instill 1.5 µL of 1% sodium fluorescein solution into the lower conjunctival sac using a calibrated micropipette.
-
Incubation: Allow the animal's eye to blink freely for 2 minutes to distribute the dye.
-
Visualization: Examine the cornea using a slit lamp microscope equipped with a cobalt blue light source and a yellow barrier filter.
-
Scoring: Grade the cornea based on the pattern and density of punctate staining. A common method is to divide the cornea into quadrants, scoring each from 0-3 (0 = no staining; 1 = mild; 2 = moderate; 3 = severe), for a total possible score of 12.[6] Ensure the scorer is blinded to the experimental groups.
Visualizations: Pathways and Workflows
This compound Signaling Pathway for Ocular Surface Homeostasis
Caption: this compound binds to Syndecan-1, initiating a signaling cascade that promotes tear secretion and cell survival.
Experimental Workflow for Preclinical this compound Study
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]
- 3. What We Have Learned from Animal Models of Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- 5. Pathophysiology of Dry Eye Disease Using Animal Models | Ento Key [entokey.com]
- 6. researchgate.net [researchgate.net]
- 7. tearfilm.org [tearfilm.org]
- 8. New dry eye drug aims to treat cause rather than mask symptoms [newsroom.uvahealth.com]
- 9. theeyepractice.com.au [theeyepractice.com.au]
- 10. Rabbit models of dry eye disease: comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for assessing Lacripep's effect on tear secretion
This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guidance, and frequently asked questions for assessing the effect of Lacripep on tear secretion and ocular surface health.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in tear secretion?
A1: this compound is a synthetic 19-amino acid fragment of the naturally occurring tear protein lacritin.[1] The full-length lacritin monomer and its active fragment, this compound, are often deficient in the tears of individuals with dry eye disease.[2] this compound functions as a replacement therapy, aiming to restore the natural basal tearing mechanism.[3] Its proposed mechanism involves interacting with a receptor complex on the ocular surface, which includes heparan sulfate (B86663) proteoglycans (HSPG) and potentially fibroblast growth factor receptor 1 (FGFR1), to stimulate tear secretion and promote ocular surface health.[1]
Q2: What are the typical concentrations of this compound used in preclinical and clinical studies?
A2: In preclinical mouse models of Sjögren's syndrome, a concentration of 4 µM topical recombinant lacritin has been used.[1] In a first-in-human clinical trial for primary Sjögren's syndrome, ophthalmic solutions of 22 µM and 44 µM this compound were administered. Another clinical trial protocol specified concentrations of 0.005% and 0.01% this compound.
Q3: How is this compound administered in experimental settings?
A3: In both preclinical and clinical studies, this compound is administered topically to the eye. A typical dosing regimen in clinical trials has been one drop administered three times a day to both eyes.
Q4: What are the key outcome measures to assess this compound's efficacy?
A4: The primary assessments for this compound's effect on tear secretion and ocular surface health include:
-
Schirmer's test (with anesthesia): To measure the rate of aqueous tear production.
-
Corneal Fluorescein (B123965) Staining (CFS): To evaluate the integrity of the corneal epithelium.
-
Lissamine Green Conjunctival Staining (LGCS): To assess damage to the conjunctival epithelium.
-
Tear Film Break-Up Time (TFBUT): To measure the stability of the tear film.
-
Symptom Assessment: Questionnaires like the Symptom Assessment in Dry Eye (SANDE) and Visual Analog Scales (VAS) for symptoms like burning and stinging are also used.
Troubleshooting Guides
Schirmer's Test
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in readings between subjects or sessions. | - Improper strip placement. - Reflex tearing due to irritation from the strip. - Environmental factors (humidity, temperature). - Individual physiological variations. | - Ensure the bent end of the strip is placed in the lateral canthus of the lower eyelid, avoiding contact with the cornea. - Use of a topical anesthetic can help minimize reflex tearing. - Conduct the test in a controlled environment with stable humidity and temperature. - For animal studies, allow for an acclimatization period. |
| Difficulty in placing the strip in small animal models (e.g., mice). | - Small eye size and animal movement. | - Use of a restraint device can provide immobilization and reduce stress. - For mice, commercial Schirmer strips can be cut to a narrower width (e.g., 1.5 mm). |
| Inconsistent results in mice. | - Stress from handling can affect tear production. - Inconsistent placement of the test strip. | - Design a restraint device to reduce handling stress. - An alternative for mice is the Phenol Red Thread (PRT) test, which is less invasive and requires a shorter duration. |
Corneal Fluorescein Staining (CFS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Faint or no visible staining despite suspected epithelial defects. | - Insufficient dye concentration. - Observation time is too short or too long. - "Quenching effect" from a high concentration of dye in a low tear volume. | - Use a sterile, single-use fluorescein-impregnated paper strip moistened with sterile saline. - Assess staining approximately 2 minutes after dye instillation to allow for even distribution. - Ensure the patient blinks several times after application to spread the dye. |
| Excessive dye in the tear film obscuring visualization. | - Over-application of fluorescein. | - Use a moistened fluorescein strip rather than liquid drops to control the amount of dye. - Wait for the recommended time (around 2 minutes) for the excess dye to clear before assessment. |
| Difficulty in grading staining consistently. | - Subjectivity in grading scales. - Lack of standardized lighting and filters. | - Use a standardized grading system, such as the National Eye Institute (NEI) scale. - Utilize a slit lamp with a cobalt blue filter and a yellow barrier filter (like a Wratten filter) to enhance the visibility of the green fluorescence. |
Lissamine Green Conjunctival Staining (LGCS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Facial skin staining and dye overflow. | - Instillation of too large a volume of the dye. | - A volume of 10 µl of 1% Lissamine Green is recommended as optimal to avoid overflow while ensuring accurate staining. |
| Poor contrast and difficulty in visualizing staining. | - Inadequate lighting. | - Observation through a red filter can significantly improve the visibility and scoring of Lissamine Green staining. |
| Patient discomfort. | - Lissamine Green is generally better tolerated than Rose Bengal. | - If discomfort is an issue, confirm that the correct concentration (typically 1%) is being used. Lissamine Green is preferred over Rose Bengal for better patient comfort. |
Quantitative Data Summary
Table 1: this compound Clinical Trial Parameters
| Parameter | Study Details | Reference |
| Patient Population | Primary Sjögren's Syndrome with Dry Eye | |
| Dosages | 22 µM and 44 µM ophthalmic solutions | |
| Control Group | Placebo (vehicle) | |
| Administration | One drop, three times daily to both eyes | |
| Treatment Duration | 28 days | |
| Key Efficacy Endpoints | Corneal Fluorescein Staining (CFS), Lissamine Green Conjunctival Staining (LGCS), Schirmer's test, Tear Film Break-Up Time (TFBUT), SANDE and VAS symptom scores. |
Table 2: this compound Preclinical Study Parameters (Mouse Model)
| Parameter | Study Details | Reference |
| Animal Model | Autoimmune-regulator (Aire)-deficient mice (model for Sjögren's Syndrome) | |
| Dosages | This compound and Lacritin | |
| Control Group | Phosphate-buffered saline (PBS) | |
| Administration | Topical, three times daily | |
| Treatment Duration | 3 weeks | |
| Key Efficacy Endpoints | Tear secretion measurement, Lissamine Green corneal staining, analysis of CD4 T cell infiltration. |
Experimental Protocols
Protocol 1: Schirmer's Test for Tear Secretion
-
Preparation: Ensure the subject is in a comfortable, seated position. Do not instill any anesthetic or other eye drops before the test if measuring total tear secretion (Schirmer I). For measuring basal secretion, a topical anesthetic is applied.
-
Strip Handling: Using clean, dry hands, open the sterile pouch containing the Schirmer's test strips. Bend the strip at the notch.
-
Placement: Gently pull down the lower eyelid. Place the bent end of the Schirmer's strip into the lower conjunctival sac at the junction of the middle and lateral thirds of the eyelid. Avoid touching the cornea.
-
Timing: Start a timer for 5 minutes as soon as the strip is placed. The subject should be instructed to close their eyes gently.
-
Removal and Measurement: After 5 minutes, gently remove the strip. Measure the length of the wetted area from the notch in millimeters.
-
Interpretation: A reading of less than 10 mm in 5 minutes is generally indicative of dry eye.
Protocol 2: Corneal Fluorescein Staining (CFS)
-
Preparation: The subject should be seated at a slit lamp.
-
Dye Application: Moisten a sterile, single-use fluorescein strip with a drop of sterile saline. Gently touch the moistened strip to the inferior conjunctiva, avoiding direct contact with the cornea. Ask the subject to blink several times to distribute the dye.
-
Observation Timing: Wait for approximately 2 minutes after instillation before beginning the assessment to allow for even distribution and to minimize fluorescence quenching.
-
Visualization: Examine the cornea under the slit lamp using a cobalt blue light source and a yellow barrier filter. The fluorescein will stain any areas of epithelial cell loss or defects, appearing bright green.
-
Grading: Grade the staining in different regions of the cornea (e.g., central, superior, inferior, nasal, temporal) using a standardized scale, such as the 0-3 NEI scale.
Protocol 3: Lissamine Green Conjunctival Staining (LGCS)
-
Preparation: The subject should be seated comfortably.
-
Dye Application: Instill a 10 µl volume of 1% Lissamine Green solution into the conjunctival cul-de-sac. Alternatively, a Lissamine Green-impregnated strip can be used.
-
Observation: Examine the conjunctiva for staining. Lissamine Green stains dead and devitalized cells.
-
Enhanced Visualization: The use of a red filter on the slit lamp can enhance the contrast and visibility of the staining pattern.
-
Grading: Grade the conjunctival staining in different regions using a standardized scale.
Visualizations
Caption: Proposed signaling pathway for this compound-mediated tear secretion.
Caption: General experimental workflow for a clinical trial of this compound.
References
Improving the sensitivity of assays for detecting Lacripep-induced cell proliferation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lacripep. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you improve the sensitivity and reproducibility of assays for detecting this compound-induced cell proliferation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am not observing a significant proliferative response to this compound. What are the potential causes and solutions?
A1: A weak or absent proliferative signal can stem from several factors. This compound is known to have a biphasic dose-response, meaning that concentrations that are too high or too low may not induce a significant effect.[1] Additionally, the health and metabolic state of your cells are critical.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your specific cell type.[1] |
| Low Cell Viability or Poor Health | Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number. Poor cell health can diminish their responsiveness to stimuli. |
| Incorrect Assay Choice | For weakly proliferative stimuli, highly sensitive assays are required. Consider using DNA synthesis assays like BrdU or EdU incorporation, which directly measure cell division.[2] |
| Insufficient Incubation Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) will help identify the peak of the proliferative response. |
Q2: My cell proliferation assay shows high background noise, making it difficult to detect a this compound-specific signal. How can I reduce the background?
A2: High background can mask a real, but subtle, proliferative signal. The source of the high background can be related to the reagents, the cells, or the assay procedure itself.
| Possible Cause | Recommended Solution |
| Reagent Contamination or Degradation | Use fresh, sterile reagents. If using a tetrazolium-based assay (e.g., MTT, WST-1), be aware that some media components like phenol (B47542) red can contribute to background absorbance.[3] |
| High Cell Seeding Density | An excessive number of cells can lead to high metabolic activity even in the absence of a stimulus, resulting in a high baseline signal. Optimize the initial cell seeding density to ensure it falls within the linear range of the assay. |
| Nonspecific Antibody Binding (BrdU/EdU assays) | If using an antibody-based detection method, ensure that blocking steps are adequate and that the primary and secondary antibody concentrations are optimized. Include secondary antibody-only controls to check for nonspecific binding.[4] |
| Extended Incubation with Detection Reagent | For metabolic assays, prolonged incubation with the detection reagent (e.g., MTT, WST-1) can lead to increased background. Determine the optimal incubation time that provides a good signal-to-noise ratio without excessive background.[3] |
Q3: I am seeing a lot of variability and poor reproducibility in my results. What steps can I take to improve consistency?
A3: Inconsistent results are a common challenge in cell-based assays. Careful attention to detail and standardization of procedures are key to improving reproducibility.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution in the wells. |
| Edge Effects in Multi-well Plates | The outer wells of a microplate are more prone to evaporation, which can affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure consistent timing and technique across all wells. |
| Fluctuations in Incubation Conditions | Maintain stable temperature and CO2 levels in the incubator. Allow plates to equilibrate to room temperature before adding reagents and reading results. |
Frequently Asked Questions (FAQs)
Q1: Which cell proliferation assay is most suitable for detecting the effects of a potentially weak mitogen like this compound?
A1: For weakly proliferative stimuli, assays that directly measure DNA synthesis, such as BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) incorporation assays, are generally more sensitive than metabolic assays (e.g., MTT, WST-1).[2] This is because metabolic assays measure changes in cellular metabolism, which may not always directly correlate with cell division, especially in response to subtle stimuli.
Q2: How do I optimize the cell seeding density for my proliferation assay?
A2: Optimal cell seeding density is crucial for a successful proliferation assay. To determine this, perform a cell titration experiment. Seed a range of cell concentrations and measure the signal at different time points (e.g., 24, 48, 72 hours). The ideal seeding density is one that allows for logarithmic growth throughout the experiment and falls within the linear range of your chosen assay.
Q3: Can the serum concentration in my culture medium affect the sensitivity of the assay for this compound?
A3: Yes, the presence of growth factors in serum can stimulate cell proliferation and may mask the specific effects of this compound. To enhance sensitivity, consider reducing the serum concentration or using a serum-free medium during the this compound treatment period. However, ensure that the cells remain viable and healthy under these conditions.
Q4: What is the mechanism of action of this compound that leads to cell proliferation?
A4: this compound-induced cell proliferation is initiated by its binding to a cell surface receptor complex. This process involves the enzyme heparanase, which modifies the co-receptor Syndecan-1 (SDC1), allowing this compound to bind.[5][6] This binding is thought to activate a G-protein-coupled receptor (GPCR), likely GPR87, which in turn triggers downstream signaling pathways.[7][8] Two key pathways have been identified: one involving PKCα, PLC, Ca2+, calcineurin, and NFATC1, and another involving PKCα, PLC, PLD, and mTOR.[5][9][10]
This compound Signaling Pathway
Caption: this compound-induced cell proliferation signaling pathway.
Experimental Protocols
WST-1 Cell Proliferation Assay
This protocol is designed for a 96-well plate format and is suitable for assessing changes in metabolic activity as an indicator of cell proliferation.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Prepare a single-cell suspension at the predetermined optimal density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of this compound dilutions in the appropriate cell culture medium (consider using reduced-serum or serum-free medium).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Reagent Addition and Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically for your cell type.
-
-
Data Acquisition:
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Plot the background-corrected absorbance against the this compound concentration.
-
BrdU Cell Proliferation Assay
This protocol provides a more direct measure of cell proliferation by detecting the incorporation of BrdU into newly synthesized DNA.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the WST-1 protocol to seed and treat cells with this compound.
-
-
BrdU Labeling:
-
Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2.
-
-
Fixation and Denaturation:
-
Carefully remove the medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or methanol-based fixative) for 30 minutes at room temperature.
-
Wash the cells with PBS.
-
Denature the DNA by incubating with 2N HCl for 30-60 minutes at room temperature. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.
-
Neutralize the acid with a neutralizing buffer (e.g., 0.1 M sodium borate).
-
-
Immunodetection:
-
Wash the cells with PBS and block with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody against BrdU for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the cells and add a TMB substrate solution.
-
Incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Experimental Workflow and Troubleshooting Logic
Caption: General workflow for a cell proliferation assay and a troubleshooting decision tree.
References
- 1. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tearsolutions.com [tearsolutions.com]
- 4. Focus on Molecules: Lacritin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Lacritin - Wikipedia [en.wikipedia.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. Restricted epithelial proliferation by lacritin via PKCalpha-dependent NFAT and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Restricted epithelial proliferation by lacritin via PKCα-dependent NFAT and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lacripep Clinical Trials for Dry Eye Disease
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lacripep in clinical trials for dry eye disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in treating dry eye?
This compound™ is a synthetic, topically administered peptide fragment of lacritin, a naturally occurring human tear protein.[1][2] In many forms of dry eye disease, including Sjögren's syndrome, the active monomeric form of lacritin is deficient in tears.[2][3] this compound acts as a replacement therapy, aiming to restore the natural basal tearing mechanism and the health of cells on the ocular surface.[1] Its proposed mechanism involves restoring homeostasis to the ocular surface, which includes mitogenic effects on the epithelium and qualitative improvements in the tear film's lipid and mucin layers.[3] Preclinical studies suggest this compound can improve corneal epithelial integrity, promote tear secretion, restore sensory innervation, and reduce inflammation of the cornea.[4]
Q2: Why is the placebo effect a significant challenge in dry eye clinical trials?
The placebo or vehicle response is a frequent and significant issue in dry eye disease (DED) clinical trials.[5] A high magnitude of improvement in signs and symptoms in the placebo/vehicle group can interfere with determining the true treatment effect of an investigational drug, potentially leading to clinical trial failure.[5] Factors contributing to this include the subjective nature of many dry eye symptoms and the potential for the vehicle (the eye drop solution without the active ingredient) itself to provide some relief.[6] Studies have shown meaningful improvements in both symptoms (e.g., Ocular Surface Disease Index - OSDI) and signs (e.g., tear breakup time, corneal staining) in patients receiving only a placebo or vehicle.[7][8]
Q3: What are the key inclusion and exclusion criteria to consider for a this compound clinical trial to minimize placebo response?
To minimize the placebo response and ensure a study population with a clear diagnosis of dry eye, specific inclusion and exclusion criteria are crucial. Based on protocols for dry eye studies, consider the following:
-
Inclusion Criteria:
-
Documented history or diagnosis of a specific type of dry eye (e.g., Primary Sjögren's Syndrome).[9]
-
History of dry eye-related ocular symptoms and use of over-the-counter wetting agents.[9]
-
Specific baseline scores for both signs and symptoms, for example:
-
Corneal Fluorescein (B123965) Staining (CFS) total score within a defined range (e.g., ≥ 4 and < 15 on the NEI/Industry Workshop scale).[9]
-
Symptom Severity score ≥ 40 using the SANDE questionnaire or OSDI score ≥ 23.[9][10][11]
-
Anesthetized Schirmer test score ≤ 5 mm wetting/5 min.[9]
-
Tear break-up time (TBUT) ≤ 10 seconds.[11]
-
-
Stable systemic treatment for any underlying conditions (e.g., Sjögren's Syndrome) for a defined period (e.g., 90 days) prior to the trial.[9]
-
-
Exclusion Criteria:
-
Presence of other ocular conditions that could interfere with the study parameters, such as active blepharitis, meibomian gland dysfunction requiring treatment, or active ocular allergies.[12]
-
Ongoing ocular infections (bacterial, viral, or fungal) or active ocular inflammation.[12]
-
Recent use of contact lenses.[12]
-
Use of medications known to cause ocular drying or increased lacrimation, unless on a stable dosing regimen.[12]
-
Recent or anticipated use of systemic corticosteroids, immunotherapy, or cytotoxic therapy.[12]
-
Dry eye resulting from scarring conditions like burns or irradiation.[13]
-
Troubleshooting Guides
Problem: High variability in subjective symptom scores (e.g., OSDI, SANDE) between visits.
-
Possible Cause: Natural fluctuation of dry eye symptoms, regression to the mean, or patient expectation bias.
-
Troubleshooting Steps:
-
Implement a Run-in Period: A 14-day run-in period with a placebo or vehicle can help stabilize symptoms and wash out previous medications.[3]
-
Multiple Baseline Assessments: Schedule multiple visits to establish a consistent baseline for signs and symptoms before randomization.[14]
-
Standardized Questionnaires: Ensure consistent administration of questionnaires like the Ocular Surface Disease Index (OSDI) at each visit.[10] The OSDI is a validated tool to measure the severity of DED.[10]
-
Patient Education: Educate participants and study staff about the placebo response to help neutralize expectations.[14]
-
Problem: Lack of significant difference between the this compound and placebo groups for the primary efficacy endpoint.
-
Possible Cause: High placebo/vehicle response, suboptimal dosing, or inappropriate primary endpoint selection.
-
Troubleshooting Steps:
-
Review Trial Design: Consider implementing a masked treatment transition (MTT) design, where both patients and investigators are blinded to the timing of the transition from a run-in period to the active drug.[14]
-
Dose-Ranging Studies: Ensure that appropriate dose-ranging studies have been conducted. Preclinical and cell studies with lacritin have suggested a biphasic or bell-shaped dose-response, where higher doses may be less effective.[3]
-
Endpoint Selection: The FDA recommends demonstrating a statistically significant difference in at least one objective prespecified sign and one subjective prespecified symptom of dry eye.[13] Consider co-primary endpoints or a hierarchical testing approach. Corneal staining is a clinically meaningful objective outcome measure.[15][16][17]
-
Post-Hoc Analysis: Conduct post-hoc analyses on patient subgroups who may be more responsive to treatment, for example, those with higher baseline disease severity.[3]
-
Data Presentation
Table 1: Summary of a First-In-Human Clinical Trial of this compound in Primary Sjögren's Syndrome
| Parameter | Study Design | Patient Population | Treatment Arms | Duration | Primary Efficacy Endpoint | Key Secondary Endpoints |
| Details | Multi-center, randomized, placebo-controlled, double-masked, parallel-group | 204 subjects with Primary Sjögren's Syndrome | 1. This compound 22 μM (0.005%) TID2. This compound 44 μM (0.01%) TID3. Placebo (vehicle) TID | 28 days of treatment, preceded by a 14-day run-in and followed by a 14-day washout | Mean change from baseline in Corneal Fluorescein Staining (CFS) total score | Lissamine conjunctival staining, Schirmer test with anesthesia, Tear Break-Up Time (TBUT), SANDE symptom scoring, Visual Analog Scale (VAS) for symptoms |
| Reference | [3][9] |
Table 2: Key Efficacy Results from the First-In-Human this compound Trial
| Outcome Measure | This compound 22 μM vs. Placebo (p-value) | This compound 44 μM vs. Placebo (p-value) | Post-Hoc Analysis Findings (in patients with baseline Eye Dryness Severity ≥ 60) |
| Mean change in total CFS score at Day 28 (Primary Endpoint) | Not significant (p = 0.990) | Not significant (p = 0.074) | Significant improvements in inferior CFS at 14 and 28 days |
| Lissamine Green Conjunctival Staining | No significant differences | No significant differences | Significant improvement in regional staining at 14 and 28 days |
| Anesthetized Schirmer Test | No significant differences | No significant differences | Not reported |
| Tear Film Break-Up Time (TFBUT) | No significant differences | No significant differences | Not reported |
| Burning and Stinging Symptoms | Not reported | Not reported | Significant improvements at 14 days |
| Reference | [3] |
Experimental Protocols
Protocol: Assessment of Corneal Fluorescein Staining (CFS)
-
Purpose: To objectively assess the degree of corneal epithelial damage.
-
Materials: Sterile fluorescein sodium ophthalmic strips, cobalt blue light source on a slit-lamp biomicroscope, and a standardized grading scale (e.g., NEI/Industry Workshop scale or Oxford grading scale).
-
Procedure: a. Moisten the fluorescein strip with a sterile saline solution or preservative-free artificial tears. b. Gently touch the moistened strip to the inferior palpebral conjunctiva, avoiding contact with the cornea. c. Instruct the patient to blink several times to distribute the fluorescein dye. d. After a standardized time (e.g., 1-3 minutes), examine the cornea under the slit-lamp using the cobalt blue light. e. Grade the staining in different regions of the cornea (e.g., superior, inferior, central, nasal, temporal) according to the chosen grading scale. f. The total CFS score is the sum of the scores from all regions.
Protocol: Schirmer's Test (with anesthesia)
-
Purpose: To measure aqueous tear production.
-
Materials: Standardized sterile Schirmer test strips, topical anesthetic eye drops (e.g., proparacaine (B1679620) hydrochloride 0.5%).
-
Procedure: a. Instill one drop of topical anesthetic into the lower cul-de-sac of each eye. b. Gently dry the inferior fornix with a sterile cotton-tipped applicator. c. Place the folded end of the Schirmer strip in the lateral third of the lower eyelid margin of each eye. d. Instruct the patient to close their eyes gently or blink normally for 5 minutes. e. After 5 minutes, remove the strips and measure the length of the wetted area in millimeters from the notch.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for a this compound Clinical Trial
Caption: Typical experimental workflow for a this compound clinical trial.
Logical Relationship for Managing Placebo Effect
Caption: Strategies to manage the placebo effect in clinical trials.
References
- 1. New dry eye drug aims to treat cause rather than mask symptoms [newsroom.uvahealth.com]
- 2. theeyepractice.com.au [theeyepractice.com.au]
- 3. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Possible Strategies to Mitigate Placebo or Vehicle Response in Dry Eye Disease Trials: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reviewofophthalmology.com [reviewofophthalmology.com]
- 7. ophthalmology360.com [ophthalmology360.com]
- 8. reviewofoptometry.com [reviewofoptometry.com]
- 9. trials.arthritis.org [trials.arthritis.org]
- 10. Efficacy and Safety of Useul for Dry Eye Disease: Protocol for a Randomized, Double-Blind, Placebo-Controlled, Parallel, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. FDA releases draft guidance on dry eye therapies | RAPS [raps.org]
- 14. Possible Strategies to Mitigate Placebo or Vehicle Response in Dry Eye Disease Trials: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Outcome Measures to Assess Dry Eye Severity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Characterizing the Biphasic Dose-Response of Lacripep™ in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for characterizing the biphasic dose-response of Lacripep™ in preclinical and clinical models of dry eye disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and how does it relate to lacritin?
This compound™ is a synthetic 19-amino acid peptide fragment derived from the C-terminus of lacritin, a naturally occurring tear glycoprotein.[1] Lacritin is known to be deficient in the tears of individuals with dry eye disease, particularly those with Sjögren's syndrome. This compound™ is being developed as a topical replacement therapy to restore the eye's natural tearing ability and maintain corneal health, addressing the underlying cause of dry eye rather than just managing the symptoms.
Q2: What is a biphasic or bell-shaped dose-response, and how does it apply to this compound™?
A biphasic or bell-shaped dose-response is a phenomenon where a substance's effect increases with dose up to a certain point (optimal dose), after which the effect diminishes as the dose is further increased. Preclinical and clinical studies of this compound™ have demonstrated this type of response.[1][2] For instance, in a first-in-human clinical trial, a lower dose of 22 µM this compound™ showed greater efficacy in improving signs and symptoms of dry eye compared to a higher 44 µM dose.[1]
Q3: What is the proposed mechanism of action for this compound™'s biphasic dose-response?
The proposed mechanism for this compound™'s biphasic dose-response is analogous to that of Fibroblast Growth Factor 2 (FGF2).[1][2] At optimal, lower concentrations, this compound™ is thought to bind to its co-receptor, syndecan-1, on the surface of epithelial cells. This binding is dependent on the enzymatic activity of heparanase, which modifies syndecan-1 to allow for this compound™ interaction.[3] This complex then likely interacts with a G-protein coupled receptor (GPCR), initiating downstream signaling cascades involving PKCα, PLC, calcineurin, NFATC1, and mTOR, which promote cell proliferation and survival.[3][4] At higher concentrations, it is hypothesized that this compound™ may directly bind to the signaling receptor in a non-productive manner, preventing the formation of the active signaling complex and thereby reducing its efficacy.[1]
Q4: What preclinical models are used to study this compound™, and what are the key findings?
A key preclinical model used to study this compound™ is the autoimmune regulator (Aire) knockout (KO) mouse. These mice develop an autoimmune condition with features similar to Sjögren's syndrome, including aqueous-deficient dry eye.[5][6][7][8] Studies in Aire KO mice have shown that topical administration of this compound™ can:
-
Improve corneal integrity.
-
Enhance tear secretion.
-
Reduce inflammation in the lacrimal gland.[1]
Data Presentation
Table 1: Summary of Key Efficacy Endpoints from the First-in-Human Clinical Trial (NCT03226444) of this compound™ in Primary Sjögren's Syndrome
| Efficacy Endpoint | Treatment Group | Mean Change from Baseline (95% CI) | p-value vs. Placebo |
| Inferior Corneal Fluorescein (B123965) Staining (Day 14) | 22 µM this compound™ | -0.43 (-0.75, -0.10) | 0.010 |
| 44 µM this compound™ | N/A | N/A | |
| Placebo | N/A | N/A | |
| Burning/Stinging Symptom (Instantaneous, Day 14) | 22 µM this compound™ | -14.01 (-23.11, -4.92) | 0.003 |
| 44 µM this compound™ | N/A | N/A | |
| Placebo | N/A | N/A | |
| Eye Dryness Symptom (Reflective, Day 42) | 22 µM this compound™ | -8.34 (-16.52, -0.16) | 0.046 |
| 44 µM this compound™ | N/A | N/A | |
| Placebo | N/A | N/A | |
| Eye Pain Symptom (Reflective, Day 42) | 22 µM this compound™ | -7.48 (-14.86, -0.10) | 0.047 |
| 44 µM this compound™ | N/A | N/A | |
| Placebo | N/A | N/A | |
| Fluctuating Vision Symptom (Reflective, Day 42) | 22 µM this compound™ | -11.72 (-19.39, -4.04) | 0.003 |
| 44 µM this compound™ | N/A | N/A | |
| Placebo | N/A | N/A | |
| Eye Dryness Symptom (Reflective, Day 28) | 44 µM this compound™ | -8.54 (-15.04, -2.03) | 0.011 |
| Burning/Stinging Symptom (Reflective, Day 28) | 44 µM this compound™ | -10.55 (-16.83, -4.27) | 0.001 |
| Foreign Body Sensation (Reflective, Day 28) | 44 µM this compound™ | -8.89 (-15.91, -1.87) | 0.013 |
| Eye Discomfort Symptom (Reflective, Day 28) | 44 µM this compound™ | -8.60 (-15.31, -1.90) | 0.012 |
| Eye Pain Symptom (Reflective, Day 28) | 44 µM this compound™ | -10.41 (-17.68, -3.13) | 0.005 |
| Fluctuating Vision Symptom (Reflective, Day 28) | 44 µM this compound™ | -9.96 (-15.82, -4.11) | 0.001 |
N/A: Data not available in the provided search results.
Experimental Protocols
Protocol 1: Preclinical Evaluation of this compound™ in Aire KO Mice
-
Animal Model: Utilize autoimmune regulator (Aire) knockout (KO) mice, which spontaneously develop an autoimmune condition resembling Sjögren's syndrome.
-
Treatment Groups:
-
This compound™ (specify concentration, e.g., 1 mg/mL)
-
Vehicle control (e.g., phosphate-buffered saline)
-
Untreated control
-
-
Drug Administration:
-
Topically administer 5 µL of the assigned treatment to the ocular surface of the mice three times daily for a specified duration (e.g., 21 days).
-
-
Efficacy Assessments:
-
Corneal Fluorescein Staining: At designated time points (e.g., weekly), instill 1 µL of 0.5% fluorescein sodium into the conjunctival sac. After 1 minute, gently rinse the eye with saline. Examine the cornea using a slit-lamp biomicroscope with a cobalt blue filter. Grade the staining on a standardized scale (e.g., 0-4 for five corneal regions).
-
Tear Secretion: Measure tear volume at baseline and at the end of the study using phenol (B47542) red-impregnated cotton threads placed in the lateral canthus for 15 seconds. Measure the length of the color change on the thread in millimeters.
-
Histology and Immunohistochemistry: At the end of the study, euthanize the mice and enucleate the eyes and excise the lacrimal glands. Process the tissues for histological staining (e.g., hematoxylin (B73222) and eosin) to assess inflammation and for immunohistochemistry to detect markers of immune cell infiltration (e.g., CD4+ T cells).
-
Protocol 2: First-in-Human Clinical Trial of this compound™ (Adapted from NCT03226444)
-
Study Design: A multi-center, randomized, double-masked, placebo-controlled, parallel-group study.
-
Participant Population: Patients with a diagnosis of primary Sjögren's syndrome and moderate-to-severe dry eye disease.
-
Treatment Arms:
-
Dosing Regimen: One drop administered to each eye three times daily for 28 days.[1][10]
-
Primary Efficacy Endpoints:
-
Signs: Change from baseline in inferior corneal fluorescein staining score.
-
Symptoms: Change from baseline in the severity of burning/stinging.
-
-
Assessment Schedule: Efficacy and safety evaluations at baseline, week 2, and week 4.
-
Corneal Fluorescein Staining Procedure:
-
Moisten a fluorescein strip with sterile saline without creating a hanging drop.
-
Gently touch the moistened strip to the inferior palpebral conjunctiva.
-
Instruct the patient to blink several times to distribute the dye.
-
Wait 1-3 minutes before examination.
-
Examine the entire cornea using a slit-lamp biomicroscope with a cobalt blue filter and a Wratten #12 yellow filter.
-
Grade the staining in each of the five corneal regions (central, superior, inferior, nasal, temporal) on a 0 to 4 scale.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound™.
Caption: Preclinical experimental workflow for this compound™.
Troubleshooting Guides
Troubleshooting Corneal Fluorescein Staining
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in staining scores between animals in the same group. | - Inconsistent volume of fluorescein instilled.- Variation in the time between instillation and examination.- Improper rinsing technique. | - Use a micropipette for precise volume control.- Standardize the waiting period (e.g., 1-3 minutes).- Gently rinse with a consistent volume of saline. |
| Faint or no staining observed in animals expected to have dry eye. | - Insufficient fluorescein concentration.- Examination under ambient light.- Quenching effect from excessive dye. | - Ensure the fluorescein solution is at the correct concentration (e.g., 0.5%).- Use a cobalt blue filter and a darkened room for examination.[11]- Avoid instilling a large drop of fluorescein; a moistened strip is often sufficient.[11] |
| Diffuse, non-punctate staining. | - Epithelial toxicity from the vehicle or other administered substances.- Mechanical irritation during drug administration. | - Evaluate the tolerability of the vehicle in a separate control group.- Refine the topical administration technique to minimize contact with the cornea. |
| Staining artifacts. | - Debris in the tear film.- Mucus strands. | - Allow the animal to blink a few times to clear debris before examination.- Differentiate between true epithelial staining and stained mucus. |
Troubleshooting Western Blot for this compound™ Signaling Pathway Components
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for phosphorylated proteins (e.g., p-PKCα, p-mTOR). | - Suboptimal cell lysis and protein extraction.- Inactive or incorrect antibody.- Short stimulation time with this compound™.- Use of phosphatase inhibitors was insufficient. | - Use a lysis buffer containing phosphatase and protease inhibitors and keep samples on ice.- Validate the primary antibody using a positive control.- Perform a time-course experiment to determine the optimal stimulation time.- Ensure fresh and effective phosphatase inhibitors are used in the lysis buffer. |
| High background on the blot. | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).- Titrate the antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps. |
| Non-specific bands. | - Antibody cross-reactivity.- Protein degradation. | - Use a more specific antibody or one that has been validated for the species being tested.- Work quickly and keep samples cold to minimize proteolysis. |
References
- 1. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lacritin - Wikipedia [en.wikipedia.org]
- 4. Focus on Molecules: Lacritin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AIRE deficiency, from preclinical models to human APECED disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 036465 - Aire-KO Strain Details [jax.org]
- 7. Aire deficient mice develop multiple features of APECED phenotype and show altered immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The development of mouse APECED models provides new insight into the role of AIRE in immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. trials.arthritis.org [trials.arthritis.org]
- 11. droracle.ai [droracle.ai]
Mitigating aggregation issues in synthetic Lacripep peptide preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Lacripep peptide preparations. The following information is designed to help mitigate common aggregation issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and why is aggregation a concern?
A1: Synthetic this compound is a 19-amino acid peptide fragment of the full-length lacritin protein.[1] It is under investigation as a topical therapeutic for dry eye disease.[2][3] Like many peptides, synthetic this compound can be prone to aggregation, where individual peptide molecules clump together. This can lead to issues with solubility, reduced biological activity, and potential immunogenicity, impacting experimental reproducibility and therapeutic efficacy.
Q2: My lyophilized this compound peptide won't dissolve properly. What should I do?
A2: Difficulty in dissolving lyophilized this compound can be an initial sign of aggregation. It is crucial to use the correct reconstitution procedure. While this compound is known to be water-soluble, improper handling can affect its solubility.
Troubleshooting Steps:
-
Initial Solvent Choice: Begin by attempting to dissolve a small test amount of the peptide in sterile, distilled water or a common buffer such as phosphate-buffered saline (PBS) at a neutral pH (around 7.4).
-
Gentle Agitation: Vortex or gently agitate the vial to aid dissolution. Avoid vigorous shaking, which can promote aggregation.
-
pH Adjustment: If solubility remains an issue in neutral buffer, the pH of the solution can be adjusted. Since the isoelectric point (pI) is where a peptide has a net zero charge and is often least soluble, moving the pH away from the pI can increase solubility. For basic peptides, a slightly acidic buffer may improve solubility, while acidic peptides may dissolve better in a slightly basic buffer.
-
Organic Solvents (Use with Caution): For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to initially dissolve the peptide, followed by a slow, dropwise addition of this stock solution into the desired aqueous buffer with constant stirring. Note that residual organic solvents may be incompatible with certain biological assays.
Q3: How can I prevent this compound aggregation during storage?
A3: Proper storage is critical to maintaining the stability of synthetic this compound.
Storage Recommendations:
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container with a desiccant to minimize moisture.
-
In Solution: It is generally not recommended to store peptides in solution for extended periods. If necessary, prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. The stability of peptides in solution can be pH-dependent; maintaining a slightly acidic pH (e.g., 5-6) in a sterile buffer can prolong storage life for some peptides.
Q4: What are the signs of this compound aggregation in my solution?
A4: Aggregation can manifest in several ways:
-
Visual Cues: The appearance of cloudiness, precipitates, or visible particles in the solution.
-
Reduced Activity: A decrease in the expected biological activity of the peptide in your assays.
-
Analytical Detection: Techniques like Dynamic Light Scattering (DLS) can show an increase in the hydrodynamic radius of particles, and Size Exclusion Chromatography (SEC) may reveal the presence of high molecular weight species.
Troubleshooting Guide for Aggregation Issues
This guide provides a systematic approach to identifying and mitigating aggregation of synthetic this compound in your experiments.
Logical Troubleshooting Workflow
References
- 1. Phenylephrine increases tear Cathepsin S secretion in healthy murine lacrimal gland acinar cells through an alternative secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound for the Treatment of Primary Sjögren-Associated Ocular Surface Disease: Results of the First-In-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lacripep and Cyclosporine for the Treatment of Dry Eye Disease
For Researchers, Scientists, and Drug Development Professionals
Dry eye disease (DED) is a multifactorial condition characterized by a loss of homeostasis of the tear film, resulting in ocular surface inflammation and damage. Current therapeutic strategies primarily focus on lubrication and anti-inflammatory action. This guide provides a detailed comparison of two distinct therapeutic agents: Lacripep, a novel restorative peptide, and Cyclosporine, an established immunomodulator.
Mechanism of Action: A Fundamental Divergence
The primary difference between this compound and cyclosporine lies in their mechanism of action. This compound aims to restore the natural tear film and cellular health, while cyclosporine focuses on suppressing the inflammatory cascade.
This compound: A synthetic fragment of lacritin, a naturally occurring tear protein, this compound is considered a replacement therapy for a deficiency observed in all forms of dry eye.[1] Lacritin, and by extension this compound, restores basal tearing and promotes the health of the ocular surface epithelium.[2][3] Its mechanism involves interaction with cell surface syndecan-1, a heparan sulfate (B86663) proteoglycan, to stimulate tear secretion and promote corneal epithelial cell proliferation and survival.[4][5] This action helps to eliminate the inflammatory triggers associated with dry eye.
Cyclosporine: This immunomodulatory agent acts by inhibiting T-cell activation, a key component of the inflammatory response in DED. Cyclosporine binds to cyclophilin, and this complex then inhibits calcineurin, a phosphatase that is crucial for the activation of the Nuclear Factor of Activated T-cells (NFAT). By blocking this pathway, cyclosporine reduces the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2), thereby decreasing ocular surface inflammation and improving tear production. It has also been shown to increase goblet cell density and have anti-apoptotic properties.
Signaling Pathway Diagrams
The distinct mechanisms of this compound and Cyclosporine are visually represented in the following signaling pathway diagrams.
Caption: this compound signaling pathway in corneal epithelial cells.
Caption: Cyclosporine's mechanism of T-cell inhibition.
Preclinical Efficacy: Animal Model Data
Both this compound and cyclosporine have demonstrated efficacy in animal models of dry eye.
Table 1: Summary of Preclinical Data
| Parameter | This compound (Aire-deficient mouse model) | Cyclosporine (Various animal models) |
| Tear Secretion | Maintained tear secretion compared to progressive decrease in placebo group. In female mice, tear secretion was 8.84mm higher than placebo. | Increases tear production. |
| Corneal Integrity | Improved corneal epithelial integrity, with an odds ratio of 17.7 for improvement compared to placebo. | Decreases corneal staining. |
| Inflammation | Resulted in a 48% decrease in CD4+ T cell infiltration in the cornea and a 40.5% reduction in lymphocytic foci in the lacrimal gland. | Reduces underlying inflammation associated with DED by inhibiting T-cell activation and inflammatory cytokine release. |
| Corneal Innervation | Restored corneal innervation. | Data not prominently available. |
Clinical Efficacy: Human Trial Data
Clinical trials have demonstrated the efficacy of both this compound and cyclosporine in treating the signs and symptoms of dry eye disease. It is important to note that there are no head-to-head clinical trials comparing the two drugs directly. The following tables summarize key findings from separate clinical trials.
Table 2: this compound Phase I/II Clinical Trial Results (Primary Sjögren's Syndrome Patients)
| Endpoint | Result (22 µM this compound vs. Placebo) | Timepoint |
| Inferior Corneal Fluorescein Staining (CFS) | Statistically significant improvement. | 14 and 28 days. |
| Burning/Stinging Symptom Score | Statistically significant improvement. | 14 days. |
| Lissamine Green Conjunctival Staining (LGCS) | Significant improvement in regional staining. | 14 and 28 days. |
| Overall Eye Dryness Score | No significant change in the primary analysis. | 28 days. |
| Safety | Well-tolerated with few adverse events; mild irritation in <3% of patients. | 28 days. |
A post-hoc analysis of patients with baseline Eye Dryness Severity scores of 60 or greater revealed significant improvements in inferior CFS at 14 and 28 days and complaints of burning and stinging at 14 days.
Table 3: Representative Cyclosporine Clinical Trial Efficacy Data
| Endpoint | Result | Timepoint |
| Ocular Surface Disease Index (OSDI) Score | Significant improvement from baseline. | 3 months. |
| Tear Break-up Time (TBUT) | Significant improvement from baseline. | 3 months. |
| Schirmer's Test Score | Significant improvement from baseline. | 3 months. |
| Corneal Fluorescein Staining (CFS) | Significant improvement from baseline. | 2 months to 3 months. |
| Common Adverse Events | Burning, stinging, itching, redness, and pain upon instillation. | Variable. |
Data is aggregated from multiple studies on various formulations of cyclosporine.
Experimental Protocols: A Methodological Overview
The evaluation of DED therapeutics relies on standardized preclinical and clinical methodologies.
Animal Models of Dry Eye
A common preclinical model for DED is the desiccating stress model in mice.
Induction Protocol:
-
Environment: Mice are housed in a controlled environment with low humidity (20-25%).
-
Airflow: Continuous airflow is induced using fans to increase tear evaporation.
-
Pharmacological Intervention: Subcutaneous injections of scopolamine, an anti-cholinergic agent, are administered to reduce tear secretion.
Evaluation Parameters:
-
Tear volume: Measured using phenol (B47542) red threads or other standardized methods.
-
Corneal staining: Fluorescein or lissamine green staining is used to assess corneal epithelial damage.
-
Histology/Immunohistochemistry: Lacrimal glands and ocular surface tissues are analyzed for inflammatory cell infiltration (e.g., CD4+ T cells).
References
- 1. Efficacy and Safety of a Water-Free Topical Cyclosporine, 0.1%, Solution for the Treatment of Moderate to Severe Dry Eye Disease: The ESSENCE-2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tearsolutions.com [tearsolutions.com]
- 4. Topical Administration of Lacritin Is a Novel Therapy for Aqueous-Deficient Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lacritin - Wikipedia [en.wikipedia.org]
Head-to-head comparison of Lacripep and lifitegrast for Sjögren's syndrome
A detailed analysis for researchers and drug development professionals.
The management of dry eye disease associated with Sjögren's syndrome presents a significant clinical challenge. This guide provides a head-to-head comparison of two therapeutic agents, Lacripep and lifitegrast (B1675323), offering insights into their distinct mechanisms of action, clinical trial data, and experimental protocols. This objective comparison is intended to inform researchers, scientists, and drug development professionals in the field of ophthalmology and autoimmune disease.
Mechanism of Action
This compound and lifitegrast address the ocular surface manifestations of Sjögren's syndrome through fundamentally different biological pathways.
This compound: A novel approach, this compound is a synthetic fragment of lacritin, a naturally occurring human tear protein.[1][2] Its mechanism is centered on restoring ocular surface homeostasis.[2][3] Lacritin is often deficient in the tears of patients with dry eye disease, particularly in Sjögren's syndrome.[4][5] By acting as a replacement therapy, this compound aims to restore basal tearing and the health of cells on the ocular surface.[6] It is believed to promote the natural tearing mechanism and stabilize the tear film.[6]
Lifitegrast: In contrast, lifitegrast is a small-molecule integrin antagonist.[7] Its primary mechanism involves blocking the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[7][8][9] This interaction is a key step in the T-cell mediated inflammatory cascade that is a hallmark of dry eye disease in Sjögren's syndrome.[7][8] By inhibiting T-cell activation and migration, lifitegrast reduces inflammation on the ocular surface.[8][9][10]
Signaling Pathway Diagrams
Caption: this compound's restorative mechanism of action.
References
- 1. This compound by TearSolutions for Sicca Syndrome (Sjogren): Likelihood of Approval [pharmaceutical-technology.com]
- 2. tearsolutions.com [tearsolutions.com]
- 3. TearSolutions, Inc. Announces Outcome of Type C Meeting with FDA and Next Steps in the Development of this compound™ - BioSpace [biospace.com]
- 4. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. New dry eye drug aims to treat cause rather than mask symptoms [newsroom.uvahealth.com]
- 7. researchgate.net [researchgate.net]
- 8. Management of Sjogren’s Dry Eye Disease—Advances in Ocular Drug Delivery Offering a New Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dry eye syndrome: developments and lifitegrast in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the superiority of Lacripep over artificial tears for ocular surface health
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Lacripep's Therapeutic Potential Compared to Conventional Artificial Tears, Supported by Experimental Evidence.
Dry eye disease (DED) is a multifactorial condition characterized by a loss of homeostasis of the tear film, resulting in ocular discomfort and visual impairment. While artificial tears are a mainstay of palliative treatment, emerging therapies aim to address the underlying biological deficiencies. This guide provides a comprehensive comparison of this compound™, a novel tear protein replacement therapy, with traditional artificial tears, focusing on their efficacy in promoting ocular surface health.
Executive Summary
This compound, a synthetic fragment of the naturally occurring tear protein lacritin, is being developed as a restorative treatment for DED. Unlike conventional artificial tears that primarily provide lubrication and hydration, this compound is designed to address the biological basis of the disease by restoring basal tearing and promoting the health of the ocular surface epithelium. Clinical and preclinical data suggest that this compound offers benefits beyond the symptomatic relief provided by artificial tears, particularly in patients with moderate to severe DED, such as that associated with primary Sjögren's syndrome.
Comparative Efficacy: Clinical and Preclinical Data
The superiority of this compound over a standard vehicle (placebo), which can be considered a form of artificial tear, has been evaluated in a significant first-in-human clinical trial. The following tables summarize the key quantitative findings from this study and are supplemented by a general overview of the efficacy of commercially available artificial tears based on systematic reviews.
Table 1: Clinical Efficacy of this compound vs. Vehicle (Artificial Tear) in Primary Sjögren's Syndrome-Associated Dry Eye
| Outcome Measure | Timepoint | This compound (22 µM) | This compound (44 µM) | Vehicle (Placebo) | p-value (22 µM vs. Vehicle) |
| Change from Baseline in Inferior Corneal Fluorescein (B123965) Staining (CFS) Score | Day 14 | Statistically significant improvement | Not specified | No significant change | <0.05 |
| Day 28 | Not statistically significant | Not statistically significant | No significant change | Not significant | |
| Change from Baseline in Burning/Stinging Symptom Score (Visual Analog Scale) | Day 14 | Statistically significant improvement | Not specified | No significant change | <0.05 |
| Day 28 | Not statistically significant | Not statistically significant | No significant change | Not significant | |
| Change from Baseline in Total Corneal Fluorescein Staining (CFS) Score | Day 28 | Not statistically significant | Not statistically significant | No significant change | Not significant |
| Change from Baseline in Eye Dryness Score | Day 28 | Not statistically significant | Not statistically significant | No significant change | Not significant |
Note: While the primary endpoints for total CFS and eye dryness at day 28 were not met, post-hoc analyses of patients with higher baseline disease severity showed more pronounced and sustained improvements with this compound.[1][2]
Table 2: General Efficacy of Over-the-Counter (OTC) Artificial Tears (Based on Systematic Reviews)
| Outcome Measure | General Finding |
| Symptom Improvement (e.g., dryness, discomfort) | Good evidence for improvement within a month of regular use (typically applied four times a day). Not all patients experience benefit. |
| Improvement in Clinical Signs (e.g., corneal staining, tear film breakup time) | Generally takes several months to show improvement. |
| Comparative Efficacy | Combination formulations are often more effective than single-ingredient tears. Polyethylene glycol-based tears may be more effective than those with carboxymethylcellulose or hydroxypropyl methylcellulose. Lipid-based drops are more effective for evaporative dry eye. |
Source: Based on systematic reviews of randomized controlled trials of various artificial tear formulations.[3][4][5][6]
Mechanism of Action: A Restorative Approach
Artificial tears provide a temporary physical barrier and lubrication to the ocular surface. In contrast, this compound's mechanism is rooted in restoring the natural homeostatic functions of the tear film. This compound is a synthetic peptide derived from lacritin, a tear protein that is deficient in various forms of dry eye disease.[1]
The proposed signaling pathway for this compound involves its interaction with the cell surface proteoglycan syndecan-1. This binding is thought to initiate a cascade of intracellular events that promote autophagy, a cellular process of clearing damaged components and restoring cellular health and metabolism. This mechanism is believed to underlie this compound's ability to restore the health of the corneal epithelium and promote natural tear secretion.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the clinical evaluation of this compound.
First-in-Human Clinical Trial of this compound (NCT03226444)
This study was a multicenter, randomized, placebo-controlled, double-masked, parallel-group trial.[1][2][7][8]
-
Participants: Patients with a diagnosis of dry eye associated with primary Sjögren's syndrome.
-
Interventions:
-
This compound™ ophthalmic solution (22 µM or 44 µM)
-
Placebo (vehicle)
-
One drop administered three times daily to both eyes for 28 days.
-
-
Primary Efficacy Endpoints:
-
Mean change from baseline in total Corneal Fluorescein Staining (CFS) score at day 28.
-
Mean change from baseline in Eye Dryness Score at day 28.
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in inferior CFS score.
-
Change from baseline in various symptom assessments, including burning/stinging.
-
Lissamine green conjunctival staining.
-
Anesthetized Schirmer's test.
-
Tear film breakup time (TBUT).
-
Key Assessment Methodologies
-
Corneal Fluorescein Staining (CFS): The cornea was divided into five regions (central, superior, temporal, nasal, and inferior). Each region was graded on a 0-3 scale (0 = no staining, 1 = mild, 2 = moderate, 3 = severe), resulting in a total score of 0-15, according to the National Eye Institute (NEI)/Industry Workshop scale.[6][7][9][10][11]
-
Schirmer's Test (with anesthesia): A sterile filter paper strip was placed in the lateral canthus of the lower eyelid for 5 minutes. The amount of wetting on the strip was measured in millimeters to assess aqueous tear production.[12][13][14][15][16]
-
Tear Film Breakup Time (TBUT): A fluorescein strip was used to instill fluorescein into the tear film. The patient was instructed to blink, and the time in seconds from the last blink to the appearance of the first dry spot on the cornea was measured using a slit lamp with a cobalt blue filter. A TBUT of less than 10 seconds is generally considered abnormal.[3][4][5][17][18]
Conclusion
The available evidence suggests that this compound represents a promising, mechanistically distinct alternative to traditional artificial tears for the management of dry eye disease. While artificial tears offer temporary symptomatic relief through lubrication, this compound's mode of action targets the underlying cellular and homeostatic dysregulation of the ocular surface. The first-in-human clinical trial demonstrated statistically significant improvements in key signs and symptoms of DED, particularly in patients with more severe disease, when compared to its vehicle. These findings, coupled with a strong preclinical rationale, validate the potential superiority of this compound as a restorative therapy for ocular surface health. Further clinical investigations are warranted to fully elucidate its comparative efficacy against a broader range of commercially available artificial tears and in a more diverse DED population.
References
- 1. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Primary Sjögren-Associated Ocular Surface Disease: Results of the First-In-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atlas Entry - Tear breakup time (TBUT) [webeye.ophth.uiowa.edu]
- 4. Tear break-up time - Wikipedia [en.wikipedia.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Reliability of 4 Clinical Grading Systems for Corneal Staining | Ento Key [entokey.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. trials.arthritis.org [trials.arthritis.org]
- 9. The Ophthalmologist | CFS: It’s a Numbers Game [theophthalmologist.com]
- 10. researchgate.net [researchgate.net]
- 11. revieweducationgroup.com [revieweducationgroup.com]
- 12. Schirmer Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Schirmer's test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schirmer's test - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. medpulse.in [medpulse.in]
Unveiling Therapeutic Response: A Guide to Biomarkers for Lacripep in Dry Eye Disease
For researchers, scientists, and drug development professionals, confirming the therapeutic efficacy of novel treatments like Lacripep is paramount. This guide provides a comprehensive comparison of potential biomarkers to monitor the therapeutic response to this compound for Dry Eye Disease (DED), contrasting them with established and emerging biomarkers for alternative therapies. Detailed experimental protocols and quantitative data are presented to aid in the design and interpretation of preclinical and clinical studies.
This compound, a synthetic fragment of the naturally occurring tear protein lacritin, represents a novel secretagogue and homeostatic approach to treating DED.[1] Unlike conventional anti-inflammatory treatments, this compound aims to restore the natural basal tearing mechanism and the health of the ocular surface cells.[1] Identifying objective biomarkers that reflect these mechanisms of action is crucial for validating its therapeutic effects and for patient stratification.
Potential Biomarkers for this compound Therapeutic Response
While clinical signs and patient-reported symptoms are primary endpoints in clinical trials, molecular and cellular biomarkers can provide objective evidence of therapeutic engagement and biological response. Based on its mechanism of action and preclinical data, the following are potential biomarkers to confirm the therapeutic response to this compound.
Cellular Biomarkers:
A key preclinical finding in a mouse model of Sjögren's Syndrome, a condition often associated with severe DED, demonstrated that this compound treatment led to a significant reduction in CD4+ T cell infiltration in the cornea and lacrimal gland.[2] This suggests that monitoring changes in immune cell populations on the ocular surface could serve as a valuable biomarker for this compound's anti-inflammatory and restorative effects.
Tear Film Composition:
As this compound is a replacement for the deficient lacritin protein, direct measurement of lacritin levels or its fragments in the tear film post-treatment could be a primary pharmacodynamic biomarker. Furthermore, improvements in the overall tear proteome, including the restoration of other homeostatic proteins, could be monitored.
Comparison with Biomarkers for Alternative DED Therapies
A comparative analysis with biomarkers used for established DED treatments, such as cyclosporine and lifitegrast, can provide context for evaluating this compound's efficacy.
| Biomarker Category | Potential Biomarkers for this compound | Established Biomarkers for Alternatives (Cyclosporine, Lifitegrast) |
| Cellular | Reduction in CD4+ T cell infiltration on the ocular surface | Reduction in conjunctival T-cell infiltration and expression of activation markers (e.g., HLA-DR) |
| Molecular (Tear Film) | Increased levels of lacritin/Lacripep fragmentsNormalization of tear proteome | Reduction in inflammatory cytokines (e.g., IL-6, TNF-α)Reduction in Matrix Metalloproteinase-9 (MMP-9) levelsNormalization of tear osmolarity |
| Clinical Signs | Improvement in corneal fluorescein (B123965) staining (CFS)Improvement in lissamine green conjunctival staining (LCGS)Increase in Schirmer's test scoreIncrease in tear breakup time (TBUT) | Improvement in corneal fluorescein staining (CFS)Increase in Schirmer's test score |
| Patient-Reported Outcomes | Reduction in symptoms of burning and stingingImprovement in Ocular Surface Disease Index (OSDI) score | Improvement in Ocular Surface Disease Index (OSDI) scoreReduction in specific symptoms (e.g., dryness, pain) |
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize available quantitative data for key biomarkers.
Table 1: Preclinical Data for this compound
| Biomarker | Model | Treatment | Result |
| CD4+ T Cell Infiltration | Aire KO mice (Sjögren's Syndrome model) | This compound | 48% decrease in cornea40.5% reduction in lacrimal gland lymphocytic foci |
Source: IOVS, 2014[2]
Table 2: Clinical Trial Data for this compound (Clinical Signs and Symptoms)
| Outcome Measure | Patient Population | Treatment | Result at 2 Weeks |
| Inferior Corneal Staining | Primary Sjögren's Syndrome | 0.005% this compound | -0.4 reduction (p=0.0055 vs. placebo) |
| Burning and Stinging | Primary Sjögren's Syndrome | 0.005% this compound | -14.5 point reduction (p=0.0024 vs. placebo) |
Source: IOVS, 2021[3]
Table 3: Clinical Trial Data for Alternative Therapies (Illustrative Examples)
| Therapy | Biomarker | Patient Population | Result |
| Lifitegrast 5% | Tear Osmolarity | DED patients | Significant improvement from baseline at 12 weeks |
| Lifitegrast 5% | MMP-9 | DED patients | Significant improvement from baseline at 12 weeks |
| Cyclosporine 0.05% | Conjunctival CD11a+ cells | DED patients | Significant decrease at 6 months |
| Cyclosporine 0.05% | Conjunctival HLA-DR+ cells | DED patients | Significant decrease at 6 months |
Sources: Various clinical trials
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Immunohistochemistry for CD4+ T Cell Infiltration in Corneal and Lacrimal Gland Tissue (Preclinical)
-
Tissue Preparation: Harvest cornea and lacrimal glands from treated and control animals. Fix tissues in 4% paraformaldehyde, embed in paraffin, and section at 5 µm thickness.
-
Antigen Retrieval: Deparaffinize sections and perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.
-
Immunostaining:
-
Block non-specific binding with 5% normal goat serum for 1 hour.
-
Incubate with primary antibody against CD4 (e.g., rabbit anti-mouse CD4) overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 1 hour.
-
Apply avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Develop with 3,3'-diaminobenzidine (B165653) (DAB) substrate and counterstain with hematoxylin.
-
-
Quantification: Capture images using a light microscope and quantify the number of CD4+ cells per unit area using image analysis software.
2. Tear Cytokine Analysis using ELISA
-
Tear Collection: Collect tears using Schirmer strips or a capillary tube.[4][5] Immediately place the collection material in a microcentrifuge tube on ice.
-
Sample Processing: Elute tears from the Schirmer strip by adding a known volume of assay buffer and centrifuging.[4] Store tear samples at -80°C until analysis.
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody, adding substrate, and reading the absorbance on a plate reader.
-
-
Data Analysis: Calculate cytokine concentrations based on the standard curve. Normalize to total protein concentration if necessary.
3. Corneal Fluorescein Staining (CFS)
-
Procedure: Instill a fluorescein strip moistened with sterile saline into the inferior cul-de-sac. Ask the patient to blink several times.
-
Observation: Examine the cornea using a slit lamp with a cobalt blue filter.
-
Grading: Grade the staining in five corneal regions (central, superior, inferior, nasal, temporal) using the National Eye Institute (NEI) scale (0-3 for each region, total score 0-15).[6]
4. Schirmer's Test
-
Procedure: Place a standardized filter paper strip in the lateral canthus of the lower eyelid.[7][8] The patient should gently close their eyes.
-
Measurement: After 5 minutes, remove the strip and measure the length of the wetted area in millimeters.[8]
5. Tear Breakup Time (TBUT)
-
Procedure: Instill fluorescein into the tear film. Ask the patient to blink and then hold their eyes open.
-
Observation: Using a slit lamp, measure the time in seconds from the last blink to the appearance of the first dry spot on the cornea.[9] A TBUT of less than 10 seconds is generally considered abnormal.[10]
6. Ocular Surface Disease Index (OSDI) Questionnaire
-
Administration: Provide the patient with the 12-item OSDI questionnaire to assess the frequency of various symptoms and their impact on vision-related functions.[11][12]
-
Scoring: Calculate the OSDI score based on the patient's responses, with higher scores indicating greater disability.[11]
Visualizing Pathways and Workflows
Dry Eye Disease Inflammatory Pathway
Caption: The inflammatory cascade in Dry Eye Disease.
This compound's Proposed Mechanism of Action
Caption: this compound's restorative mechanism of action.
Experimental Workflow for Tear Biomarker Analysis
Caption: A typical workflow for tear biomarker analysis.
References
- 1. New dry eye drug aims to treat cause rather than mask symptoms [newsroom.uvahealth.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Bead Based Multiplex Assay for Analysis of Tear Cytokine Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of a panel for dry-eye protein biomarkers in tears: A comparative pilot study using standard ELISA and customized microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. allaboutvision.com [allaboutvision.com]
- 8. Schirmer's test - Wikipedia [en.wikipedia.org]
- 9. What Is Tear Film Breakup Time? Definition, Test Procedure, and Its Role in Dry Eye Diagnosis | Glossary [lens.com]
- 10. Tear break-up time - Wikipedia [en.wikipedia.org]
- 11. eyecalc.org [eyecalc.org]
- 12. dryeyedoctor.co.uk [dryeyedoctor.co.uk]
Cross-study analysis of Lacripep's effectiveness in different dry eye populations
A Comparative Guide for Researchers and Drug Development Professionals
Lacripep, a novel topical therapeutic, is emerging as a promising candidate in the management of dry eye disease (DED). This guide provides a comprehensive cross-study analysis of this compound's effectiveness, comparing its performance with established treatments—cyclosporine and lifitegrast (B1675323)—and high-performance artificial tears across different dry eye populations. This analysis is based on available clinical trial data and aims to provide an objective resource for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a synthetic fragment of the tear protein lacritin, functions as a natural replacement therapy, aiming to restore basal tearing and corneal health.[1] Clinical trial evidence, primarily from a first-in-human study in patients with Sjögren's Syndrome-associated DED, demonstrates its potential to improve both signs and symptoms of the disease. While direct comparative trials are lacking, this guide synthesizes data from individual studies to draw preliminary comparisons and highlight areas for future research.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key efficacy data from clinical trials of this compound, cyclosporine, lifitegrast, and high-performance artificial tears. It is important to note that these are not head-to-head comparisons and trial designs, patient populations, and outcome measures may vary.
Table 1: Efficacy in Sjögren's Syndrome Dry Eye
| Treatment (Concentration) | Study | Primary Endpoint(s) | Key Efficacy Results | Adverse Events |
| This compound (0.005%) | NCT03226444[2] | Change in Corneal Fluorescein (B123965) Staining (CFS) and Eye Dryness Score | Statistically significant reduction in inferior CFS at 2 weeks.[3] Significant reduction in burning/stinging at 2 weeks in a post-hoc analysis of patients with higher baseline eye dryness scores.[4] | Well-tolerated; mild, transient ocular irritation reported.[4] |
| Cyclosporine (0.05%) | Multiple Studies | Improvement in signs (e.g., corneal staining) and symptoms | Significant improvements in corneal staining, Schirmer's test scores, and various symptoms of dry eye have been consistently reported. | Burning sensation upon instillation is a common side effect. |
| Lifitegrast (5%) | OPUS-1, OPUS-2, OPUS-3 | Improvement in signs (e.g., inferior corneal staining) and symptoms (e.g., eye dryness score) | Data in a dedicated Sjögren's population is limited in the provided search results. However, trials in general DED populations have shown efficacy. | Instillation site irritation, dysgeusia (altered taste), and reduced visual acuity are the most common adverse events. |
Table 2: Efficacy in General Dry Eye Disease (Non-Sjögren's)
| Treatment (Concentration) | Study | Primary Endpoint(s) | Key Efficacy Results | Adverse Events |
| This compound | Phase II/III trials planned | Statistically significant improvement in inferior corneal fluorescein staining and symptoms of burning and stinging. | Results from a dedicated trial in the general DED population are not yet published. TearSolutions is planning a Phase II/III trial for this population. | N/A |
| Cyclosporine (0.05%, 0.1%) | Multiple Studies | Improvement in signs (e.g., corneal staining) and symptoms | Significant improvements in corneal and conjunctival staining scores, tear break-up time (TBUT), and subjective symptoms. | Burning sensation upon instillation. |
| Lifitegrast (5%) | OPUS-1, OPUS-2, OPUS-3 | Improvement in signs (inferior corneal staining) and symptoms (eye dryness score) | Significant improvements in eye dryness score as early as 2 weeks. Significant improvements in inferior corneal staining. | Instillation site irritation, dysgeusia, reduced visual acuity. |
| High-Performance Artificial Tears (Sodium Hyaluronate-based) | Multiple Studies | Improvement in symptoms and signs | Significant improvements in Ocular Surface Disease Index (OSDI) scores, TBUT, and fluorescein staining. | Generally well-tolerated. |
| High-Performance Artificial Tears (Lipid-based) | Multiple Studies | Improvement in symptoms and signs, particularly in evaporative dry eye | Demonstrated efficacy in improving TBUT and OSDI scores, comparable to aqueous-based tears. | Generally well-tolerated. |
Table 3: Efficacy in Contact Lens-Related Dry Eye
| Treatment | Study | Primary Endpoint(s) | Key Efficacy Results | Adverse Events |
| This compound | No dedicated published trials found | N/A | N/A | N/A |
| Lifitegrast (5%) | NCT04597762 | Change in total score on the Contact Lens Dry Eye Questionnaire-8 (CLDEQ-8) | Significant improvement in dry eye symptoms in contact lens wearers after 8 weeks of treatment. | Instillation site irritation, dysgeusia, reduced visual acuity. |
| High-Performance Artificial Tears | Multiple Studies | Improvement in comfort and wearing time | Can provide temporary relief of symptoms. | Generally well-tolerated. |
Experimental Protocols
A detailed understanding of the methodologies employed in key clinical trials is crucial for a nuanced comparison of the results.
This compound (NCT03226444)
-
Study Design: A multi-center, randomized, double-masked, placebo-controlled, parallel-group Phase I/II study.
-
Patient Population: Patients with dry eye associated with primary Sjögren's Syndrome.
-
Intervention: this compound™ ophthalmic solution (0.005% or 0.01%) or placebo, administered as one drop three times a day in both eyes for four weeks.
-
Key Efficacy Assessments:
-
Corneal Fluorescein Staining (CFS): Graded using the National Eye Institute (NEI) scale.
-
Symptoms: Assessed using a Visual Analog Scale (VAS) for various symptoms including burning/stinging and eye dryness.
-
Cyclosporine (Representative Studies)
-
Study Design: Typically multi-center, randomized, double-masked, vehicle-controlled trials.
-
Patient Population: Patients with moderate to severe dry eye disease, which can include Sjögren's Syndrome and non-Sjögren's populations.
-
Intervention: Cyclosporine ophthalmic emulsion (e.g., 0.05%) or vehicle, typically administered twice daily.
-
Key Efficacy Assessments:
-
Corneal Staining: Often assessed using the Oxford scale or the NEI scale.
-
Schirmer's Test: Measures tear production.
-
Symptoms: Evaluated using questionnaires such as the Ocular Surface Disease Index (OSDI) or the Symptom Assessment in Dry Eye (SANDE) questionnaire.
-
Lifitegrast (OPUS Trials)
-
Study Design: A series of multi-center, randomized, double-masked, placebo-controlled Phase III trials.
-
Patient Population: Patients with signs and symptoms of dry eye disease.
-
Intervention: Lifitegrast ophthalmic solution (5%) or placebo, administered twice daily.
-
Key Efficacy Assessments:
-
Corneal Staining: Inferior corneal staining score (ICSS) was a key sign endpoint.
-
Symptoms: Eye Dryness Score (EDS) measured on a VAS was a primary symptom endpoint. Other symptom assessments included the OSDI.
-
High-Performance Artificial Tears (Representative Studies)
-
Study Design: Varied, including randomized, controlled trials and open-label studies.
-
Patient Population: Generally patients with symptoms of dry eye, with some studies focusing on specific subtypes like evaporative dry eye.
-
Intervention: Active artificial tear formulation (e.g., sodium hyaluronate or lipid-based) compared to placebo or another active comparator.
-
Key Efficacy Assessments:
-
Tear Break-Up Time (TBUT): A measure of tear film stability.
-
Ocular Surface Staining: Using fluorescein or lissamine green.
-
Symptoms: Assessed via questionnaires like the OSDI.
-
Mechanism of Action and Signaling Pathways
Understanding the underlying mechanisms of these treatments provides insight into their therapeutic rationale and potential for different patient populations.
This compound:
This compound is a synthetic peptide derived from lacritin, a tear protein that is often deficient in dry eye. It is believed to restore ocular surface homeostasis. This compound interacts with cell surface syndecan-1, a heparan sulfate (B86663) proteoglycan. This interaction is facilitated by the enzyme heparanase, which cleaves heparan sulfate chains on syndecan-1, exposing a binding site for this compound. This binding is thought to initiate a signaling cascade that promotes tear secretion and cell proliferation, though the exact downstream pathways are still under investigation.
Cyclosporine:
Cyclosporine is an immunomodulator that acts as a calcineurin inhibitor. In dry eye, it is thought to inhibit T-cell activation and the subsequent inflammatory cascade on the ocular surface. This leads to a reduction in inflammation, an increase in goblet cell density, and improved tear production.
Lifitegrast:
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It works by blocking the interaction between LFA-1 on T-cells and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), on the surface of corneal and conjunctival epithelial cells. This interaction is a key step in T-cell activation and migration to inflammatory sites. By blocking this, lifitegrast reduces the inflammatory response on the ocular surface.
Experimental Workflow: A Typical Dry Eye Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial evaluating a new dry eye therapeutic, based on the protocols of the studies reviewed.
Conclusion and Future Directions
This compound represents a novel, mechanism-based approach to the treatment of dry eye disease, particularly for patient populations with a known deficiency in the natural tear protein lacritin, such as those with Sjögren's Syndrome. The initial clinical data is promising, suggesting a good safety profile and potential for rapid improvement in both signs and symptoms.
Compared to established immunomodulatory therapies like cyclosporine and lifitegrast, this compound's restorative mechanism may offer a different therapeutic paradigm. However, a direct comparison of efficacy is premature without head-to-head clinical trials. The upcoming Phase II/III trials of this compound in the general dry eye population will be crucial in further defining its role in the broader DED landscape.
For researchers and drug development professionals, the key takeaways are:
-
This compound shows promise in a difficult-to-treat population (Sjögren's Syndrome).
-
Its mechanism of action is distinct from current prescription therapies.
-
Further clinical data in more diverse dry eye populations are needed to fully establish its comparative efficacy and optimal patient populations.
The continued development of this compound and other novel therapies holds the potential to significantly advance the management of this multifactorial and often debilitating disease.
References
- 1. dovepress.com [dovepress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Primary Sjögren-Associated Ocular Surface Disease: Results of the First-In-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lacripep and Other Tear Stimulation Peptides in the Management of Dry Eye Disease
For Immediate Release to the Scientific Community
Dry eye disease (DED) is a multifactorial condition characterized by a loss of tear film homeostasis, resulting in ocular surface inflammation, discomfort, and visual disturbances. The therapeutic landscape is evolving from simple lubrication to targeted biological interventions. This guide provides a comparative review of Lacripep, a novel peptide therapy, and other significant tear stimulation peptides and secretagogues. The focus is on their mechanisms of action, supporting experimental data, and detailed protocols for key assays, aimed at researchers, scientists, and professionals in drug development.
Introduction to Peptide-Based Tear Stimulation
The tear film is a complex fluid essential for maintaining ocular surface health. Its stability depends on a delicate balance of lipids, aqueous, and mucin components, enriched with various proteins and growth factors. A deficiency in any of these elements can lead to DED. Peptide-based therapies represent a promising approach, aiming to restore the natural composition and function of the tear film.
This compound is a synthetic 19-amino acid fragment of lacritin, a naturally occurring tear glycoprotein.[1][2] Lacritin is known to be deficient in the tears of patients with various forms of DED.[3][4] this compound acts as a replacement therapy, aiming to restore ocular surface homeostasis by stimulating basal tear secretion and promoting the health of the ocular surface cells.[2][5]
Other tear stimulation peptides and secretagogues encompass a range of molecules that promote tear secretion through different mechanisms. These include purinergic receptor agonists like Diquafosol, neurotrophic factors such as Recombinant Human Nerve Growth Factor (rhNGF), and neuropeptides like Vasoactive Intestinal Peptide (VIP).
Mechanism of Action and Signaling Pathways
The therapeutic effect of these peptides is dictated by their specific interactions with ocular surface cells and their subsequent signaling cascades.
This compound: Restoring Homeostasis
This compound's mechanism centers on restoring the natural functions of the tear film. It is believed to interact with cell surface syndecan-1, a heparan sulfate (B86663) proteoglycan, to initiate signaling. This interaction is thought to trigger downstream pathways that promote basal tearing, maintain the health of corneal and conjunctival epithelia, and potentially reduce inflammation.[2][3] Preclinical studies suggest that this compound can restore corneal innervation and reduce T-cell infiltration in the cornea and lacrimal gland.
Diquafosol: A P2Y2 Receptor Agonist
Diquafosol is a purinergic P2Y2 receptor agonist.[6][7] These receptors are present on the apical surface of conjunctival and corneal epithelial cells.[1] Activation of P2Y2 receptors by Diquafosol triggers a G-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, which in turn promotes the secretion of water and mucins from conjunctival goblet cells, thereby increasing tear fluid and improving tear film stability.[6][8][9]
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize quantitative data from key studies to facilitate a comparison of the performance of this compound and other tear-stimulating agents.
Table 1: Preclinical Efficacy in Animal Models
| Peptide/Agent | Animal Model | Key Findings | Citation(s) |
| This compound | Autoimmune regulator (Aire)-deficient mice (Sjögren's syndrome model) | Maintained tear secretion (8.84mm higher than PBS-treated), improved corneal epithelial integrity (reduced lissamine green staining), restored corneal innervation, and reduced CD4+ T cell infiltration in the cornea by 48%. | [4] |
| Diquafosol | Rat dry eye model | Increased tear fluid secretion and induced the release of glycoproteins from goblet cells. | [9] |
| DFCPPGFNTK | Benzalkonium chloride (BAC)-induced dry eye in mice | Significantly increased tear secretion, prevented corneal epithelial thinning, and reduced the loss of conjunctival goblet cells compared to the DED group. | [10] |
Table 2: Clinical Efficacy in Human Trials
| Peptide/Agent | Study Phase | Patient Population | Key Efficacy Outcomes | Citation(s) |
| This compound | Phase I/II | Primary Sjögren's Syndrome | Significant improvements in inferior corneal fluorescein (B123965) staining at days 14 and 28, and reduction in burning/stinging symptoms at day 14 in patients with baseline Eye Dryness Severity scores ≥60. | [3][11] |
| Diquafosol (3%) | Crossover Trial | Dry Eye Disease | Significantly improved OSDI, TBUT, and corneal and conjunctival staining after 4 weeks of treatment. | [12] |
| rhNGF (20 µg/mL) | Phase IIa | Moderate to severe DED | Significant improvement in DED symptoms (SANDE and OSDI scales) and ocular surface damage (lissamine green staining). Tear function (Schirmer test) also improved. | [13][14][15] |
| ST-100 (60 µg/mL) | Phase II | Dry Eye Disease | Superiority over vehicle in improving total corneal fluorescein staining and Schirmer's test scores. | [16] |
Safety and Tolerability
The safety profile of a therapeutic agent is paramount. The following table outlines the reported adverse events from clinical trials.
Table 3: Safety and Tolerability in Clinical Trials
| Peptide/Agent | Most Common Adverse Events | Severity | Citation(s) |
| This compound | Mild ocular irritation | Mild (<3% of patients) | [3][11] |
| Diquafosol (3%) | Eye irritation, eye discharge, conjunctival hyperemia | Not specified | [12] |
| rhNGF (20 µg/mL) | Eye pain | Mild, resolved without treatment | [14][15] |
| ST-100 | Well-tolerated | Not specified | [16] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of therapeutic agents.
Schirmer's Test
This test measures aqueous tear production.
-
Protocol: A sterile filter paper strip (5 mm by 35 mm) is placed in the lower conjunctival sac at the junction of the middle and lateral thirds of the eyelid. The patient is instructed to close their eyes gently. After 5 minutes, the strip is removed, and the length of the wetted portion is measured in millimeters. Anesthesia may be used for basal tear secretion measurement.
Corneal Fluorescein Staining (CFS)
This method assesses corneal epithelial defects.
-
Protocol: A fluorescein sodium ophthalmic strip is moistened with sterile saline and gently applied to the inferior palpebral conjunctiva. The patient is asked to blink several times to distribute the dye. The cornea is then examined with a slit-lamp microscope using a cobalt blue filter. The cornea is divided into regions (e.g., superior, inferior, central, nasal, temporal), and each region is graded on a scale (e.g., 0-3 or 0-4) based on the extent of punctate staining. The total score is the sum of the scores from all regions.
Tear Film Breakup Time (TBUT)
TBUT measures the stability of the tear film.
-
Protocol: Fluorescein dye is instilled into the conjunctival sac as described for CFS. The patient is instructed to blink several times and then stare straight ahead without blinking. The tear film is observed under a slit-lamp with a cobalt blue filter. The time in seconds from the last blink to the appearance of the first dry spot or disruption in the tear film is recorded. The average of three consecutive measurements is typically taken.
Conclusion and Future Perspectives
This compound represents a targeted approach to DED therapy by aiming to replace a deficient natural tear component and restore ocular surface homeostasis. Its mechanism of action appears to be distinct from secretagogues like Diquafosol, which primarily act by stimulating existing cellular machinery to increase tear and mucin secretion. Neurotrophic factors like rhNGF offer another dimension by potentially promoting nerve regeneration and epithelial health.
The preclinical and clinical data for this compound are promising, particularly for patients with Sjögren's syndrome, a population with high unmet medical need. While direct comparative trials are lacking, the available data suggest that different peptides may be suited for different subtypes of DED. For instance, Diquafosol may be more broadly applicable for patients with general tear insufficiency, while this compound might be particularly beneficial for those with an underlying lacritin deficiency.
Future research should focus on head-to-head clinical trials to directly compare the efficacy and safety of these different peptide-based therapies. Furthermore, the identification of biomarkers to stratify DED patients could enable a more personalized treatment approach, matching the therapeutic mechanism to the underlying pathophysiology of an individual's disease. The continued development of novel peptides and a deeper understanding of their signaling pathways will undoubtedly pave the way for more effective management of dry eye disease.
References
- 1. benchchem.com [benchchem.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New dry eye drug aims to treat cause rather than mask symptoms [newsroom.uvahealth.com]
- 6. What is the mechanism of Diquafosol Sodium? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Diquafosol ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Peptide DFCPPGFNTK Mitigates Dry Eye Pathophysiology by Suppressing Oxidative Stress, Apoptosis, Inflammation, and Autophagy: Evidence from In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing two mucin secretagogues for the treatment of dry eye disease: a prospective randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bjo.bmj.com [bjo.bmj.com]
- 14. todayspractitioner.com [todayspractitioner.com]
- 15. Effect of recombinant human nerve growth factor eye drops in patients with dry eye: a phase IIa, open label, multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase 2 Trial to Test Safety and Efficacy of ST-100, a Unique Collagen Mimetic Peptide Ophthalmic Solution for Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity: A Comparative Analysis of Lacripep and Full-Length Lacritin
A focused examination of the in vitro bioactivities of Lacripep and its parent molecule, full-length lacritin, reveals a consistent functional profile, with the synthetic peptide this compound demonstrating comparable and, in some contexts, potentially superior therapeutic properties. Both molecules exert their effects on ocular surface cells through a shared signaling pathway, underscoring the role of this compound as a potent mimetic of the full-length protein's active domain.
This compound, a 19-amino acid synthetic peptide, represents the C-terminal active fragment of the full-length 119-amino acid tear glycoprotein, lacritin. Extensive research has established that this compound retains all the known biological activities of the native lacritin monomer.[1][2] Both molecules are key players in ocular surface homeostasis, demonstrating pro-secretory, mitogenic, and protective functions essential for maintaining a healthy corneal epithelium.[3][4]
The primary mechanism of action for both this compound and full-length lacritin involves binding to the cell surface proteoglycan syndecan-1.[5][6] This interaction is critically dependent on the enzymatic activity of heparanase, which cleaves heparan sulfate (B86663) chains on syndecan-1, thereby exposing a binding site for lacritin and this compound.[1] Upon binding, a signaling cascade is initiated that is crucial for their diverse biological effects.
While direct, side-by-side quantitative in vitro comparisons in published literature are limited, the available evidence strongly suggests a functional equivalence. Furthermore, in vivo studies utilizing a mouse model of Sjögren's syndrome have indicated that this compound may possess superior tear-inducing, neurotrophic, and anti-inflammatory properties compared to naturally occurring lacritin.[7] A characteristic feature of both molecules is a bell-shaped dose-response curve observed in both in vitro and in vivo settings, where biological effects diminish at both very low and very high concentrations.[1][8]
Comparative Summary of In Vitro Bioactivity
| Bioactivity Assay | This compound | Full-Length Lacritin | Key Findings |
| Corneal Epithelial Cell Proliferation | Mitogenic | Mitogenic | Both stimulate proliferation of human corneal epithelial cells. A study on full-length lacritin identified an optimal concentration of 10 nM for increasing cell number in a biphasic manner.[3][9] |
| Corneal Epithelial Cell Migration (Wound Healing) | Promotes Migration | Promotes Migration | Both have been shown to increase the motility of corneal epithelial cells, suggesting a role in wound healing.[5][6] |
| Signaling Pathway Activation | Activates PKCα-NFAT/mTOR | Activates PKCα-NFAT/mTOR | Full-length lacritin is confirmed to signal through a PKCα-dependent pathway, leading to the activation of NFAT and mTOR.[10][11] this compound is understood to operate through the same mechanism. |
| Syndecan-1 Binding | Binds to Syndecan-1 | Binds to Syndecan-1 | The C-terminal domain, represented by this compound, is essential for binding to syndecan-1.[5][6] |
Experimental Protocols
Lacritin-Stimulated Cell Proliferation Assay
This protocol is adapted from a method used to assess the mitogenic activity of full-length lacritin on human salivary gland (HSG) cells, which can be applied to human corneal epithelial (HCE) cells.[12]
Materials:
-
HSG or HCE cells
-
Lipofectamine 2000
-
Opti-MEM I Reduced Serum Medium
-
siRNAs specific for target proteins (e.g., PKCα, NFATc1, mTOR, STIM1) or non-targeting control (e.g., lamin)
-
Recombinant human lacritin or this compound
-
[3H]-thymidine (2 µCi/mL)
-
Cyclosporine (1 µM)
-
Rapamycin (B549165) (100 nM)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH
-
1 N HCl
-
Liquid scintillation vials and fluid
Procedure:
-
Cell Culture and Transfection (for signaling pathway investigation):
-
Culture HSG or HCE cells to the desired confluence.
-
For knockdown experiments, transfect cells with 100 nM of specific or control siRNAs using Lipofectamine 2000 in Opti-MEM I medium without serum and antibiotics, following the manufacturer's instructions.
-
Incubate the transfected cells for 72 hours. Confirm protein depletion by Western blotting.
-
-
Inhibitor Treatment (for signaling pathway investigation):
-
Incubate serum-starved cells with 1 µM cyclosporine for 5 hours or 100 nM rapamycin for 15 minutes, or both.
-
-
Stimulation and Proliferation Measurement:
-
Following transfection or inhibitor treatment, add 10 nM of lacritin or this compound and 2 µCi/mL of [3H]-thymidine to the cells.
-
Incubate for 24 hours.
-
To stop the assay, place the culture plates on ice.
-
-
Harvesting and Scintillation Counting:
-
Wash the cells twice with room temperature PBS.
-
Lyse the cells in 1 N NaOH and neutralize with 1 N HCl.
-
Transfer the cell lysates to liquid scintillation vials for measurement of [3H]-thymidine incorporation.
-
Scratch Wound Healing Assay
This is a general protocol to assess cell migration in vitro, which can be used to compare the effects of this compound and full-length lacritin.[13][14][15]
Materials:
-
Human Corneal Epithelial (HCE) cells
-
12-well culture plates
-
Complete growth medium
-
Serum-free medium (for starvation, if needed)
-
Mitomycin C (optional, to inhibit proliferation)
-
1 mL pipette tips
-
Phosphate-buffered saline (PBS)
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed HCE cells into 12-well plates at a density that will result in a confluent monolayer (70-80%) after 24 hours of growth.
-
Incubate the plates to allow for cell attachment and monolayer formation.
-
To ensure that wound closure is due to migration and not proliferation, cells can be serum-starved overnight or treated with mitomycin C.
-
-
Creating the Scratch:
-
Once the cells have reached confluence, use a sterile 1 mL pipette tip to create a straight scratch across the center of the cell monolayer. A perpendicular scratch can also be made to create a cross.
-
-
Washing and Treatment:
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentrations of this compound, full-length lacritin, or a vehicle control.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratch at defined locations using a phase-contrast microscope (e.g., at 4x and 10x magnification).
-
Place the plates back in the incubator and acquire images at regular intervals (e.g., every 4-8 hours) until the wound is closed (typically 24-48 hours).
-
The rate of wound closure can be quantified by measuring the change in the width or area of the scratch over time using image analysis software such as ImageJ.
-
Signaling Pathways and Experimental Workflows
Lacritin/Lacripep Signaling Pathway
The binding of lacritin or this compound to syndecan-1 initiates a signaling cascade that is crucial for its mitogenic effects. This pathway involves the activation of protein kinase C alpha (PKCα), which in turn leads to the activation of two downstream pathways: the Ca2+-calcineurin-NFAT pathway and the phospholipase D (PLD)-mTOR pathway.[10][11]
Caption: Lacritin/Lacripep signaling pathway.
Experimental Workflow for Cell Proliferation Assay
The following diagram illustrates the key steps in performing a cell proliferation assay to compare the effects of this compound and full-length lacritin.
References
- 1. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel method for evaluating and visualizing scratch wound healing assays using level-set and image sector analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. A synthetic tear protein resolves dry eye through promoting corneal nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Restricted epithelial proliferation by lacritin via PKCalpha-dependent NFAT and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Restricted epithelial proliferation by lacritin via PKCα-dependent NFAT and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lacritin Stimulated Cell Proliferation Assay — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 13. med.virginia.edu [med.virginia.edu]
- 14. clyte.tech [clyte.tech]
- 15. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lacripep and Other Leading Dry Eye Therapies: Patient-Reported Outcomes and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Dry eye disease (DED) is a multifactorial condition characterized by a loss of homeostasis of the tear film, resulting in a range of symptoms that can significantly impact a patient's quality of life. The therapeutic landscape for DED has evolved from palliative relief with artificial tears to targeted immunomodulatory and restorative agents. This guide provides a comparative evaluation of Lacripep, a novel tear protein replacement therapy, with two established prescription medications, Restasis® (cyclosporine ophthalmic emulsion) 0.05% and Xiidra® (lifitegrast ophthalmic solution) 5%, as well as with artificial tears. The comparison focuses on patient-reported outcomes (PROs) from clinical trials and the underlying mechanisms of action, supported by detailed experimental protocols and visual representations of signaling pathways and workflows.
Quantitative Comparison of Patient-Reported Outcomes
The following tables summarize the key patient-reported outcomes from clinical trials of this compound, Xiidra, and Restasis. It is important to note that direct comparisons are challenging due to differences in study populations, primary endpoints, and the specific PRO instruments used.
Table 1: Patient-Reported Outcomes for this compound in Primary Sjögren's Syndrome
| Patient-Reported Outcome | Study | Treatment Group (n) | Placebo Group (n) | Mean Change from Baseline | p-value |
| Eye Dryness Score (0-100 VAS) | First-in-Human (NCT03226444) | This compound 22µM (68) | Vehicle (68) | Not Statistically Significant | >0.05 |
| This compound 44µM (68) | |||||
| Burning/Stinging (0-100 VAS) in patients with baseline EDS ≥60 | First-in-Human (NCT03226444) | This compound 22µM | Vehicle | Statistically Significant Improvement at Day 14 | <0.05 |
| This compound 44µM | Statistically Significant Improvement at Day 14 | <0.05 |
Data from a post-hoc analysis of a subgroup of patients with more severe symptoms.
Table 2: Patient-Reported Outcomes for Xiidra (Lifitegrast) in Dry Eye Disease
| Patient-Reported Outcome | Study | Treatment Group (n) | Placebo Group (n) | Mean Change from Baseline (Treatment Effect vs. Placebo) | p-value |
| Eye Dryness Score (0-100 VAS) | OPUS-1 (Post-hoc analysis of patients with EDS ≥40) | Lifitegrast (B1675323) 5% (293) | Placebo (295) | -13.34 | 0.0178 |
| OPUS-2 | Lifitegrast 5% (358) | Placebo (360) | -12.61 | <0.0001 | |
| OPUS-3 | Lifitegrast 5% (355) | Placebo (356) | -7.16 | 0.0007 | |
| Itching (VAS) | OPUS-3 | Lifitegrast 5% (355) | Placebo (356) | Greater improvement at Day 42 | 0.0318 |
| Foreign Body Sensation (VAS) | OPUS-3 | Lifitegrast 5% (355) | Placebo (356) | Greater improvement at Day 42 | 0.0418 |
| Eye Discomfort (VAS) | OPUS-3 | Lifitegrast 5% (355) | Placebo (356) | Greater improvement at Day 42 | 0.0048 |
Table 3: Patient-Reported Outcomes for Restasis (Cyclosporine) in Dry Eye Disease
| Patient-Reported Outcome | Study | Treatment Group | Placebo Group | Outcome |
| Blurred Vision | Phase III Trials | Cyclosporine 0.05% | Vehicle | Statistically significant improvement |
| Need for Artificial Tears | Phase III Trials | Cyclosporine 0.05% | Vehicle | Statistically significant improvement |
| Ocular Surface Disease Index (OSDI) | SAHARA Study (Baseline) | Cyclosporine 0.05% | N/A | Mean score of 50.0 (SD 14.9) |
| SAHARA Study (6 months) | Cyclosporine 0.05% | N/A | Mean score of 34.2 (SD 21.5) |
Table 4: Patient-Reported Outcomes for Artificial Tears in Dry Eye Disease
| Patient-Reported Outcome | Study | Treatment Group | Comparison Group | Outcome |
| Impact of Dry Eye on Everyday Life (IDEEL) - Symptom-Bother Score | Phase 4 Clinical Trial | Fixed Dosing (QID) | As-Needed Dosing (PRN) | Statistically significant improvement favoring fixed dosing |
Mechanisms of Action and Signaling Pathways
The therapeutic agents discussed employ distinct mechanisms to alleviate the signs and symptoms of dry eye disease.
This compound: A Restorative Approach
This compound is a synthetic fragment of lacritin, a naturally occurring tear protein that is deficient in dry eye.[1][2] Its mechanism is believed to be restorative, aiming to re-establish homeostasis of the ocular surface.[3] this compound is thought to promote basal tear secretion and support the health of the corneal epithelium.[4]
Caption: this compound's proposed mechanism of action.
Restasis (Cyclosporine): Immunomodulation
Restasis contains cyclosporine, a calcineurin inhibitor that acts as an immunosuppressant.[5] In dry eye disease, inflammation plays a key role. Cyclosporine is thought to reduce ocular surface inflammation by inhibiting the activation and proliferation of T-cells, thereby allowing for increased tear production.[6][7][8]
Caption: Signaling pathway of Restasis (Cyclosporine).
Xiidra (Lifitegrast): T-Cell Inhibition
Xiidra's active ingredient, lifitegrast, is a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[9] It works by blocking the interaction between LFA-1 on T-cells and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), which is overexpressed on the ocular surface in dry eye.[1][10][11] This blockage inhibits T-cell migration, activation, and the subsequent release of inflammatory cytokines.[12][13]
Caption: Xiidra's (Lifitegrast) mechanism of action.
Experimental Protocols of Key Clinical Trials
The following sections provide an overview of the methodologies employed in the pivotal clinical trials for this compound, Xiidra, and Restasis.
This compound: First-in-Human Study (NCT03226444)
-
Study Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group study.
-
Patient Population: 204 subjects with primary Sjögren's Syndrome, characterized by a history of dry eye symptoms and use of artificial tears.
-
Intervention: Patients were randomized (1:1:1) to receive one drop of this compound 22µM, this compound 44µM, or vehicle (placebo) in both eyes, three times daily for 28 days.
-
Key Patient-Reported Outcome Measures:
-
Eye Dryness Score (EDS) using a 0-100 mm Visual Analog Scale (VAS).
-
Individual symptom assessments including burning/stinging, foreign body sensation, eye discomfort, eye pain, and fluctuating vision, also rated on a 0-100 mm VAS.
-
Symptom Assessment in Dry Eye (SANDE) questionnaire.
-
-
Experimental Workflow:
Caption: Workflow of the this compound first-in-human trial.
Xiidra (Lifitegrast): OPUS-1, OPUS-2, and OPUS-3 Trials
-
Study Design: A series of phase 3, multicenter, randomized, double-masked, placebo-controlled studies.
-
Patient Population: Patients with a history of dry eye disease, a Schirmer's test score of ≤10 mm, and an Eye Dryness Score (EDS) of ≥40.
-
Intervention: Following a 14-day placebo run-in period, patients were randomized (1:1) to receive lifitegrast 5% or placebo twice daily for 84 days.
-
Key Patient-Reported Outcome Measures:
-
Primary Endpoint (OPUS-2 & OPUS-3): Change from baseline in Eye Dryness Score (EDS) on a 0-100 VAS.
-
Secondary Endpoints: Changes from baseline in other ocular symptoms such as itching, foreign body sensation, and eye discomfort, also measured on a VAS.
-
-
Experimental Workflow:
Caption: Workflow of the Xiidra OPUS clinical trials.
Restasis (Cyclosporine): Phase III Trials
-
Study Design: Two multicenter, randomized, double-masked, parallel-group, vehicle-controlled studies.
-
Patient Population: Patients with moderate to severe dry eye disease.
-
Intervention: Patients were randomized to receive either cyclosporine 0.05% or the vehicle emulsion twice daily for 6 months.
-
Key Patient-Reported Outcome Measures:
-
Subjective rating of symptoms such as blurred vision.
-
Patient-reported need for concomitant artificial tears.
-
The Ocular Surface Disease Index (OSDI) was used in some studies to assess the impact of dry eye on vision-related function.
-
-
Experimental Workflow:
Caption: Workflow of the Restasis Phase III clinical trials.
Conclusion
The treatment of dry eye disease has seen significant advancements with the introduction of therapies that target the underlying inflammatory processes and aim to restore ocular surface homeostasis. This compound represents a novel approach as a tear protein replacement therapy, with early clinical data suggesting a potential benefit for symptoms of burning and stinging in patients with Sjögren's Syndrome. Restasis and Xiidra are established immunomodulatory agents that have demonstrated efficacy in improving patient-reported symptoms of dry eye, such as overall eye dryness, itching, and discomfort, in broader DED populations. Artificial tears remain a foundational palliative therapy, with evidence suggesting that regular, scheduled use may provide better symptomatic relief than as-needed application.
The choice of therapy will depend on the specific underlying pathophysiology of an individual's dry eye disease, the severity of their symptoms, and their response to previous treatments. Further research, including head-to-head comparative trials, is needed to more definitively delineate the relative efficacy of these agents and to identify patient populations most likely to benefit from each therapeutic approach. The continued focus on patient-reported outcomes in clinical trials will be crucial in evaluating the real-world effectiveness of these and future dry eye therapies.
References
- 1. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theeyepractice.com.au [theeyepractice.com.au]
- 3. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Restasis (cyclosporine) eye drops: Dosage, side effects, and more [medicalnewstoday.com]
- 6. Cyclosporine ophthalmic emulsions for the treatment of dry eye: a review of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restasis (Dry Eye Medication) : Johns Hopkins Lupus Center [hopkinslupus.org]
- 8. A Review of the Mechanism of Action of Cyclosporine A: The Role of Cyclosporine A in Dry Eye Disease and Recent Formulation Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 12. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Benchmarking the corneal nerve regeneration effects of Lacripep against other neurotrophic factors
For Researchers, Scientists, and Drug Development Professionals
The regeneration of corneal nerves is a critical aspect of ocular surface health, playing a pivotal role in maintaining the integrity of the cornea, regulating tear production, and ensuring protective reflexes. Damage to these nerves, whether from disease, surgery, or trauma, can lead to a cascade of debilitating conditions, including dry eye disease and neurotrophic keratopathy. This guide provides an objective comparison of the regenerative effects of Lacripep, a synthetic fragment of the tear protein lacritin, against other key neurotrophic factors: Nerve Growth Factor (NGF), Ciliary Neurotrophic Factor (CNTF), and Insulin-like Growth Factor-1 (IGF-1). The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the signaling pathways involved.
Quantitative Comparison of Corneal Nerve Regeneration
The efficacy of various neurotrophic agents in promoting the regrowth of corneal nerves has been quantified in several preclinical models. The table below summarizes key findings, focusing on the primary endpoint of nerve fiber density. It is important to note that these results are compiled from different studies and direct head-to-head comparisons in a single study are not yet available. Variations in animal models, injury types, and treatment protocols should be considered when interpreting these data.
| Neurotrophic Factor | Animal Model | Injury Model | Treatment Duration | Key Quantitative Finding (Nerve Fiber Density) | Control Group |
| This compound | Mouse (Aire KO) | Aqueous-deficient dry eye | 2 weeks | Near equivalent density of highly branched GAP43+ nerve fibers to wild-type controls.[1] | PBS-treated Aire KO mice |
| Nerve Growth Factor (NGF) | Rabbit | LASIK-induced nerve injury | 1 and 3 months | Significantly accelerated recovery of sub-basal and superficial stromal nerve densities compared to controls.[2] | Hycosan and Normal Saline |
| Ciliary Neurotrophic Factor (CNTF) | Mouse (BALB/c) | Circular corneal incision | 8 weeks | NFD reached 92.49% of baseline. | Untreated and vehicle-treated mice (88.65% of baseline) |
| Insulin-like Growth Factor-1 (IGF-1) | Rabbit | LASIK-induced nerve injury | Up to 6 months | The number of regenerated nerve fibers was higher than the control group at all time points. | Normal Saline |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. This section outlines the experimental protocols for the key studies cited in the quantitative comparison.
This compound Protocol (Adapted from Efraim et al., 2022)
-
Animal Model: Autoimmune regulator knockout (Aire KO) mice, a model for aqueous-deficient dry eye disease.[1]
-
Treatment Administration: Topical application of this compound.
-
Endpoint Analysis:
-
Immunohistochemistry: Whole-mount corneas were stained for nerve markers such as GAP43, substance P (SP), and calcitonin gene-related peptide (CGRP).
-
Image Analysis: The density of nerve fibers was quantified from the immunostained corneal whole mounts.
-
Nerve Growth Factor (NGF) Protocol (Adapted from a study on LASIK in rabbits)
-
Animal Model: New Zealand white rabbits.[2]
-
Injury Model: Laser-in-situ keratomileusis (LASIK) surgery was performed to induce corneal nerve damage.[2]
-
Treatment Administration: Topical eye drops containing NGF, hycosan (a lubricant), or normal saline were administered.[2]
-
Endpoint Analysis:
Ciliary Neurotrophic Factor (CNTF) Protocol (Adapted from a study in mice)
-
Animal Model: Twelve-week-old BALB/c mice.
-
Injury Model: A circular incision was made through the corneal epithelium and anterior stroma using a guided trephine system to sever the subbasal nerve plexus.
-
Treatment Administration: CNTF eye drops were administered three times daily.
-
Endpoint Analysis:
-
In Vivo Confocal Laser Scanning Microscopy: The subbasal nerve plexus was characterized before and up to 8 weeks after surgery.
-
Nerve Fiber Density (NFD) Quantification: NFD was determined using a semi-automatic nerve tracing program (NeuronJ).
-
Insulin-like Growth Factor-1 (IGF-1) Protocol (Adapted from a study on LASIK in rabbits)
-
Animal Model: Healthy New Zealand white rabbits.
-
Injury Model: LASIK surgery was performed.
-
Treatment Administration: Topical eye drops containing IGF-1 or normal saline were administered.
-
Endpoint Analysis:
-
Transmission Electron Microscopy: Corneal surface ultrastructure was observed at various time points up to 6 months post-surgery.
-
Nerve Regeneration Assessment: The number of newly regenerated nerves was counted.
-
Signaling Pathways and Mechanisms of Action
The regenerative effects of these neurotrophic factors are mediated by distinct signaling pathways that ultimately promote neuronal survival, growth, and function.
This compound Signaling Pathway
The precise mechanism of this compound-induced corneal reinnervation is still under investigation, but it is known to interact with syndecan-1 (SDC1). This interaction is thought to be crucial for its neuroregenerative effects. RNA-sequencing analysis suggests the involvement of master regulators such as Isl1, Rest, and Rreb1, which are known to orchestrate neurogenesis, synaptogenesis, and axon regeneration.[1]
Nerve Growth Factor (NGF) Signaling Pathway
NGF is a well-characterized neurotrophin that binds to two cell surface receptors: the high-affinity tyrosine kinase receptor A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). The binding to TrkA is primarily responsible for the neurotrophic effects, activating downstream pathways like PI3K/Akt and MAPK/ERK, which promote neuronal survival and axonal growth.
Ciliary Neurotrophic Factor (CNTF) Signaling Pathway
CNTF signals through a receptor complex consisting of the CNTF receptor α (CNTFRα), gp130, and leukemia inhibitory factor receptor β (LIFRβ). This engagement leads to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which is crucial for its effects on neuronal survival and regeneration.
Insulin-like Growth Factor-1 (IGF-1) Signaling Pathway
IGF-1 exerts its effects by binding to the IGF-1 receptor (IGF-1R), a tyrosine kinase receptor. This binding triggers the activation of two main downstream signaling cascades: the PI3K/Akt pathway, which is primarily involved in cell survival, and the Ras/Raf/MEK/ERK (MAPK) pathway, which plays a significant role in cell proliferation and differentiation.
Experimental Workflow Overview
The general workflow for preclinical assessment of corneal nerve regeneration therapies involves several key stages, from inducing the nerve injury to the final analysis of regeneration.
References
Safety Operating Guide
Navigating the Disposal of Lacripep: A Guide for Laboratory Professionals
As a novel therapeutic peptide under investigation, Lacripep presents a promising development in the treatment of dry eye disease. For researchers, scientists, and drug development professionals, understanding the proper handling and disposal of this investigational product is paramount to maintaining a safe and compliant laboratory environment. While specific disposal guidelines for this compound are not yet widely available due to its developmental stage, this document provides essential, safety-focused guidance based on general best practices for peptide-based solutions and ophthalmic preparations.
Core Principles for Safe Disposal
The primary objective in disposing of any investigational drug product like this compound is to prevent environmental contamination and accidental exposure. The procedures outlined below are designed to mitigate these risks in a laboratory setting.
Recommended Disposal Procedure for this compound
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following step-by-step procedure is recommended for its disposal. This guidance is based on established protocols for similar peptide-based solutions and liquid medications.
-
Personal Protective Equipment (PPE): Before beginning the disposal process, ensure appropriate PPE is worn, including:
-
Safety goggles to protect from splashes.
-
Nitrile gloves to prevent skin contact.
-
A laboratory coat.
-
-
Containment of Unused Solution:
-
For residual this compound solution in vials or other containers, avoid pouring it directly down the drain.
-
Small quantities of the liquid can be absorbed onto an inert material, such as vermiculite, sand, or kitty litter.
-
-
Inactivation (Recommended Precaution):
-
While this compound is a peptide and likely to be denatured by harsh conditions, a precautionary inactivation step is advisable. This can be achieved by treating the absorbed material with a 10% bleach solution or another appropriate disinfectant for a minimum of 30 minutes. This step helps to denature the peptide, rendering it biologically inactive.
-
-
Final Disposal:
-
After inactivation, the contained and absorbed material should be placed in a sealed, leak-proof plastic bag or container.
-
This container should then be disposed of in the designated chemical or biomedical waste stream, in accordance with your institution's specific waste management policies and local regulations.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should also be disposed of in the appropriate biomedical waste container.
-
Visualizing the Disposal Workflow
To further clarify the recommended disposal process, the following workflow diagram has been created.
Handling and Storage Considerations
Proper handling and storage are critical to ensure the integrity of this compound and the safety of laboratory personnel.
-
Storage: this compound, being a peptide, should be stored at recommended temperatures to maintain its stability and efficacy. While specific instructions from the supplier should always be followed, peptide solutions are typically stored at refrigerated (2-8°C) or frozen temperatures.
-
Handling: When handling this compound, always use aseptic techniques to prevent contamination of the solution. Avoid direct contact with skin and eyes. In case of accidental exposure, rinse the affected area thoroughly with water.
Important Considerations and Disclaimer
The information provided here is intended as a general guide for the safe disposal of this compound in a laboratory setting. As this compound is an investigational product, it is crucial to adhere to any specific instructions provided by the manufacturer or supplier. Furthermore, all disposal procedures must comply with the environmental health and safety guidelines of your institution and local regulatory authorities.
For definitive guidance, always consult the product-specific Safety Data Sheet (SDS) when it becomes available and confer with your institution's Environmental Health and Safety (EHS) department. Building a strong relationship with your EHS department is essential for ensuring a safe and compliant research environment.
Safeguarding Research: A Comprehensive Guide to Handling Lacripep
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Lacripep, a synthetic peptide fragment of lacritin currently under investigation for the treatment of dry eye disease.[1][2] Adherence to these guidelines is crucial for ensuring personnel safety, maintaining the integrity of the product, and promoting a secure laboratory environment.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the care afforded to all novel synthetic peptides. The following PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or eye contact.[3][4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[5] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement.[6] Consider double-gloving for added protection when handling concentrated solutions.[5] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from potential splashes.[5] |
| Respiratory Protection | Respirator/Dust Mask | Necessary when working with the lyophilized powder to avoid the inhalation of fine particles.[5][6] |
Operational Plan: From Receipt to Application
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage
Upon receipt, visually inspect the container for any damage.[5] Lyophilized this compound should be stored at -20°C or colder in a tightly sealed, light-protective container.[6][7] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[5]
Reconstitution and Handling of Solutions
Reconstitution should be performed in a laminar airflow hood or a designated clean area to ensure sterility, especially for solutions intended for cell culture or clinical applications.[8][9]
-
Solvent Selection : For ophthalmic use, sterile, buffered aqueous solutions are appropriate. For other research applications, consult solubility data, though many peptides can be dissolved in sterile water or aqueous buffers.[8]
-
Reconstitution Technique : Add the appropriate solvent to the vial containing the lyophilized peptide. Gently swirl to dissolve; avoid vigorous shaking.[10] Sonication may be used to aid dissolution if necessary.[6]
-
Storage of Solutions : Peptide solutions are significantly less stable than their lyophilized form.[8] For optimal stability, prepare single-use aliquots and store them at -20°C or -80°C.[6][8] Avoid repeated freeze-thaw cycles.[8]
Disposal Plan: Ensuring Environmental and Personnel Safety
All materials that have come into contact with this compound should be treated as chemical waste.[11]
| Waste Type | Disposal Procedure |
| Contaminated Solids | Pipette tips, gloves, vials, and other contaminated materials should be collected in a designated, clearly labeled hazardous waste container.[5][11] |
| Aqueous Waste | Dilute aqueous solutions containing this compound should be collected as chemical waste and not poured down the drain.[5][11] |
Always adhere to your institution's specific guidelines for hazardous waste disposal.[3]
Experimental Protocol: Preparation of a Sterile Ophthalmic Solution
The following is a general protocol for the preparation of a sterile ophthalmic solution of this compound, based on best practices for sterile compounding.[9][10][12]
-
Preparation : Perform all procedures in a certified laminar airflow hood or biological safety cabinet.[9]
-
Calculations : Accurately calculate the required amount of lyophilized this compound and sterile vehicle to achieve the desired final concentration (e.g., 22 μM or 44 μM as used in clinical trials).[13] Have a second qualified individual verify the calculations.[12]
-
Reconstitution : Reconstitute the lyophilized this compound with a small amount of the sterile vehicle and ensure complete dissolution.
-
Dilution : Transfer the reconstituted peptide to the final volume of the sterile vehicle in a sterile container.
-
Sterilization : Sterilize the final solution by filtering it through a 0.22-μm sterile filter into a sterile final container.[14]
-
Packaging : Use sterile ophthalmic dropper bottles for packaging.[12]
-
Labeling : Clearly label the final product with the name of the peptide, concentration, date of preparation, and expiration date.
This compound Signaling Pathway
This compound is a fragment of the tear protein lacritin and is known to play a role in restoring ocular surface homeostasis.[13] Its mechanism of action involves interaction with the cell-surface syndecan-1 and the G protein-coupled receptor GPR87, initiating a signaling cascade that promotes cell proliferation and survival.[15][16][17]
Safety and Tolerability Data from Clinical Trials
Human clinical trials have established a favorable safety profile for this compound. The primary treatment-emergent adverse event was mild and transient eye irritation.[18][19]
| Concentration | Adverse Events | Frequency |
| 22 μM & 44 μM | Mild eye irritation | < 3% of patients[18] |
| Placebo | Similar frequency of mild adverse events to active treatment | [19] |
References
- 1. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 2. This compound by TearSolutions for Sicca Syndrome (Sjogren): Likelihood of Approval [pharmaceutical-technology.com]
- 3. peptide24.store [peptide24.store]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 9. medizap.co [medizap.co]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. ashp.org [ashp.org]
- 13. tearsolutions.com [tearsolutions.com]
- 14. Sterile Ophthalmic Preparation Guide | PDF | Sterilization (Microbiology) | Filtration [scribd.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. The Lacritin-Syndecan-1-Heparanase Axis in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. This compound for the Treatment of Primary Sjögren-Associated Ocular Surface Disease: Results of the First-In-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
